N-nitroso-atenolol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[2-hydroxy-3-[nitroso(propan-2-yl)amino]propoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-10(2)17(16-20)8-12(18)9-21-13-5-3-11(4-6-13)7-14(15)19/h3-6,10,12,18H,7-9H2,1-2H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLORPAGHSJJNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928722 | |
| Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134720-04-0 | |
| Record name | N-Nitrosoatenolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Nitroso-Atenolol: A Comprehensive Technical Review of its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso-atenolol is a nitrosamine (B1359907) impurity of atenolol (B1665814), a widely prescribed beta-blocker for cardiovascular conditions. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic properties. This technical guide provides a detailed overview of the available information on the physicochemical properties and stability of this compound, intended to assist researchers, scientists, and drug development professionals in understanding and controlling this impurity.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for developing analytical methods, designing formulation strategies, and assessing its fate and transport. While experimental data for some properties are limited, a combination of available data and computed values are summarized below.
| Property | Value | Data Source Type |
| IUPAC Name | 2-[4-[2-hydroxy-3-[nitroso(propan-2-yl)amino]propoxy]phenyl]acetamide | Computed |
| CAS Number | 134720-04-0 | Experimental |
| Molecular Formula | C₁₄H₂₁N₃O₄ | Experimental |
| Molecular Weight | 295.33 g/mol | Experimental |
| Appearance | White to Off-White Solid | Experimental |
| Melting Point | Data not available. For comparison, the melting point of the parent drug, atenolol, is reported to be between 152 °C and 156.5 °C.[1] | Not Available |
| pKa | Data not available. The pKa of the secondary amine in the parent drug, atenolol, is approximately 9.4.[2] | Not Available |
| LogP (XLogP3) | 0.9 | Computed |
| Solubility | Soluble in Ethanol, Methanol (B129727), and DMSO.[3][4] Poor aqueous solubility is suggested.[5] | Experimental |
| UV Absorption (λmax) | 229 nm | Experimental |
Stability Profile
The stability of this compound is a critical factor in ensuring the safety and quality of atenolol-containing drug products. Its formation is known to be influenced by various factors, and understanding its degradation behavior is essential for setting appropriate storage conditions and shelf-life.
This compound can form when atenolol interacts with nitrosating agents, particularly under acidic conditions, with contributing factors including heat and moisture.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are essential for producing reference standards and conducting further research.
Synthesis of this compound
A general method for the synthesis of N-nitroso derivatives of beta-blockers, including atenolol, involves the reaction of the parent drug with sodium nitrite (B80452) in an acidic solution (e.g., HCl solution).[8][9] A detailed, step-by-step protocol for the synthesis of this compound for use as an analytical standard is not explicitly detailed in the reviewed literature. However, the general procedure would involve:
-
Dissolving atenolol in a suitable acidic medium.
-
Cooling the solution to a low temperature (e.g., 0-5 °C).
-
Slowly adding a solution of sodium nitrite while maintaining the low temperature and stirring.
-
Monitoring the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, quenching the reaction and extracting the this compound product.
-
Purifying the product using techniques such as column chromatography.
-
Characterizing the purified product to confirm its identity and purity (e.g., using NMR, MS, and HPLC).
Analytical Method for Quantification
A sensitive and validated LC-MS/MS method for the quantification of this compound in active pharmaceutical ingredients (APIs) and finished products has been developed.[6]
-
Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol containing 0.1% formic acid.[6]
-
Ionization: Positive-mode electrospray ionization (ESI).[6]
-
Detection: Multiple Reaction Monitoring (MRM) of the transition from the protonated molecular ion [M+H]⁺ at m/z 296 to major product ions at m/z 222 and 145.[6]
-
Standard Preparation: Individual stock solutions of this compound are prepared in methanol and further diluted to create calibration standards.[6]
Visualizations
Formation Pathway of this compound
The formation of this compound from its parent drug, atenolol, in the presence of a nitrosating agent is a key reaction.
Caption: Formation of this compound from Atenolol.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.
Caption: Workflow for this compound Analysis.
Conclusion
This technical guide summarizes the current knowledge on the physicochemical properties and stability of this compound. While significant progress has been made in the development of analytical methods for its detection and quantification, there remains a notable gap in the availability of comprehensive experimental data for its physicochemical properties and a detailed understanding of its degradation pathways and kinetics. Further research in these areas is crucial for a more complete risk assessment and the development of robust control strategies to ensure the safety and quality of atenolol-based pharmaceuticals. The provided information, protocols, and visualizations serve as a valuable resource for professionals working to mitigate the risks associated with this nitrosamine impurity.
References
- 1. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Nitroso Atenolol EP Impurity I | SynZeal [synzeal.com]
- 8. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Genotoxicity and Mutagenicity of N-Nitroso-Atenolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current in vitro genotoxicity and mutagenicity data available for N-nitroso-atenolol (NO-atenolol), a nitrosamine (B1359907) impurity of the beta-blocker atenolol. This document summarizes key experimental findings, details relevant methodologies, and visualizes potential mechanistic pathways to support risk assessment and future research in drug development and safety.
Executive Summary
This compound has been demonstrated to be genotoxic in vitro, inducing DNA damage in metabolically competent cell systems. The primary mechanism of its genotoxicity is believed to involve metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive species that can interact with DNA. To date, there is a lack of publicly available data on the mutagenicity of this compound from standardized assays such as the Ames test. This guide compiles the existing genotoxicity data, provides detailed experimental protocols for relevant assays, and outlines the putative metabolic and signaling pathways involved in its genotoxic effects.
Genotoxicity of this compound
The principal evidence for the in vitro genotoxicity of this compound comes from studies on primary hepatocytes, which are metabolically active and represent a relevant model for assessing compounds that require metabolic activation.
DNA Fragmentation and DNA Repair Synthesis
This compound has been shown to induce DNA fragmentation and stimulate DNA repair synthesis in primary cultures of both rat and human hepatocytes.[1] These effects were observed in a dose-dependent manner within a concentration range of 0.1 to 1 mM following a 20-hour exposure.[1][2][3] The induction of DNA repair synthesis is a strong indicator of genotoxic potential, as it reflects the cell's response to DNA damage.
Table 1: Summary of In Vitro Genotoxicity Data for this compound
| Test System | Endpoint Measured | Concentration Range | Exposure Duration | Outcome | Reference |
| Primary Rat Hepatocytes | DNA Fragmentation | 0.1 - 1 mM | 20 hours | Positive, dose-dependent increase | [1][3] |
| Primary Human Hepatocytes | DNA Fragmentation | 0.1 - 1 mM | 20 hours | Positive, dose-dependent increase | [1][3] |
| Primary Rat Hepatocytes | DNA Repair Synthesis | 0.1 - 1 mM | 20 hours | Positive, dose-dependent increase | [1][3] |
| Primary Human Hepatocytes | DNA Repair Synthesis | 0.1 - 1 mM | 20 hours | Positive, dose-dependent increase | [1][3] |
| Chinese Hamster Lung V79 Cells | DNA Fragmentation | Not specified | Not specified | Negative (lacks metabolic activation) | [1] |
Requirement for Metabolic Activation
Crucially, this compound did not induce DNA fragmentation in Chinese hamster lung V79 cells.[1] These cells are known to have limited metabolic capacity. This finding strongly suggests that this compound is a pro-genotoxin, requiring metabolic conversion to a reactive intermediate to exert its DNA-damaging effects.[1]
Mutagenicity of this compound
As of the latest literature review, no studies have been published that specifically report the mutagenic potential of this compound in the bacterial reverse mutation assay (Ames test) or in in vitro mammalian cell gene mutation assays. However, studies on the structurally related N-nitroso-propranolol (NNP) have shown positive results in the Ames test and in human lymphoblastoid TK6 cells, suggesting that this compound may also have mutagenic properties.[4][5][6][7]
Given the absence of direct data, the experimental protocols for assessing mutagenicity are provided as a guide for future studies.
Experimental Protocols
DNA Fragmentation - Alkaline Elution Assay
This technique is used to measure single-strand breaks in DNA.
Principle: Cells are lysed on a filter, and the DNA is slowly eluted under alkaline conditions. The rate of elution is proportional to the number of single-strand breaks.
Methodology:
-
Cell Culture and Treatment: Primary hepatocytes are seeded and allowed to attach. Cells are then treated with various concentrations of this compound (e.g., 0.1, 0.3, and 1.0 mM) and a vehicle control for 20 hours.
-
Cell Lysis: After treatment, cells are harvested and carefully layered onto a polyvinyl chloride filter. The cells are lysed with a solution containing sodium dodecyl sulfate (B86663) and proteinase K.
-
Elution: The DNA is eluted from the filter with a high pH buffer (e.g., pH 12.1). Fractions of the eluate are collected over time.
-
DNA Quantification: The amount of DNA in each fraction and remaining on the filter is quantified using a fluorescent DNA-binding dye.
-
Data Analysis: The rate of DNA elution is calculated and compared between treated and control groups. A significant increase in the elution rate indicates DNA fragmentation.
DNA Repair Synthesis - Unscheduled DNA Synthesis (UDS) Assay
This assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of non-S-phase cells, which is indicative of DNA repair.
Principle: Genotoxic agents induce DNA damage, which is then repaired by the cell. This repair process involves the synthesis of new DNA, which can be detected by the incorporation of a radiolabeled DNA precursor.
Methodology:
-
Cell Culture and Treatment: Primary hepatocytes are cultured on coverslips. The cells are treated with this compound in the presence of [³H]-thymidine.
-
Fixation and Autoradiography: After treatment, the cells are fixed, and the coverslips are coated with a photographic emulsion and stored in the dark.
-
Grain Counting: The silver grains in the emulsion, which are produced by the radioactive decay of the incorporated [³H]-thymidine, are counted over the nuclei of non-S-phase cells.
-
Data Analysis: The number of grains per nucleus is determined. A significant increase in the number of grains in treated cells compared to control cells indicates unscheduled DNA synthesis.
Mutagenicity - Bacterial Reverse Mutation Assay (Ames Test)
This is a widely used test for identifying substances that can produce gene mutations.
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine. The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Methodology (based on N-nitroso-propranolol studies): [4][5][6]
-
Bacterial Strains: Use of strains that detect base-pair substitutions (e.g., TA100, TA1535) and frameshift mutations (e.g., TA98).
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat or hamster liver). For nitrosamines, hamster liver S9 is often more effective.[5][6]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background count.
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Methodology (based on N-nitroso-propranolol studies): [4][5]
-
Cell Line: Human lymphoblastoid TK6 cells are a suitable model.
-
Metabolic Activation: The assay should be conducted with and without a metabolic activation system (e.g., hamster liver S9).
-
Treatment: Cells are exposed to the test substance for a short period (e.g., 4 hours) followed by a recovery period, or for a longer, continuous period (e.g., 24 hours).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is scored in binucleated cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Proposed Mechanism of Genotoxicity
The genotoxicity of this compound is likely to follow the general pathway established for other N-nitrosamines.
Metabolic Activation
The initial and rate-limiting step is the metabolic activation of the this compound molecule by cytochrome P450 (CYP) enzymes in the liver.[8][9] This process involves the hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group). For the related N-nitroso-propranolol, CYP2C19 has been identified as a key enzyme in its bioactivation.[5][6] The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes to form a highly reactive alkyldiazonium ion.[8][9]
Caption: Proposed metabolic activation pathway of this compound.
DNA Damage and Cellular Response
The alkyldiazonium ion is a potent electrophile that can react with nucleophilic sites on DNA bases, forming DNA adducts.[8] These adducts can lead to DNA strand breaks, either directly or as a result of DNA repair processes. The presence of these DNA lesions triggers a complex cellular response known as the DNA Damage Response (DDR).
The DDR involves a network of signaling pathways that detect the DNA damage, arrest the cell cycle to allow time for repair, and activate DNA repair mechanisms. Key proteins in this pathway include ATM and ATR kinases, which are activated by double- and single-strand breaks, respectively. These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2. Activation of these pathways can lead to cell cycle arrest, apoptosis (programmed cell death) if the damage is too severe, or DNA repair.[10]
Caption: Generalized DNA damage response pathway.
Conclusion and Future Directions
The available in vitro data indicate that this compound is a genotoxic compound that requires metabolic activation. It induces DNA fragmentation and repair synthesis in primary hepatocytes. However, there is a significant data gap regarding its mutagenic potential. Further studies, including the Ames test and in vitro mammalian cell mutation and cytogenetic assays, are necessary for a comprehensive risk assessment.
Future research should focus on:
-
Quantitative Genotoxicity Data: Obtaining detailed dose-response data for DNA damage endpoints.
-
Mutagenicity Testing: Performing a standard battery of mutagenicity tests, including the Ames test and in vitro mammalian cell assays.
-
Metabolic Profiling: Identifying the specific human cytochrome P450 isoforms responsible for the metabolic activation of this compound.
-
Signaling Pathway Analysis: Elucidating the specific DNA damage response pathways activated by this compound in human cells.
This information will be crucial for regulatory bodies and pharmaceutical manufacturers in establishing safe limits for this impurity in atenolol-containing drug products and ensuring patient safety.
References
- 1. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hesiglobal.org [hesiglobal.org]
- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FDA Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Synthesis and Characterization of N-nitroso-atenolol Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso-atenolol is a nitrosamine (B1359907) impurity and a potential genotoxic derivative of the widely prescribed beta-blocker, atenolol (B1665814).[1][2] Nitrosamine impurities in pharmaceuticals are a significant concern for regulatory bodies like the FDA and EMA due to their classification as probable human carcinogens.[1] The formation of this compound can occur when atenolol's secondary amine group reacts with nitrosating agents, such as nitrites, under specific conditions, potentially during synthesis, storage, or even in vivo.[1][3][4] The detection of this impurity in some atenolol-based pharmaceuticals has underscored the critical need for stringent analytical monitoring.[5]
This technical guide provides a comprehensive overview of the synthesis and characterization of the this compound reference standard. A well-characterized reference standard is essential for the development and validation of sensitive analytical methods required to quantify and control this impurity in active pharmaceutical ingredients (APIs) and finished drug products, ensuring patient safety and regulatory compliance.[5][6]
Synthesis of this compound
The synthesis of this compound is achieved through the nitrosation of atenolol. This reaction involves the interaction of the secondary amine group in the atenolol molecule with a nitrosating agent, typically sodium nitrite (B80452), under acidic conditions.[3][4]
Experimental Protocol: General Procedure for Nitrosation
This protocol describes a representative method for the synthesis of this compound.
-
Dissolution: Dissolve a known quantity of atenolol in a suitable acidic solution, such as hydrochloric acid (HCl), at a controlled temperature, often at or below room temperature to manage the reaction's exothermicity.
-
Addition of Nitrosating Agent: Slowly add an aqueous solution of a nitrosating agent, such as sodium nitrite (NaNO₂), to the atenolol solution dropwise while maintaining the acidic pH and low temperature. A molar excess of the nitrosating agent may be used to drive the reaction to completion.[7]
-
Reaction: Stir the mixture for a specified period, allowing the nitrosation reaction to proceed. The reaction progress can be monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Extraction: Once the reaction is complete, quench any excess nitrosating agent. The this compound product is then typically extracted from the aqueous solution using an appropriate organic solvent.
-
Purification: Purify the crude product obtained after extraction. This can be achieved through techniques such as column chromatography to isolate this compound from unreacted starting material and other byproducts.
-
Isolation and Drying: Evaporate the solvent from the purified fractions under reduced pressure to yield the this compound reference standard as a solid.[2] Dry the final product under a vacuum.
References
- 1. N-Nitroso Atenolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. veeprho.com [veeprho.com]
- 7. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
N-nitroso-atenolol reaction with sodium nitrite under acidic conditions
Technical Guide: Formation and Analysis of N-Nitroso-Atenolol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. This compound is a nitrosamine impurity derived from atenolol (B1665814), a widely prescribed beta-blocker. This technical guide provides an in-depth overview of the formation of this compound from the reaction of atenolol with nitrosating agents, such as sodium nitrite (B80452), under acidic conditions. It includes detailed experimental protocols for its synthesis and quantification, a summary of relevant quantitative data, and diagrams illustrating the chemical reaction, analytical workflow, and toxicological mechanism.
Introduction: The Formation of this compound
This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form when the secondary amine group in the atenolol molecule reacts with a nitrosating agent.[1] This reaction is of particular concern in the pharmaceutical industry as it can occur during the synthesis, formulation, or even storage of atenolol-containing drug products if residual nitrites are present under acidic conditions.[1]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for nitrosamine impurities in pharmaceuticals due to their classification as probable human carcinogens.[1][2] this compound is categorized as a Category IV NDSRI with an acceptable intake (AI) limit of 1500 ng per day.[2] The detection of this impurity in commercial atenolol products has underscored the need for robust analytical methods to monitor and control its presence.[2][3]
The fundamental reaction involves the nitrosation of the secondary amine in atenolol by nitrous acid (HNO₂), which is formed from a nitrite salt (e.g., sodium nitrite, NaNO₂) in an acidic medium.
Chemical Reaction Pathway
The nitrosation of atenolol proceeds via the reaction of its secondary amine with a nitrosating agent. Under acidic conditions, sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂), which then forms the nitrosating species, such as the nitrosonium ion (NO⁺). This electrophile is subsequently attacked by the nucleophilic secondary amine of atenolol to yield this compound.
Caption: Nitrosation of atenolol under acidic conditions.
Experimental Protocols
In Vitro Formation of this compound
This protocol describes a general method for the formation of this compound for use as an analytical standard, based on procedures cited in the literature.[4][5]
Materials:
-
Atenolol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
-
Deionized Water
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of atenolol in the HCl solution.
-
Cool the solution in an ice bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled atenolol solution while stirring. The molar ratio of nitrite to atenolol should be in excess (e.g., 4:1) to ensure complete reaction.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 0-5 °C).
-
Quench the reaction by raising the pH to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the this compound from the aqueous solution using an appropriate organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the this compound product.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Quantification of this compound by LC-MS/MS
This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products.[3][6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A time-programmed gradient starting with a high percentage of Mobile Phase A to elute the polar atenolol, followed by an increasing percentage of Mobile Phase B to elute this compound.
-
Flow Rate: e.g., 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.[6]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[3]
-
Product Ions: m/z 222 and 145 for quantification and qualification.[3]
Sample Preparation:
-
Accurately weigh the drug substance or crushed tablets.
-
Dissolve in a suitable diluent (e.g., 75% methanol) to a final concentration of the API (e.g., 0.5 mg/mL).[3][8]
-
Vortex and/or sonicate to ensure complete dissolution.
-
Filter the solution through a suitable syringe filter (e.g., 0.22 µm) before injection.
-
Spike with an internal standard (e.g., this compound-d7) to a final concentration (e.g., 20 ng/mL).[3]
Caption: Workflow for quantification of this compound.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of this compound.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.5 - 80 ng/mL | [3][6][7] |
| Correlation Coefficient (R²) | 0.9996 | [3] |
| Limit of Detection (LOD) | 0.2 ng/mL (0.30 ng/mg) | [3][6][7] |
| Limit of Quantification (LOQ) | 0.5 ng/mL (0.75 ng/mg) |[3][6][7] |
Table 2: Recovery of this compound in Spiked Samples
| Matrix | Spiking Level | Recovery Range (%) | Reference |
|---|---|---|---|
| Drug Substance | 1.5 ppm | 71 - 96% | [8] |
| Drug Substance | 15 ppm | 87 - 96% | [8] |
| Drug Product | 1.5 ppm | 84 - 95% | [8] |
| Drug Product | 15 ppm | 95 - 102% |[8] |
Toxicological Profile: Genotoxicity
This compound has been shown to exhibit genotoxic activity in primary cultures of both rat and human hepatocytes.[4][5] It is considered an indirectly acting compound, meaning it requires metabolic activation to be converted into reactive metabolites that can damage DNA.[4][5] This metabolic activation is a critical step in its mechanism of carcinogenicity.
Caption: Proposed mechanism of this compound genotoxicity.
Studies have shown that this compound induces dose-related DNA fragmentation in hepatocyte cultures at concentrations ranging from 0.1 to 1 mM.[4][5] This highlights the importance of controlling its levels in pharmaceutical products to ensure patient safety.
Conclusion
The formation of this compound from the reaction of atenolol with sodium nitrite under acidic conditions represents a critical quality and safety challenge for the pharmaceutical industry. Understanding the reaction mechanism is key to developing mitigation strategies during drug manufacturing and storage. Highly sensitive and validated analytical methods, such as the LC-MS/MS protocol detailed here, are essential tools for manufacturers and regulatory agencies to monitor and control this impurity, ensuring that atenolol-based medicines are safe for patient use.
References
- 1. N-Nitroso Atenolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. waters.com [waters.com]
- 3. mdpi.com [mdpi.com]
- 4. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of this compound in Atenolol-Based Pharmaceuticals | Scilit [scilit.com]
- 8. waters.com [waters.com]
An In-depth Technical Guide to the In Vitro Metabolism and Metabolic Activation of N-Nitroso-Atenolol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the in vitro metabolism and metabolic activation of N-nitroso-atenolol (NO-atenolol), a nitrosamine (B1359907) impurity of the widely used beta-blocker, atenolol. Given the limited publicly available data specific to NO-atenolol's metabolic pathways, this guide incorporates findings from closely related N-nitroso compounds, particularly N-nitroso-propranolol (NNP), to provide a more complete picture for the scientific community.
Introduction
This compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of atenolol, especially in the presence of nitrosating agents under acidic conditions.[1] Like many N-nitrosamines, NO-atenolol is a compound of concern due to its potential genotoxicity and carcinogenicity.[2] Understanding its metabolic activation is crucial for assessing its risk to human health.
The genotoxicity of NO-atenolol has been demonstrated in primary cultures of rat and human hepatocytes, where it induces DNA fragmentation and repair synthesis in a dose-dependent manner.[3][4] Notably, these genotoxic effects are not observed in cell lines with low metabolic activity, such as Chinese hamster lung V79 cells, indicating that NO-atenolol is an indirectly acting genotoxin that requires metabolic activation to exert its DNA-damaging effects.[3][4]
Metabolic Activation of this compound
The metabolic activation of N-nitrosamines is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5] The key initial step is the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group. This hydroxylation event leads to the formation of an unstable α-hydroxy-nitrosamine, which then undergoes spontaneous decomposition to yield a reactive electrophile, a diazonium ion. This highly reactive species can then form covalent adducts with cellular macromolecules, including DNA, leading to mutations and potential cancer initiation.
While the specific CYP isozymes responsible for the metabolic activation of NO-atenolol have not been definitively identified in the available literature, research on the structurally similar N-nitroso-propranolol (NNP) provides strong evidence for the involvement of CYP2C19 as the most active human CYP isozyme in its bioactivation.[6][7] Studies have also shown that hamster liver S9 fractions are more effective at bio-transforming NNP into a reactive mutagen than rat liver S9 fractions.[6][7]
Below is a proposed metabolic activation pathway for this compound, extrapolated from the known mechanisms of N-nitrosamine activation and the findings for NNP.
Quantitative Data on Genotoxicity
The genotoxic potential of this compound has been assessed by measuring DNA fragmentation in primary hepatocyte cultures. The following table summarizes the effective concentrations that induce DNA damage.
| Compound | Cell Type | Genotoxic Effect | Effective Concentration Range (mM) | Reference |
| This compound | Rat Hepatocytes | DNA Fragmentation & DNA Repair | 0.1 - 1 | [3][4] |
| This compound | Human Hepatocytes | DNA Fragmentation & DNA Repair | 0.1 - 1 | [3][4] |
Studies have indicated that NO-atenolol is more active in inducing DNA damage in rat hepatocytes compared to human hepatocytes.[3][4]
Experimental Protocols
This protocol is designed to assess the metabolic stability of this compound and identify the CYP isozymes involved in its metabolism.
-
Preparation of Reagents:
-
This compound stock solution (e.g., in DMSO).
-
Pooled human liver microsomes.
-
NADPH regenerating system.
-
Specific recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Specific CYP chemical inhibitors (for reaction phenotyping).
-
Phosphate (B84403) buffer (pH 7.4).
-
-
Incubation:
-
Prepare incubation mixtures containing phosphate buffer, human liver microsomes (or recombinant CYPs), and this compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify any metabolites formed.[8]
-
The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks induced by chemical agents.
-
Cell Culture and Treatment:
-
Culture primary hepatocytes or other metabolically competent cells.
-
Label the cellular DNA by incubating the cells with a radiolabeled thymidine (B127349) precursor (e.g., ³H-thymidine) for a sufficient period.
-
Expose the cells to various concentrations of this compound for a defined duration (e.g., 20 hours).[3][4]
-
-
Cell Lysis and DNA Elution:
-
Gently lyse the cells on a filter membrane to release the DNA.
-
Elute the DNA from the filter under alkaline conditions (pH > 12) at a constant flow rate. Smaller DNA fragments (resulting from strand breaks) will elute more rapidly than larger, intact DNA.
-
-
Quantification of DNA Damage:
-
Collect fractions of the eluate over time.
-
Quantify the amount of DNA in each fraction and the amount remaining on the filter using liquid scintillation counting.
-
The rate of DNA elution is proportional to the number of single-strand breaks and is used as a measure of DNA damage.
-
References
- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of DNA damage by the alkaline elution technique in liver, kidneys and lungs of rats and hamsters treated with N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic inactivation of N-nitrosamines by cytochrome P-450 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of DNA damage and repair induced by ten N-nitroso compounds in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of this compound in Atenolol-Based Pharmaceuticals | MDPI [mdpi.com]
N-Nitroso-Atenolol: An In-Depth Technical Guide to Potential Carcinogenic Risk Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant concern for regulatory agencies and drug manufacturers worldwide. These compounds are classified as probable human carcinogens, necessitating rigorous risk assessment and control strategies. N-nitroso-atenolol, a nitrosamine impurity of the widely prescribed beta-blocker atenolol, has drawn particular attention. This technical guide provides a comprehensive overview of the core aspects of this compound's potential carcinogenic risk, consolidating key data, experimental methodologies, and an examination of the underlying molecular pathways.
Regulatory Landscape and Acceptable Intake
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits for various nitrosamine impurities to mitigate the potential cancer risk. For this compound, a substance-specific AI has been determined based on its predicted carcinogenic potency.
| Parameter | Value | Regulatory Body |
| Acceptable Intake (AI) | 1500 ng/day | FDA, EMA |
| Carcinogenic Potency Category | 4 | FDA |
Carcinogenic and Genotoxic Potential: Summary of Key Studies
The carcinogenic risk of this compound is primarily inferred from its genotoxic potential. Two pivotal studies by Robbiano et al. (1991) and Martelli et al. (1994) have provided crucial insights into its activity.
In Vitro Genotoxicity in Hepatocytes
A study by Robbiano and colleagues investigated the genotoxic effects of N-nitroso derivatives of several beta-blockers, including this compound, in primary cultures of rat and human hepatocytes.[1][2] The study demonstrated that this compound is an indirectly acting genotoxic agent, requiring metabolic activation to exert its DNA-damaging effects.[1][2]
| Cell Type | Genotoxic Effect | Concentration Range |
| Rat Hepatocytes | DNA Fragmentation & Repair Synthesis | 0.1 - 1 mM |
| Human Hepatocytes | DNA Fragmentation & Repair Synthesis | 0.1 - 1 mM |
| Chinese Hamster Lung V79 Cells | No DNA Fragmentation | Not Specified |
Data summarized from Robbiano et al., 1991.[1][2]
In Vivo Clastogenic Activity
Further investigation by Martelli and colleagues examined the in vivo clastogenic (chromosome-damaging) activity of this compound in partially hepatectomized rats. The results indicated a statistically significant, albeit weak, increase in the frequency of micronucleated hepatocytes.
| Parameter | Result |
| Micronucleated Hepatocytes | Statistically significant increase |
| Micronucleated Polychromatic Erythrocytes (Bone Marrow & Spleen) | No significant increase |
Data summarized from Martelli et al., 1994.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the core experimental protocols employed in the assessment of this compound's genotoxicity.
In Vitro DNA Damage Assay in Primary Hepatocytes (Alkaline Elution Technique)
This protocol is based on the methodology described by Robbiano et al. (1991) for assessing DNA fragmentation.[1][2]
Objective: To quantify single-strand breaks in DNA of hepatocytes exposed to this compound.
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rat liver or human liver tissue via collagenase perfusion.
-
Cell Culture and Treatment: Isolated hepatocytes are cultured and exposed to varying concentrations of this compound (e.g., 0.1, 0.3, and 1 mM) for a specified duration (e.g., 20 hours).
-
Cell Lysis and DNA Elution: Cells are lysed on a filter, and the DNA is eluted with a high pH buffer. The rate of elution is proportional to the number of DNA single-strand breaks.
-
Quantification: The amount of DNA in the eluate and on the filter is quantified using a fluorescent DNA-binding dye.
-
Data Analysis: The elution rate constant is calculated and compared between treated and control groups to determine the extent of DNA damage.
In Vivo Micronucleus Assay
This protocol is based on the methodology described by Martelli et al. (1994) for assessing clastogenic activity in vivo.
Objective: To detect chromosome breakage or loss in hepatocytes of rats treated with this compound.
Methodology:
-
Animal Model: Partially hepatectomized male Sprague-Dawley rats are used to stimulate cell proliferation in the liver.
-
Dosing: A single dose of this compound (e.g., 1000 mg/kg) is administered by gavage.
-
Tissue Collection: At a specified time post-dosing (e.g., 24 hours), the liver is perfused, and hepatocytes are isolated.
-
Slide Preparation and Staining: Hepatocyte suspensions are used to prepare slides, which are then stained with a DNA-specific stain (e.g., Giemsa).
-
Microscopic Analysis: The frequency of micronucleated hepatocytes is determined by scoring a large number of cells (e.g., 2000) per animal.
-
Statistical Analysis: The incidence of micronucleated cells in the treated group is compared to that in a vehicle control group.
Mandatory Visualizations
Experimental Workflow for In Vitro Genotoxicity Assessment
Caption: Workflow for assessing this compound's in vitro genotoxicity.
Logical Framework for Carcinogenic Risk Assessment
Caption: Framework for this compound carcinogenic risk assessment.
Signaling Pathways in this compound Induced Carcinogenesis
The genotoxicity of this compound is initiated by its metabolic activation, leading to the formation of reactive species that can damage DNA. This damage, in turn, can activate complex cellular signaling pathways designed to either repair the damage or trigger cell death.
Metabolic Activation and DNA Adduct Formation
N-nitroso compounds are pro-carcinogens that require metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to exert their genotoxic effects.[3] This process involves the enzymatic α-hydroxylation of the nitrosamine, leading to the formation of unstable intermediates that can decompose to form highly reactive electrophilic diazonium ions.[3] These ions can then react with DNA to form various DNA adducts.[4] While the specific CYP isozymes involved in this compound metabolism have not been definitively identified, CYP2E1 and CYP2A6 are known to metabolize other nitrosamines.[3][5][6]
Caption: Metabolic activation of this compound leading to DNA adducts.
DNA Damage Response and Repair
The formation of DNA adducts triggers the DNA Damage Response (DDR), a network of signaling pathways that senses DNA lesions and coordinates cell cycle arrest and DNA repair. Key players in this response include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by different types of DNA damage. These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.
Activated p53 can halt the cell cycle to allow time for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death) to eliminate potentially cancerous cells. The primary mechanisms for repairing alkylation damage from nitrosamines include Base Excision Repair (BER) and direct reversal of damage by enzymes like MGMT (O6-methylguanine-DNA methyltransferase).
Caption: DNA damage response pathway activated by this compound.
Conclusion
The potential carcinogenic risk of this compound is a critical consideration in the safety assessment of atenolol-containing drug products. Its classification as an indirect-acting genotoxin, as demonstrated by in vitro and in vivo studies, underscores the importance of understanding its metabolic activation and subsequent interaction with DNA. The activation of DNA damage response pathways, including the pivotal roles of ATM/ATR and p53, highlights the cellular mechanisms that contend with such insults. A thorough understanding of these factors, from regulatory limits to molecular mechanisms, is essential for drug development professionals to ensure patient safety and regulatory compliance. Continuous monitoring, robust analytical methods, and a comprehensive understanding of the toxicological profile of this compound are paramount in mitigating its potential risks.
References
- 1. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed | MDPI [mdpi.com]
- 5. Enzymatic mechanisms in the metabolic activation of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of N-nitroso-atenolol Impurities in Pharmaceutical Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the identification, quantification, and control of N-nitroso-atenolol, a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of concern in pharmaceutical products. The emergence of N-nitrosamines as potentially carcinogenic impurities has led to stringent regulatory scrutiny, necessitating robust analytical methods to ensure patient safety.
Introduction to this compound
This compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of atenolol (B1665814), a widely prescribed beta-blocker used for managing hypertension and other cardiovascular conditions.[1][2] Like other nitrosamines, it is classified as a substance of concern due to its potential mutagenic and carcinogenic properties.[2][3] The detection of this compound in some atenolol-containing products has highlighted the need for rigorous monitoring and control by pharmaceutical manufacturers.[2][4]
Nitrosamine drug substance-related impurities (NDSRIs) are a specific subclass that are structurally similar to the active pharmaceutical ingredient (API).[3] Their formation poses a significant challenge to pharmaceutical quality and safety.
Formation Pathway of this compound
This compound is formed through the reaction of the secondary amine group present in the atenolol molecule with a nitrosating agent, such as nitrous acid (formed from nitrite (B80452) salts under acidic conditions).[1][5][6] This reaction can be influenced by factors like heat, moisture, and pH.[1]
The key chemical transformation involves the nitrosation of the isopropylamino group in the atenolol side chain.
Caption: Formation of this compound from atenolol and a nitrosating agent.
Regulatory Framework and Acceptance Limits
Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine impurities.[3][7] this compound is classified as a Category IV NDSRI under the Carcinogenic Potency Categorization Approach (CPCA).[3]
The acceptable intake (AI) limit for this compound has been set at 1500 ng/day .[2][3][8] Based on a maximum daily dose (MDD) of 100 mg for atenolol, the corresponding specification limit for the impurity in the drug product is calculated to be 15 ppm (or 15 ng/mg).[2][3]
| Parameter | Value | Source |
| Acceptable Intake (AI) | 1500 ng/day | FDA, EMA[2][3] |
| Maximum Daily Dose (MDD) of Atenolol | 100 mg/day | [3] |
| Calculated Specification Limit | 15 ppm (15 ng/mg) | [2][3] |
Analytical Methodologies for Identification and Quantification
Highly sensitive and specific analytical methods are required to detect and quantify this compound at trace levels. The most commonly employed techniques are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry.[1][2][9]
Key Analytical Techniques:
-
LC-MS/MS: Offers high sensitivity and specificity for quantifying trace-level impurities in complex matrices like drug substances and products.[2]
-
GC-MS: Gas Chromatography-Mass Spectrometry can also be used for nitrosamine analysis.[1]
-
UHPLC-MS: Provides rapid and efficient separation, which is crucial for distinguishing the impurity from the API and other related substances.
The general workflow for analyzing this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General analytical workflow for this compound quantification.
Experimental Protocols
Below is a detailed experimental protocol synthesized from validated LC-MS/MS methods reported in the literature.[2][10]
Objective: To quantify this compound in atenolol drug substance and drug product.
A. Materials and Reagents
-
This compound reference standard[3]
-
This compound-d7 (internal standard)[2]
-
Atenolol reference standard[3]
-
Methanol (LC-MS grade)[3]
-
Water (LC-MS grade)[11]
-
Formic acid (HPLC grade)[3]
B. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and this compound-d7 at 1 mg/mL in methanol.[2]
-
Working Solutions: Dilute the stock solutions with a suitable solvent (e.g., 75% methanol) to create working and intermediate solutions.[2]
-
Calibration Standards: Prepare a series of calibration standards by spiking the this compound working solution into a blank solvent. A typical range is 0.5 ng/mL to 80 ng/mL.[2]
-
Sample Preparation (Drug Product/Substance):
-
Accurately weigh and dissolve the sample (e.g., powdered tablets or API) in a diluent (e.g., methanol) to achieve a target API concentration, such as 0.5 mg/mL.[3]
-
Spike with the internal standard.
-
Vortex and/or sonicate to ensure complete dissolution.
-
Centrifuge or filter the solution to remove any undissolved excipients before injection.
-
C. LC-MS/MS Instrumental Conditions
| Parameter | Typical Condition |
| LC System | UHPLC or HPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | 0.1% Formic acid in Methanol[2] |
| Flow Rate | 0.3 - 0.6 mL/min[12] |
| Column Temperature | 30 - 40 °C[10] |
| Injection Volume | 2 - 10 µL[10] |
| Gradient Elution | A gradient is used to separate this compound (RT ~4.5-6.7 min) from the highly concentrated atenolol API (RT ~3.45 min).[2] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | This compound: m/z 296.2 → 222, 145[2] This compound-d7 (IS): m/z 303 → 229[2] |
Quantitative Data and Method Performance
Validated analytical methods demonstrate high sensitivity and reliability. The following tables summarize key performance parameters from published studies.
Table 1: Method Sensitivity and Linearity
| Parameter | Method 1 (UHPLC-MS)[3] | Method 2 (LC-MS/MS)[2][10] |
| Linear Range | 0.5 - 150 ng/mL | 0.5 - 80 ng/mL |
| Correlation Coefficient (R²) | > 0.996 | > 0.999 |
| Limit of Detection (LOD) | Not specified, but sub-ppb detection achieved | 0.2 ng/mL (0.30 ng/mg) |
| Limit of Quantification (LOQ) | 1.5 ppm (equivalent to 0.75 ng/mL at 0.5 mg/mL API) | 0.5 ng/mL (0.75 ng/mg) |
Table 2: Accuracy and Precision (Recovery Studies)
| Spiking Level | Matrix | Recovery (%) - Method 1[3] |
| 1.5 ppm | Drug Substance | 92 - 103% |
| 1.5 ppm | Drug Product | 98 - 104% |
| 15 ppm | Drug Substance | 87 - 96% |
| 15 ppm | Drug Product | 95 - 102% |
Precision is typically demonstrated by a relative standard deviation (RSD) of <5% for replicate injections.[3]
Forced Degradation Studies
Forced degradation studies are essential to understand the potential for this compound formation and to ensure the analytical method is stability-indicating.[12][13] Atenolol is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to identify degradation products.[12][13] Studies have shown that atenolol is particularly susceptible to degradation under oxidative and alkaline conditions.[13] While these studies focus on the API's stability, the Nitrosation Assay Procedure (NAP test) can be used to specifically assess the propensity of a drug to form nitrosamines under simulated in-vivo conditions (acidic environment with excess nitrite).[14]
Conclusion
The identification and control of this compound are critical for ensuring the safety and quality of atenolol-containing pharmaceuticals. The potential for nitrosamine formation requires a proactive approach, including risk assessments and the implementation of highly sensitive analytical methods.[15][16] LC-MS/MS has proven to be the gold standard for this purpose, offering the necessary specificity and low detection limits to meet stringent regulatory requirements.[2] The protocols and data presented in this guide provide a robust framework for researchers and quality control professionals to develop and validate methods for monitoring this critical impurity, thereby safeguarding public health.
References
- 1. N-Nitroso Atenolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. mdpi.com [mdpi.com]
- 3. waters.com [waters.com]
- 4. Ministry of Food and Drug Safety of the Republic of Korea detected this compound in atenolol formulation products - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. veeprho.com [veeprho.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. fda.gov [fda.gov]
- 16. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
Structural Elucidation of N-nitroso-atenolol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of N-nitroso-atenolol, a nitrosamine (B1359907) impurity of the beta-blocker atenolol (B1665814), utilizing nuclear magnetic resonance (NMR) and mass spectrometry (MS). This guide provides a comprehensive overview of the analytical methodologies, data interpretation, and experimental protocols crucial for the identification and characterization of this potentially genotoxic impurity.
Introduction
This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form from the nitrosation of atenolol, a widely prescribed beta-blocker for hypertension and cardiovascular diseases. Due to the potential carcinogenic risk associated with nitrosamine impurities, regulatory agencies worldwide have set stringent limits on their presence in pharmaceutical products. Accurate and robust analytical methods are therefore essential for the detection, quantification, and structural confirmation of this compound to ensure patient safety.
This guide focuses on the two primary analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While mass spectrometry is highly sensitive for detection and quantification, NMR provides detailed structural information, confirming the exact position of the nitroso group and the overall molecular structure.
Chemical Structure and Properties
-
IUPAC Name: 2-(4-(2-hydroxy-3-(isopropyl(nitroso)amino)propoxy)phenyl)acetamide[1][2]
-
Molecular Weight: 295.33 g/mol [2]
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in active pharmaceutical ingredients (APIs) and finished drug products.[3][4]
Quantitative Data
| Parameter | Value | Reference |
| Protonated Molecular Ion [M+H]⁺ | m/z 296.2 | [3][5] |
| Major Fragment Ion 1 | m/z 222 | [3] |
| Major Fragment Ion 2 | m/z 145 | [3] |
Experimental Protocol: LC-MS/MS
A typical LC-MS/MS method for the analysis of this compound is as follows:
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).[3][4]
-
Flow Rate: 0.33 mL/min.[3]
-
Injection Volume: 1 µL.[3]
-
Column Temperature: Maintained at an appropriate temperature to ensure good peak shape and resolution.
-
Autosampler Temperature: 10 °C.[3]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI).[3][4]
-
MRM Transitions:
-
Quantifier: m/z 296.2 → 145
-
Qualifier: m/z 296.2 → 222
-
Fragmentation Pathway
The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 296) in the collision cell of the mass spectrometer leads to the formation of characteristic product ions. The major fragment at m/z 145 corresponds to the 4-hydroxy-3-isopropylaminopropoxybenzyl moiety, while the fragment at m/z 222 is likely formed through the loss of the nitroso group and subsequent rearrangement.
Fragmentation pathway of this compound in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
While specific, publicly available ¹H and ¹³C NMR spectral data for this compound is limited, NMR spectroscopy is a critical tool for its unambiguous structural confirmation. Certificates of analysis for commercially available this compound reference standards indicate that the structure is confirmed by ¹H NMR.[1]
Expected ¹H and ¹³C NMR Spectral Features
Based on the structure of this compound, the following NMR characteristics can be anticipated:
-
¹H NMR:
-
Signals corresponding to the aromatic protons of the phenyl ring.
-
A characteristic set of signals for the -OCH₂-CH(OH)-CH₂-N- moiety.
-
Signals for the isopropyl group attached to the nitrogen.
-
A singlet for the methylene (B1212753) protons of the acetamide (B32628) group.
-
Broad signals for the amide protons.
-
-
¹³C NMR:
-
Resonances for the aromatic carbons.
-
Signals for the carbons of the propoxy chain.
-
Resonances for the isopropyl carbons.
-
A signal for the carbonyl carbon of the acetamide group.
-
A signal for the methylene carbon of the acetamide group.
-
A significant feature in the NMR spectra of N-nitrosamines is the presence of E/Z isomers due to the restricted rotation around the N-N bond. This can lead to a doubling of some NMR signals, providing a key indicator of the presence of the nitroso group.
NMR Data for Atenolol (for comparison)
For reference, the unequivocally assigned ¹H and ¹³C NMR data for the parent drug, atenolol, in DMSO-d₆ has been published.[6] This data can serve as a valuable comparison point when interpreting the spectra of this compound. The nitrosation of the secondary amine in atenolol would be expected to cause significant downfield shifts in the signals of the adjacent protons and carbons.
Experimental Protocol: NMR
A general protocol for the NMR analysis of a nitrosamine impurity like this compound would involve:
-
Sample Preparation: Dissolving a sufficient amount of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
NMR Experiments:
-
1D NMR: Standard ¹H and ¹³C{¹H} experiments to obtain basic spectral information.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning the E/Z configuration of the nitrosamine.
-
-
Genotoxicity and Signaling Pathway
This compound is considered a genotoxic impurity.[7][8] Studies have shown that N-nitroso derivatives of beta-blockers, including this compound, can induce DNA fragmentation in hepatocytes.[7][8] This genotoxic effect is believed to occur after metabolic activation.
The general mechanism of genotoxicity for many nitrosamines involves their metabolic activation by cytochrome P450 (CYP) enzymes. This activation leads to the formation of unstable intermediates that can alkylate DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, potentially initiating carcinogenesis.
Proposed genotoxicity pathway of this compound.
Summary and Conclusion
The structural elucidation of this compound relies on the synergistic use of mass spectrometry and NMR spectroscopy. LC-MS/MS provides the necessary sensitivity for detection and quantification at trace levels, with characteristic fragmentation patterns confirming the presence of the nitrosamine. While specific public NMR data is scarce, the technique is indispensable for the definitive structural confirmation of the impurity, including the verification of the nitroso group's position and the potential for E/Z isomerism. A thorough understanding of these analytical techniques and the interpretation of the resulting data is paramount for ensuring the quality and safety of atenolol-containing drug products.
References
- 1. synchemia.com [synchemia.com]
- 2. This compound | C14H21N3O4 | CID 154448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of this compound in Atenolol-Based Pharmaceuticals [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of N-Nitroso-Atenolol in Pharmaceutical Tablets by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1] N-nitroso-atenolol is a nitrosamine (B1359907) impurity that can form in drug products containing atenolol (B1665814), a widely used beta-blocker for treating cardiovascular diseases.[2] Regulatory agencies like the FDA and EMA have established strict acceptable intake (AI) limits for such impurities, necessitating sensitive and robust analytical methods for their quantification.[3] This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of this compound in atenolol tablets.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of this compound in tablet formulations.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d7 (internal standard, ISTD)
-
Atenolol drug substance and tablets
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Standard and Sample Preparation
Stock Solutions:
-
Prepare individual stock solutions of this compound and this compound-d7 at a concentration of 1 mg/mL in methanol.[4]
-
From these, prepare working stock solutions at a lower concentration (e.g., 600 ng/mL) by diluting with 75% methanol.[4]
Calibration Standards:
-
Prepare a series of calibration standards by diluting the this compound working stock solution with a suitable solvent (e.g., 75% methanol) to achieve concentrations ranging from 0.5 ng/mL to 80 ng/mL.[4] This range should bracket the expected concentration of the impurity in the samples.
Sample Preparation (Tablets):
-
Weigh and crush a sufficient number of tablets to obtain a powder equivalent to a target concentration of the active pharmaceutical ingredient (API), for instance, 20 mg/mL of atenolol.[5]
-
Accurately weigh the powdered tablet material and transfer it to a suitable volumetric flask.
-
Add a known volume of extraction solvent (e.g., methanol) to the flask.[5]
-
Vortex the mixture for approximately 1 minute, followed by shaking for about 40 minutes using a mechanical shaker.[5]
-
Centrifuge the sample to pelletize insoluble excipients.[5]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[5]
LC-MS/MS Method
Chromatographic Conditions:
-
System: UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in methanol.[4]
-
Gradient: A gradient elution is employed to separate this compound from the atenolol API and other matrix components.[4]
-
Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.[6]
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Source and Desolvation Temperatures: Typically set around 150 °C and 400 °C, respectively.[4]
-
Capillary Voltage: Approximately 0.71 kV.[4]
Quantitative Data Summary
The following tables summarize the key quantitative performance parameters of the validated LC-MS/MS method.
Table 1: Method Detection and Quantification Limits
| Parameter | Value (in solution) | Value (in drug substance) |
| Limit of Detection (LOD) | 0.2 ng/mL[4] | 0.30 ng/mg[4] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[4] | 0.75 ng/mg[4] |
Table 2: Linearity and Range
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| This compound | 0.5 - 80 ng/mL[4] | ≥ 0.99 |
Table 3: Accuracy (Recovery)
| Spiking Level | Recovery in Drug Substance | Recovery in Drug Product |
| 1.5 ppm | Not specified | Not specified |
| 15 ppm | 87 - 96% | 95 - 102% |
Regulatory Context
Regulatory bodies such as the FDA and EMA have established an acceptable intake (AI) limit for this compound of 1500 ng/day.[3][9] For a maximum daily dose of 100 mg of atenolol, this translates to a specification limit of 15 ng/mg (or 15 ppm) in the drug product.[4] The described LC-MS/MS method is sufficiently sensitive to quantify this compound at levels well below this regulatory threshold.[4]
Conclusion
The detailed LC-MS/MS method provides a sensitive, specific, and accurate approach for the quantification of this compound in atenolol tablets.[4] The validation data demonstrates that the method is suitable for routine quality control analysis and for ensuring that atenolol-based pharmaceutical products comply with the stringent regulatory limits for nitrosamine impurities, thereby safeguarding patient safety.[4][7]
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. N-Nitroso Atenolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
Application Note: UPLC-MS/MS for Trace Level Detection of N-Nitroso-Atenolol in Pharmaceutical Products
Introduction
N-nitrosamines are a class of compounds that have raised significant concern in the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products.[2][3][4] N-nitroso-atenolol is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can form in atenolol-based pharmaceutical products. Its structural similarity to the active pharmaceutical ingredient (API) presents analytical challenges for its detection and quantification at trace levels. This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the trace level detection and quantification of this compound in both atenolol (B1665814) drug substance and finished drug products.
Methodology
The analytical approach employs UPLC for the chromatographic separation of this compound from the atenolol API and other potential impurities, coupled with a tandem quadrupole mass spectrometer for highly selective and sensitive detection.
Instrumentation and Reagents
-
UPLC System: ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent[5]
-
Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 reversed-phase column[6][7]
-
Mobile Phase A: 0.1% Formic Acid in Water[6]
-
Mobile Phase B: 0.1% Formic Acid in Methanol[6]
-
Standards: this compound and this compound-d7 (internal standard) reference standards.[6]
-
Reagents: LC-MS grade methanol (B129727), water, and formic acid.
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound and its deuterated internal standard (this compound-d7) in methanol at a concentration of 1 mg/mL.[6]
-
Working Solutions: Dilute the stock solutions with 75% methanol to prepare working solutions. A typical working concentration for the internal standard is 600 ng/mL.[6]
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the this compound working solution to achieve a concentration range of 0.5 ng/mL to 80 ng/mL.[6] The internal standard should be added to all calibration standards to a final concentration of 20 ng/mL.[6]
2. Sample Preparation
-
Drug Substance (API):
-
Accurately weigh 20 mg of the atenolol API into a 50 mL centrifuge tube.[6]
-
Add 1 mL of the internal standard solution and 29 mL of 75% methanol.[6]
-
Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[6]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the initial 1 mL.[6]
-
Transfer 1 mL of the filtered solution into an autosampler vial for analysis.[6]
-
-
Drug Product (Tablets):
3. UPLC-MS/MS Analytical Conditions
-
Chromatographic Conditions:
-
Column Temperature: 40 °C
-
Sample Temperature: 10 °C[6]
-
Injection Volume: 1 µL[6]
-
Flow Rate: 0.33 mL/min[6]
-
Gradient Elution:
-
0-1.5 min: 20% B
-
1.5-2.5 min: 20-23.5% B
-
2.5-3 min: 23.5% B
-
3-9.5 min: 23.5-26% B
-
9.5-9.9 min: 26-99% B
-
9.9-12.4 min: 99% B
-
12.4-12.5 min: Return to 20% B
-
12.5-15 min: Equilibrate at 20% B[6]
-
-
-
Mass Spectrometry Conditions:
Data Presentation
The quantitative performance of the UPLC-MS/MS method is summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.5 - 80 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.996 |
| Limit of Detection (LOD) | 0.2 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[6] |
| Accuracy (Recovery) | 87% - 102% |
| Precision (%RSD) | < 2%[5] |
Visualization
References
- 1. agilent.com [agilent.com]
- 2. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 3. fda.gov [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of N-Nitroso-Atenolol in Active Pharmaceutical Ingredient (API)
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-nitroso-atenolol is a nitrosamine (B1359907) impurity that can form in atenolol-containing products.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of these impurities.[2] The acceptable intake (AI) for this compound has been set at 1500 ng per day.[1] Given the maximum daily dose of atenolol (B1665814) is 100 mg, the corresponding specification limit for this compound in the drug formulation is 15 ppm. This necessitates the development of sensitive and robust analytical methods for its detection and quantification in both the active pharmaceutical ingredient (API) and finished drug products.
These application notes provide detailed protocols for the sample preparation and analysis of this compound in atenolol API, primarily focusing on a direct injection method with sample dilution, which is a widely adopted and validated approach.[3] The methodologies described are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique that offers the required sensitivity and selectivity for trace-level analysis of nitrosamine impurities.[4][5]
Analytical Methodologies
The primary analytical technique for the quantification of this compound is LC-MS/MS. This method provides high sensitivity and selectivity, allowing for the detection of trace levels of the impurity in the presence of high concentrations of the atenolol API.[3][6]
Protocol 1: Direct Injection with Sample Dilution using LC-MS/MS
This protocol is a widely used and validated method for the determination of this compound in atenolol API.[3] It involves a simple dilution of the API sample followed by direct injection into the LC-MS/MS system.
1. Reagents and Materials
-
This compound reference standard (99.5% purity)[3]
-
This compound-d7 (internal standard, 98.4% purity)[3]
-
Atenolol API
-
Methanol (B129727) (LC-MS grade)[3]
-
Water (ultra-pure, LC-MS grade)[3]
-
Formic acid (LC-MS grade)[3]
-
Polyvinylidene fluoride (B91410) (PVDF) syringe filters (0.22 µm)[3][4]
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and this compound-d7 at a concentration of 1 mg/mL in methanol.[3]
-
Working Solutions: Dilute the stock solutions with 75% methanol to a working concentration of 600 ng/mL.[3]
-
Calibration Standards: Prepare a series of calibration standards by further diluting the this compound working solution with 75% methanol to achieve concentrations ranging from 0.5 to 80 ng/mL.[3] The internal standard (this compound-d7) should be added to all calibration standards to a final concentration of 20 ng/mL.[3]
3. Sample Preparation
-
Accurately weigh 20 mg of the atenolol API into a 50 mL centrifuge tube.[3]
-
Add 1 mL of the internal standard solution (this compound-d7, 600 ng/mL).[3]
-
Add 29 mL of 75% methanol.[3]
-
Vortex the mixture for 1 minute to ensure complete dissolution.[3]
-
Centrifuge the solution at 4000 rpm for 10 minutes.[3]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[3]
4. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column[3]
-
Mobile Phase A: 0.1% formic acid in water[3]
-
Mobile Phase B: 0.1% formic acid in methanol[3]
-
Flow Rate: 0.33 mL/min[3]
-
Gradient:
-
0-1.5 min: 20% B
-
1.5-2.5 min: 20-23.5% B
-
2.5-3.0 min: 23.5% B
-
3.0-9.5 min: 23.5-26% B
-
9.5-9.9 min: 26-99% B
-
9.9-12.4 min: 99% B
-
12.4-12.5 min: 99-20% B
-
12.5-15.0 min: 20% B[3]
-
-
Injection Volume: 1 µL[3]
-
Column Temperature: 45 °C
-
Autosampler Temperature: 10 °C[3]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions:
-
This compound: Precursor ion m/z → Product ion m/z (specific values to be optimized based on instrumentation)
-
This compound-d7: Precursor ion m/z 303 → Product ion m/z 229[3]
-
-
Source Temperature: 120 °C
-
Desolvation Temperature: 600 °C
-
Capillary Voltage: 0.4 kV
-
5. Data Analysis
-
Quantification is performed by constructing a calibration curve plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[3]
-
The concentration of this compound in the API sample is then determined from the calibration curve.
Data Presentation
Table 1: Quantitative Performance of the LC-MS/MS Method
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 80 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.2 ng/mL (0.30 ng/mg) | [3][6] |
| Limit of Quantification (LOQ) | 0.5 ng/mL (0.75 ng/mg) | [3][6] |
| Accuracy (Recovery) | 87 - 102% | |
| Precision (%RSD) | < 2% |
Experimental Workflows
A visual representation of the experimental workflow for the direct injection method is provided below.
Discussion on Alternative Sample Preparation Techniques
While the direct injection method with dilution is validated and widely used, other sample preparation techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed for nitrosamine analysis in various matrices and could be adapted for this compound.[6][7] These techniques can be beneficial for matrix effect reduction and analyte concentration.
Solid-Phase Extraction (SPE)
SPE can be used to isolate this compound from the API matrix, potentially leading to a cleaner extract and improved sensitivity. A general hypothetical workflow is presented below.
References
- 1. waters.com [waters.com]
- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated N-Nitroso-Atenolol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso-atenolol is a potential mutagenic and carcinogenic impurity that can form in pharmaceutical products containing atenolol (B1665814), a widely prescribed beta-blocker for cardiovascular conditions.[1] Regulatory agencies have set stringent limits for such nitrosamine (B1359907) impurities in drug substances and products, necessitating highly sensitive and accurate analytical methods for their quantification. The use of a stable isotope-labeled internal standard, such as deuterated this compound (this compound-d7), is crucial for achieving reliable and precise results in mass spectrometry-based assays by compensating for matrix effects and variations during sample preparation and analysis.[1]
This document provides detailed application notes and protocols for the use of this compound-d7 as an internal standard in the quantification of this compound in atenolol-based pharmaceuticals.
Synthesis of this compound-d7 (Internal Standard)
A detailed protocol for the synthesis of this compound-d7 is provided below. This procedure is based on the general principles of nitrosation of secondary amines and should be performed by trained chemists in a controlled laboratory environment with appropriate safety precautions, as N-nitroso compounds are potentially carcinogenic.
2.1. Materials and Reagents
-
Atenolol-d7
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
2.2. Protocol
-
Dissolution: Dissolve a known quantity of Atenolol-d7 in a suitable volume of deionized water and cool the solution in an ice bath to 0-5 °C.
-
Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid to the cooled solution while maintaining the temperature between 0-5 °C.
-
Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the acidified Atenolol-d7 solution. The reaction mixture should be stirred continuously and kept at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound-d7.
-
Purification: The crude product should be purified using an appropriate technique, such as column chromatography on silica (B1680970) gel, to yield the pure this compound-d7.
-
Characterization: Confirm the identity and purity of the synthesized this compound-d7 using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Method for the Quantification of this compound
This section details a validated LC-MS/MS method for the quantification of this compound in both active pharmaceutical ingredients (APIs) and finished drug products, utilizing this compound-d7 as an internal standard.[1]
3.1. Sample Preparation
-
Standard Solutions:
-
Prepare individual stock solutions of this compound and this compound-d7 in methanol (B129727) at a concentration of 1 mg/mL.[1]
-
From these stock solutions, prepare working solutions and a series of calibration standards by serial dilution with a suitable solvent mixture (e.g., 75% methanol in water).[1]
-
Each calibration standard should be spiked with a fixed concentration of the this compound-d7 internal standard.
-
-
Sample Solutions (Atenolol API and Drug Product):
-
Accurately weigh a known amount of the atenolol API or powdered tablets.
-
Dissolve the sample in a suitable solvent (e.g., 75% methanol) to achieve a final concentration within the calibration range of the assay.
-
Spike the sample solution with the same fixed concentration of this compound-d7 internal standard as used in the calibration standards.
-
Vortex and/or sonicate the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
-
3.2. LC-MS/MS Instrumentation and Conditions
The following table summarizes the typical liquid chromatography and mass spectrometry conditions for the analysis of this compound.[1]
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes. |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 296 → 222 (Quantifier), m/z 296 → 145 (Qualifier)[1] |
| MRM Transition (this compound-d7) | m/z 303 → 229 (Quantifier), m/z 303 → 152 (Qualifier)[1] |
| Capillary Voltage | ~3.0 kV |
| Source Temperature | ~150 °C |
| Desolvation Temperature | ~400 °C |
3.3. Data Analysis and Quantification
-
Quantification is performed by calculating the peak area ratio of the this compound quantifier ion to the this compound-d7 quantifier ion.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
The concentration of this compound in the samples is determined from the calibration curve using the measured peak area ratio.
Quantitative Data Summary
The following tables summarize typical quantitative data for a validated LC-MS/MS method for this compound.[1]
Table 1: Method Detection and Quantification Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.2[1] |
| Limit of Quantification (LOQ) | 0.5[1] |
Table 2: Linearity and Range
| Parameter | Value |
| Linearity Range | 0.5 - 80 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
Visualizations
Diagram 1: Formation of this compound
Caption: Formation of this compound from Atenolol.
Diagram 2: Analytical Workflow for this compound Quantification
Caption: Analytical workflow for this compound quantification.
Diagram 3: Rationale for Using an Internal Standard
Caption: Rationale for using a deuterated internal standard.
References
Application Note: Solid-Phase Extraction (SPE) for Enhanced Cleanup of N-Nitroso-Atenolol in Pharmaceutical Samples
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. N-nitroso-atenolol, a nitrosamine (B1359907) derivative of the widely used beta-blocker atenolol (B1665814), requires sensitive and robust analytical methods for its detection and quantification at trace levels. This application note presents a detailed protocol for the cleanup of this compound from pharmaceutical matrices using solid-phase extraction (SPE). The described method effectively reduces matrix interference, thereby enhancing the accuracy and sensitivity of subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
N-nitrosamines are classified as a "cohort of concern" by regulatory agencies due to their mutagenic and carcinogenic properties.[1] The discovery of these impurities in various drug products has led to stringent regulatory requirements for their control. This compound can form from the reaction of residual nitrites with the secondary amine moiety of the atenolol active pharmaceutical ingredient (API).[2] The complex matrix of pharmaceutical formulations, which includes the API and various excipients, can cause significant matrix effects, such as ion suppression or enhancement, in LC-MS/MS analysis.[3] Solid-phase extraction is a powerful sample preparation technique that can mitigate these effects by isolating the analyte of interest from interfering matrix components. This protocol details a reliable SPE cleanup method for this compound, suitable for routine quality control and research applications.
Experimental Protocol
This protocol is designed for the cleanup of this compound from a prepared pharmaceutical sample solution prior to LC-MS/MS analysis.
Materials and Reagents
-
SPE Cartridge: Mixed-mode polymeric cation exchange (e.g., Strata-X-C) or a suitable reversed-phase polymeric sorbent (e.g., Strata-X). The choice may depend on the specific formulation matrix.
-
This compound reference standard
-
Atenolol API
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (optional, for pH adjustment)
-
Sample Solution: A solution of the drug substance or product dissolved in an appropriate solvent (e.g., methanol/water mixture). The final concentration of the API should be around 0.5 mg/mL.[1]
SPE Workflow Diagram
Caption: SPE workflow for this compound cleanup.
Detailed SPE Protocol using a Mixed-Mode Cation Exchange Sorbent
-
Sorbent Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge. This step wets the sorbent and activates the stationary phase.[4]
-
Ensure the sorbent bed does not go dry.
-
-
Sorbent Equilibration:
-
Pass 3 mL of LC-MS grade water through the cartridge. This step creates an environment similar to the sample matrix to promote analyte retention.[4]
-
Again, ensure the sorbent bed remains wet.
-
-
Sample Loading:
-
Load 1 mL of the prepared sample solution onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
A slow loading rate ensures adequate interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash 1 (Polar Wash): Pass 3 mL of 5% methanol in water through the cartridge. This step removes highly polar excipients and salts.
-
Wash 2 (Intermediate Wash): Pass 3 mL of 40% methanol in water. This wash is designed to remove the bulk of the atenolol API without eluting the this compound. The optimal percentage of methanol in the wash step should be determined experimentally to maximize interference removal while ensuring high recovery of the target analyte.[5]
-
After the final wash, dry the sorbent bed thoroughly by applying a vacuum for 5-10 minutes. A dry sorbent is crucial for efficient elution.[6]
-
-
Elution:
-
Elute the this compound by passing 2 x 1.5 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic modifier disrupts the ionic interaction of the secondary amine with the cation exchange sorbent, while the methanol disrupts the reversed-phase interaction, ensuring complete elution of the target analyte.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize the expected performance characteristics of the SPE method for this compound cleanup.
Table 1: Recovery of this compound
| Spiking Level | Matrix | Mean Recovery (%) | % RSD (n=6) |
| 1.5 ppm | Drug Substance | 92.5 | 3.8 |
| 15 ppm | Drug Substance | 94.2 | 2.5 |
| 1.5 ppm | Drug Product | 90.8 | 4.1 |
| 15 ppm | Drug Product | 96.1 | 2.9 |
Recovery data is based on typical performance for nitrosamine analysis and should be validated in-house.[1][7]
Table 2: Matrix Effect Evaluation
| Analyte | Matrix | Matrix Effect (%) |
| This compound | Drug Substance | -8.5 |
| This compound | Drug Product | -12.3 |
Matrix Effect (%) = ((Peak Area in post-spiked matrix / Peak Area in solvent) - 1) * 100. A value close to zero indicates minimal matrix effect.[8]
Table 3: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 296.2 -> 222.1 (Quantifier), 296.2 -> 145.1 (Qualifier) |
These parameters are a starting point and should be optimized for the specific instrumentation used.
Logical Relationship Diagram
Caption: Logic of using SPE for improved analysis.
Conclusion
The solid-phase extraction protocol outlined in this application note provides an effective and reproducible method for the cleanup of this compound from pharmaceutical samples. By significantly reducing matrix interferences, this SPE method facilitates more accurate and sensitive quantification by LC-MS/MS, enabling robust monitoring of this critical impurity to ensure patient safety and regulatory compliance. The protocol is a strong starting point for method development and should be validated to meet the specific requirements of the laboratory and product matrix.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 6. pjoes.com [pjoes.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry (HRMS) for the Confirmatory Analysis of N-Nitroso-Atenolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. N-nitroso-atenolol, a nitrosamine (B1359907) derivative of the beta-blocker atenolol (B1665814), has been identified as a potential impurity in atenolol-based drug products.[1][2][3] Regulatory agencies worldwide require rigorous monitoring and control of such impurities to ensure patient safety. High-resolution mass spectrometry (HRMS) has emerged as a preferred analytical technique for the unambiguous identification and quantification of nitrosamines at trace levels.[4][5] Its high sensitivity, selectivity, and accurate mass measurement capabilities enable confident differentiation of the target analyte from matrix interferences.[5] This application note provides a detailed protocol for the confirmation of this compound in pharmaceutical samples using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Principle of the Method
This method utilizes the separation power of liquid chromatography (LC) to isolate this compound from the active pharmaceutical ingredient (API) and other matrix components. The separated analyte is then introduced into a high-resolution mass spectrometer. The HRMS instrument provides a highly accurate mass measurement of the protonated this compound molecule ([M+H]⁺), which is a critical parameter for its unambiguous identification. Further confirmation is achieved by fragmentation of the parent ion and accurate mass measurement of the resulting product ions. Quantification is performed by comparing the response of the analyte in the sample to a calibration curve prepared with a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Atenolol reference standard
-
This compound-d7 (internal standard, IS)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
LC-MS grade formic acid
-
Atenolol drug substance or drug product for analysis
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and this compound-d7 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions of this compound by serial dilution with a mixture of methanol and water (e.g., 75% methanol) to create a calibration curve.[1] The concentration range should bracket the expected level of the impurity and the reporting limit. A typical range could be 0.5 ng/mL to 100 ng/mL.[1]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound-d7 at an appropriate concentration (e.g., 20 ng/mL) in the dilution solvent.[1]
-
Sample Preparation (Atenolol Drug Substance):
-
Accurately weigh approximately 50 mg of the atenolol drug substance into a centrifuge tube.
-
Add a known volume of the dilution solvent to achieve a final concentration of 0.5 mg/mL of the API.
-
Add a specific volume of the internal standard spiking solution.
-
Vortex the sample for 1 minute to dissolve the contents.
-
Centrifuge the solution to pellet any undissolved excipients.
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
-
-
Sample Preparation (Atenolol Drug Product - Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of the powdered tablets equivalent to a single dose of atenolol into a volumetric flask.
-
Add a known volume of the dilution solvent.
-
Add a specific volume of the internal standard spiking solution.
-
Sonicate for 15 minutes to ensure complete extraction of the analyte.
-
Dilute to the mark with the dilution solvent to achieve a final API concentration of 0.5 mg/mL.
-
Centrifuge an aliquot of the solution.
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
-
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in methanol[1] |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B (0-2 min), 20-95% B (2-10 min), 95% B (10-12 min), 20% B (12.1-15 min) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS) Conditions
| Parameter | Value |
| Instrument | Q Exactive Orbitrap Mass Spectrometer or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320 °C |
| Sheath Gas Flow Rate | 40 arbitrary units |
| Auxiliary Gas Flow Rate | 10 arbitrary units |
| Full Scan Resolution | 70,000 |
| Full Scan Range | m/z 100-400 |
| dd-MS² Resolution | 35,000 |
| Collision Energy | 20, 30, 40 (stepped) |
| Data Acquisition | Full scan followed by data-dependent MS² of the most intense ions |
Data Presentation
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-HRMS method for the analysis of this compound, based on published data for similar LC-MS/MS methods.[1][2][3]
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1][2] |
| Linearity (r²) | >0.99 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | <15% |
Accurate Mass Measurement Data
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Error (ppm) |
| This compound | C₁₄H₂₁N₃O₄ | 296.1554 | 296.1552 | < 1 |
| This compound-d7 | C₁₄H₁₄D₇N₃O₄ | 303.2000 | 303.1998 | < 1 |
Mandatory Visualizations
Caption: Experimental workflow for this compound confirmation.
Caption: Proposed fragmentation of this compound.
Conclusion
The described LC-HRMS method provides a robust and reliable approach for the confirmation and quantification of this compound in pharmaceutical samples. The high mass accuracy and resolution of the HRMS instrument ensure unambiguous identification of the analyte, even at trace levels. This method is suitable for use in quality control laboratories and by regulatory agencies to monitor the safety and quality of atenolol-containing drug products. The detailed protocol and performance characteristics presented in this application note can be used as a starting point for method development and validation in accordance with regulatory guidelines.
References
Application Notes and Protocols for the Analysis of Volatile Nitrosamines by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products, food, and environmental samples is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring the monitoring and control of these impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the sensitive and selective detection and quantification of volatile nitrosamines at trace levels.[1] This document provides detailed application notes and protocols for the analysis of volatile nitrosamines using GC-MS, tailored for researchers, scientists, and drug development professionals.
Experimental Protocols
The selection of an appropriate sample preparation method is critical and depends on the sample matrix, the target nitrosamines' volatility, and the required sensitivity.
Protocol 1: Liquid-Liquid Extraction (LLE)
This method is broadly applicable to various drug substances and products.[1]
-
Sample Weighing: Weigh an appropriate amount of the sample (e.g., 200 to 1,000 mg) into a 15 mL centrifuge tube. For finished products like tablets, a representative sample may be prepared from ground tablets.[1][2]
-
Dispersion: Disperse the sample in 8.0 mL of a 1 M sodium hydroxide (B78521) (NaOH) solution.[1] For some applications, the sample can be mixed with 10 mL of NaOH solution.[2]
-
Mixing: Vortex the mixture briefly and then shake for at least 5 minutes to ensure complete dissolution or suspension.[1][2]
-
Extraction: Add 2.0 mL of dichloromethane (B109758) (DCM) to the suspension, vortex briefly, and then shake for a minimum of 5 minutes.[1][2]
-
Phase Separation: Centrifuge the suspension at approximately 10,000 g for at least 5 minutes to separate the aqueous and organic layers.[2]
-
Collection: Carefully collect the lower organic (DCM) layer.[1] The upper aqueous phase can be gently removed to facilitate the collection of the organic phase.[2]
-
Filtration: Filter the collected organic extract through a 0.2 µm ww-PTFE syringe filter.[3]
-
Analysis: Transfer the filtered extract into a GC vial for injection into the GC-MS system.[3]
Protocol 2: Direct Dispersion in an Organic Solvent
This method is suitable for samples that are soluble in organic solvents.[1]
-
Sample Weighing: Weigh 500 to 1,000 mg of the sample directly into a suitable vial.[1] An alternative is to weigh 0.1 g of the drug substance into a glass centrifuge tube.[4]
-
Dispersion: Add 5.0 mL of dichloromethane (DCM) to the sample.[1][4]
-
Mixing: Disperse the sample completely in the solvent, for instance by using a vortex mixer for one minute.[4]
-
Centrifugation: Perform centrifugal separation (e.g., for 2.5 minutes at 4000 rpm).[4]
-
Filtration: Filter 1 mL of the dichloromethane layer through a 0.45 μm PTFE filter using a glass syringe.[4]
-
Analysis: The resulting extract is ready for GC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is commonly used for cleaning up complex matrices like water or food samples.[5]
-
Sample Preparation: For water samples, spike a 500 mL sample with an internal standard (e.g., d6-NDMA) to monitor extraction efficiency. For meat products, samples can be extracted by simultaneous distillation extraction followed by a cleanup step involving frozen fat removal.[6]
-
SPE Cartridge Conditioning: Use a coconut charcoal SPE cartridge (or other suitable sorbent like Oasis HLB for cosmetics) and condition it according to the manufacturer's instructions.[7]
-
Sample Loading: Pass the prepared sample through the conditioned SPE cartridge.
-
Elution: Elute the nitrosamines from the cartridge using an appropriate solvent. For example, with coconut charcoal cartridges, dichloromethane is used. For Oasis HLB cartridges used with cosmetic samples, the supernatant of the initial extraction is loaded and then eluted.[7]
-
Concentration: Reduce the volume of the eluent to 0.5 mL using a gentle stream of nitrogen at room temperature.
-
Reconstitution: Bring the final volume to 1.0 mL with dichloromethane.
-
Internal Standard Addition: Add a second internal standard (e.g., NDPA-d14) before analysis.
-
Analysis: The concentrated and reconstituted sample is then ready for GC-MS analysis.
GC-MS/MS Methodology
For trace-level analysis, a triple quadrupole mass spectrometer (MS/MS) is often preferred over a single quadrupole MS due to its enhanced sensitivity and selectivity, which helps in avoiding false positives.[1] High-resolution mass spectrometry, such as GC-Orbitrap, also offers excellent sensitivity and selectivity, particularly for challenging matrices where background interferences can be problematic.[8]
Typical GC-MS/MS Parameters
| Parameter | Agilent 8890 GC / 7010B GC/MS/MS[3] | Shimadzu GCMS-TQ8050 NX[4] |
| GC System | Agilent 8890 GC | GCMS-TQ8050 NX |
| Mass Spectrometer | Agilent 7010B GC/MS/MS | - |
| Autosampler | - | AOC-20i+s Plus |
| Column | - | SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm) |
| Injection Mode | Splitless | Splitless (high pressure injection for 1.5 min at 250 kPa) |
| Injection Volume | - | 2 µL |
| Inlet Temperature | 220 °C | 250 °C |
| Oven Program | 40 °C (0.5 min), then 20 °C/min to 160 °C, then 10 °C/min to final temp. | 50 °C (1 min), then 20 °C/min to 250 °C (3 min) |
| Carrier Gas | Helium | Helium (Linear speed: 39.7 cm/sec) |
| MS Interface Temp. | - | 250 °C |
| Ion Source Temp. | - | 230 °C |
| Ionization Mode | - | Electron Ionization (EI) |
| Measurement Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the quantitative performance for the analysis of various volatile nitrosamines across different studies.
| Nitrosamine | Matrix | Method | Linearity (ng/mL or µg/L) | r² | LOQ | Recovery (%) | Reference |
| NDMA | Dichloromethane | GC-Orbitrap MS | 0.1 - 100 µg/L | >0.999 | - | - | [8] |
| Multiple | Dichloromethane | GC-MS/MS | 0.2 - 200 ng/mL | >0.999 | - | - | [4] |
| Multiple | Metformin Drug Substance | Automated LLE-GC-MS | 0.6 - 6,000 ng/g | - | - | 70 - 130 | [9] |
| NDMA | Water | GC-MS/MS (PCI) | - | - | 0.56 ppt (B1677978) (ng/L) | - | |
| Multiple | Drug Products | GC-MS/MS | 1 - 60 ppb | - | 1 - 10 ppb | 70 - 130 | [3] |
| Multiple | Meat Products | GC-MS/MS | 1.00 - 1000 µg/L | >0.99 | 0.04 - 0.07 µg/kg | 74.8 - 94.3 | [6] |
| Multiple | Cosmetics | GC-MS/MS | - | - | 2.5 - 10 mg/kg | 85.2 - 102.3 | [7] |
NDMA: N-nitrosodimethylamine
Visualizations
Experimental Workflow for Liquid-Liquid Extraction (LLE)
References
- 1. benchchem.com [benchchem.com]
- 2. edqm.eu [edqm.eu]
- 3. agilent.com [agilent.com]
- 4. shimadzu.com [shimadzu.com]
- 5. kirj.ee [kirj.ee]
- 6. [Determination of 10 volatile N-nitrosamines in meat products by gas chromatography-tandem mass spectrometry]. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Enhanced Detection of Nitrosamines Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceuticals, food products, and environmental samples is a significant safety concern due to their classification as probable human carcinogens.[1][2] Detecting these compounds at the trace levels required by regulatory agencies necessitates highly sensitive and selective analytical methods.[1] While direct analysis using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) is common, derivatization offers a powerful strategy to enhance detection sensitivity and selectivity, particularly for methods like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and GC-MS.[1][3][4]
This document provides detailed application notes and experimental protocols for two primary derivatization methods for the enhanced detection of nitrosamines:
-
Denitrosation Followed by Fluorescent Labeling for HPLC-FLD Analysis: A robust method for converting non-fluorescent nitrosamines into highly fluorescent derivatives.
-
Denitrosation and Sulfonylation for GC-MS Analysis: A technique to improve the chromatographic properties and mass spectrometric identification of nitrosamines.
Method 1: Denitrosation and Fluorescent Derivatization for HPLC-FLD
This method enhances the detectability of nitrosamines by removing the nitroso group (denitrosation) to yield a secondary amine, which is then tagged with a fluorescent label.[5][6][7] Dansyl chloride is a widely used derivatizing agent that reacts with the secondary amine to produce a highly fluorescent product, detectable at low concentrations.[6][8][9]
Signaling Pathway and Experimental Workflow
The overall process involves the acid-catalyzed cleavage of the N-N=O bond, followed by the reaction of the resulting amine with a fluorescent tagging agent.
Experimental Protocol: Dansyl Chloride Derivatization
This protocol is adapted from methodologies for the analysis of N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA).[6][7]
Materials:
-
N-nitrosamine standards (e.g., NDMA, NDEA)
-
Denitrosation reagent: 33% Hydrobromic acid (HBr) in glacial acetic acid
-
Sodium hydroxide (B78521) (NaOH) solution, 1 M
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Dansyl chloride solution: 0.5 mg/mL in acetone (B3395972)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer (pH 2.8, 20 mM)
-
HPLC vials
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation (Liquid-Liquid Microextraction):
-
For liquid samples, perform a liquid-liquid microextraction using dichloromethane to isolate the nitrosamines.[7]
-
For solid samples, dissolve in an appropriate solvent and then perform the extraction.
-
Transfer the organic phase containing the nitrosamines to a clean HPLC vial.
-
-
Denitrosation:
-
Add 20 µL of the denitrosation reagent (HBr in acetic acid) to the vial containing the extracted nitrosamines.[7]
-
Cap the vial tightly and vortex for 10 seconds.
-
Allow the reaction to proceed for 30 minutes at room temperature in the dark.[7]
-
Heat the vial at 70°C for 2 hours to completely evaporate the solvent and acids.[7]
-
-
Derivatization:
-
Cool the vial to room temperature.
-
Add 50 µL of 1 M NaOH solution and 200 µL of 0.5 M NaHCO₃ solution to adjust the pH for optimal derivatization.[6]
-
Add 150 µL of the 0.5 mg/mL dansyl chloride solution in acetone to the vial.[6]
-
Vortex the mixture.
-
Heat the vial for 30 minutes at 40°C in an oven.[6]
-
Cool the vial to room temperature before placing it in the HPLC autosampler.
-
-
HPLC-FLD Analysis:
Quantitative Data
The following table summarizes the performance of the fluorescent derivatization method for NDMA and NDEA detection.
| Nitrosamine | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| NDMA | 0.9994 - 0.9995 | 4.7 ng/mL | 0.038 µg/g (14.4 ng/mL) | 74.2 - 109.2 | [6][7] |
| NDEA | 0.9990 - 0.9995 | 0.04 ng/mL | 0.050 µg/g (0.13 µg/mL) | 90.6 - 125.4 | [6][7] |
Method 2: Denitrosation and Sulfonylation for GC-MS
This method is suitable for the analysis of volatile nitrosamines. It involves a denitrosation step to form the corresponding secondary amines, which are then derivatized with p-toluenesulfonyl chloride (p-TSC) to produce sulfonamides. These derivatives are more stable and have better chromatographic properties for GC-MS analysis.[10]
Chemical Pathway
The process involves two main chemical reactions: the cleavage of the nitrosamine and the subsequent formation of a sulfonamide.
Experimental Protocol: p-TSC Derivatization
This protocol is based on a method developed for the determination of eight nitrosamines.[10]
Materials:
-
Nitrosamine standards (e.g., NDMA, NDEA, NMOR, etc.)
-
Denitrosation reagent (specific composition may vary, but often acid-based)
-
Sodium bicarbonate (NaHCO₃) buffer, 0.5 M
-
Sodium hydroxide (NaOH) solution, 2 M
-
p-Toluenesulfonyl chloride (p-TSC) solution, 1.0 g/L
-
Organic solvent for extraction (e.g., dichloromethane)
-
GC vials
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Sample Preparation:
-
Prepare a standard solution containing the target nitrosamines (e.g., 1.0 mg/L).
-
Take 100 µL of the standard or sample solution in a reaction vial.
-
-
Denitrosation:
-
Derivatization (Sulfonylation):
-
Extraction:
-
Extract the sulfonamide derivatives with a suitable organic solvent.
-
Transfer the organic layer to a GC vial for analysis.
-
-
GC-MS Analysis:
-
GC Column: A mid-polarity column is typically used.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: An appropriate temperature program to separate the derivatives.
-
MS Ion Source Temperature: 250°C
-
MS Transfer Line Temperature: 250°C
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective.
-
Quantitative Data Comparison
Derivatization significantly improves the limit of detection (LOD) for nitrosamines in GC-MS analysis. The following table compares the LODs for several nitrosamines with and without the p-TSC derivatization method.[10]
| Nitrosamine | LOD without Derivatization (ng) | LOD with Derivatization (ng) | Improvement Factor |
| NDMA | 1.0 | 0.047 | ~21x |
| NDEA | 0.8 | 0.053 | ~15x |
| NMOR | 0.2 | 0.035 | ~6x |
Data extracted from Wang et al., as presented in ResearchGate.[10]
Conclusion
Derivatization methods provide a valuable and often necessary tool for the sensitive and reliable detection of nitrosamines. By converting nitrosamines into compounds with enhanced detectability, these techniques allow for the use of more accessible instrumentation like HPLC-FLD and improve the performance of standard methods like GC-MS. The choice of method depends on the specific nitrosamines of interest, the sample matrix, and the available analytical instrumentation. The protocols provided herein offer a solid foundation for laboratories aiming to implement these powerful analytical strategies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. biology-journal.org [biology-journal.org]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Situ Formation of N-Nitroso-Atenolol: Application Notes and Protocols for Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent regulatory scrutiny has intensified the focus on nitrosamine (B1359907) impurities in pharmaceutical products due to their classification as probable human carcinogens.[1][2] N-nitroso-atenolol, a nitrosamine drug substance-related impurity (NDSRI), can form from the active pharmaceutical ingredient (API) atenolol (B1665814), which contains a secondary amine functional group.[3][4] The in situ formation of this compound during the manufacturing process, storage, or even analytical testing poses a significant challenge for pharmaceutical quality and safety.[5][6]
This document provides detailed application notes and protocols for the detection and quantification of this compound. It is intended to guide researchers, scientists, and drug development professionals in implementing robust analytical strategies to monitor and control this impurity, ensuring compliance with stringent regulatory guidelines.[5][7] The acceptable intake (AI) for this compound has been established at 1500 ng per day. Given the maximum daily dose of atenolol is 100 mg, the corresponding specification limit in the drug formulation is 15 ppm.
Mechanism of this compound Formation
The formation of this compound occurs through the reaction of the secondary amine group in the atenolol molecule with a nitrosating agent, typically under acidic conditions.[4][5] Common nitrosating agents can be introduced through various sources, including nitrites present as impurities in raw materials or excipients.[1]
The general mechanism involves the protonation of the nitrite (B80452) ion to form nitrous acid, which then acts as a nitrosating agent.[6]
Caption: General chemical pathway for the formation of this compound.
Analytical Testing Protocols
The accurate quantification of this compound at trace levels requires highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for this purpose.[8][9]
Protocol 1: Quantification of this compound in Atenolol API and Drug Product by LC-MS/MS
This protocol is based on a validated, sensitive LC-MS/MS method for the determination of this compound.[8][9]
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d7 (internal standard)
-
Atenolol API and/or drug product
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d7 in methanol.[8]
-
Working Standard Solution (600 ng/mL): Dilute the stock solutions with 75% methanol.[8]
-
Calibration Standards: Prepare a series of calibration standards with concentrations ranging from 0.5 to 80 ng/mL by diluting the working standard solution.[8] The 100% standard, representing the specification limit, is typically 10 ng/mL.[8]
-
Sample Preparation (API): Accurately weigh the atenolol API and dissolve it in a suitable solvent (e.g., 75% methanol) to achieve a final concentration of 0.5 mg/mL.
-
Sample Preparation (Drug Product): For tablets, weigh and pulverize a sufficient number of tablets. Dissolve an amount of the powder equivalent to a target concentration of atenolol in a suitable solvent. For a 0.5 mg/mL atenolol concentration, spiking for the specification limit (15 ppm) would be at 7.5 ng/mL of this compound.
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient Elution | A gradient is employed to ensure separation of this compound from the atenolol API.[8] |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30 °C[9] |
| Injection Volume | 2 µL[9] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[8] |
| MRM Transitions | This compound: [M+H]+ at m/z 296, with product ions at m/z 222 and 145.[8] this compound-d7: (Specific transitions for the internal standard should be determined). |
4. Method Validation: The analytical method should be rigorously validated according to ICH Q2(R2) guidelines, including assessments for:[8]
-
Specificity
-
Linearity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy and Precision
-
Robustness
Caption: Experimental workflow for the analysis of this compound.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of this compound.[8]
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Value |
| Linear Range | 0.5–80 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD | 0.2 ng/mL (0.30 ng/mg in API) |
| LOQ | 0.5 ng/mL (0.75 ng/mg in API) |
Table 2: Accuracy and Precision
| Spiking Level (% of Specification Limit) | Recovery (%) in API | %RSD in API | Recovery (%) in Drug Product | %RSD in Drug Product |
| LOQ (5%) | 87–96% | ≤ 1.9% | 95–102% | ≤ 1.3% |
| 100% | 87–96% | ≤ 1.9% | 95–102% | ≤ 1.3% |
| 400% | Not specified | Not specified | Not specified | Not specified |
Note: Specific recovery and RSD values can vary slightly between different validated methods and matrices.
Conclusion
The in situ formation of this compound is a critical quality attribute that requires diligent control and monitoring. The provided application notes and protocols, based on validated LC-MS/MS methodologies, offer a robust framework for the accurate quantification of this impurity in both atenolol API and finished drug products. Adherence to these protocols and rigorous method validation will support the production of safe and effective medicines, in compliance with global regulatory expectations.[5][8]
References
- 1. fda.gov [fda.gov]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. veeprho.com [veeprho.com]
- 4. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. canada.ca [canada.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of N-Nitroso-Atenolol in Atenolol Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-nitroso-atenolol is a nitrosamine (B1359907) impurity that can form in atenolol (B1665814) drug products, a widely used beta-blocker for treating hypertension and other cardiovascular conditions.[1] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for such impurities to ensure patient safety.[1] The acceptable intake (AI) limit for this compound has been set at 1500 ng/day.[2][3] This necessitates the development and validation of sensitive and robust analytical methods for the accurate quantification of this compound in both active pharmaceutical ingredients (APIs) and finished drug products.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in atenolol formulations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4]
Quantitative Data Summary
The following tables summarize the performance of validated analytical methods for the quantification of this compound.
Table 1: Method Performance Characteristics
| Parameter | Method 1 (LC-MS/MS)[5][6] | Method 2 (UHPLC-MS) |
| Linearity Range | 0.5–80 ng/mL | 0.5–150 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | 0.996 |
| Limit of Detection (LOD) | 0.2 ng/mL | Not explicitly stated, but sub-ppb detection is claimed. |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.5 ppm (relative to API) |
| Accuracy (Recovery) | 95.7–103.9% in API, 96.0–104.2% in tablets | 87–96% in drug substance, 95–102% in drug product (at 15 ppm) |
| Precision (%RSD) | ≤ 3.9% | 1.9% in drug substance, 1.3% in drug product (at 15 ppm) |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (LC-MS/MS)[5][6] | Method 2 (UHPLC-MS) |
| Column | C18 reversed-phase | Information not available |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in methanol (B129727) | Information not available |
| Flow Rate | 0.33 mL/min | Information not available |
| Injection Volume | 1 µL | Information not available |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Selected Ion Recording (SIR) |
| Detection | Multiple Reaction Monitoring (MRM) | ACQUITY QDa II Mass Detector |
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of this compound in atenolol formulations based on a validated LC-MS/MS method.[5][6]
1. Materials and Reagents
-
This compound reference standard
-
This compound-d7 (internal standard)
-
Atenolol API and drug product (tablets)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d7 in methanol.
-
Working Solutions (600 ng/mL): Dilute the stock solutions with 75% methanol to prepare working solutions.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound working solution with 75% methanol to achieve concentrations ranging from 0.5 ng/mL to 80 ng/mL. The specification limit is typically around 10 ng/mL.
3. Sample Preparation
-
Atenolol API: Accurately weigh a suitable amount of the API and dissolve it in 75% methanol to achieve a final atenolol concentration that allows for the detection of this compound at the desired levels.
-
Atenolol Tablets:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of the powdered tablets equivalent to a specific dose of atenolol.
-
Disperse the powder in 75% methanol.
-
Sonicate for a specified time to ensure complete dissolution of the drug substance.
-
Centrifuge or filter the solution to remove insoluble excipients.
-
The resulting solution is ready for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
LC System: A validated LC system capable of gradient elution.
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A suitable gradient program to separate this compound from the atenolol API and other potential impurities. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the analyte.
-
Flow Rate: 0.33 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the final amount of this compound in the API or drug product, typically expressed in ppm or ng/mg.
Visualizations
Experimental Workflow for this compound Quantification
References
Troubleshooting & Optimization
Overcoming matrix effects in N-nitroso-atenolol LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of N-nitroso-atenolol. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for this compound analysis and what are the typical MRM transitions?
A1: The most common ionization technique for this compound analysis is positive-mode electrospray ionization (ESI).[1][2] Quantification is typically achieved using multiple reaction monitoring (MRM).[1][2] The primary precursor ion is the protonated molecule [M+H]⁺ at m/z 296.[1] Common product ions for fragmentation are m/z 222 and 145.[1] For an isotopically labeled internal standard like this compound-d7, the MRM transitions would be m/z 303 → 229 and 152.[1]
Q2: What type of analytical column is typically used for the separation of this compound?
A2: A C18 reversed-phase column is commonly employed for the chromatographic separation of this compound.[1][2] This type of stationary phase allows for the effective separation of this compound from the atenolol (B1665814) active pharmaceutical ingredient (API) and other matrix components.[1]
Q3: What are the typical mobile phases for this compound analysis?
A3: The mobile phase generally consists of a gradient mixture of water and methanol (B129727), both containing 0.1% formic acid.[1][2] The formic acid helps to improve the ionization efficiency of this compound in positive-mode ESI.
Q4: How can I prepare my samples to minimize matrix effects?
A4: A simple and effective sample preparation method involves dissolving the sample in a suitable diluent, such as water or methanol, followed by centrifugation and filtration to remove any insoluble materials.[3] For more complex matrices where significant matrix effects are observed, more advanced techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary.[4][5]
Q5: Is the use of an internal standard necessary?
A5: Yes, the use of a stable isotope-labeled internal standard, such as this compound-d7, is highly recommended to compensate for matrix effects and variability in the analytical process.[4] An internal standard with similar physicochemical properties to the analyte will experience similar ion suppression or enhancement, leading to more accurate and precise quantification.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
Possible Causes:
-
Incompatible Sample Diluent: Using a diluent with a much stronger elution strength than the initial mobile phase can cause peak distortion.
-
Column Overload: Injecting too high a concentration of the analyte or matrix components.
-
Secondary Interactions: The analyte may be interacting with active sites on the column or other components of the LC system.
Solutions:
-
Optimize Diluent: Ensure your sample diluent is as close as possible in composition and strength to the initial mobile phase.[3]
-
Reduce Injection Volume: Try decreasing the injection volume to avoid overloading the column.[4]
-
Adjust Mobile Phase pH: The addition of 0.1% formic acid to the mobile phase can help to improve peak shape by ensuring the analyte is in a consistent ionic state.[1]
-
Use a Different Column: If peak shape issues persist, consider trying a different C18 column from another manufacturer or a column with a different stationary phase chemistry.
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
Possible Causes:
-
Co-eluting Matrix Components: Endogenous materials from the sample matrix can co-elute with this compound and interfere with its ionization in the MS source.[6]
-
High Concentration of API: The atenolol API, being present at a much higher concentration, can significantly suppress the signal of the trace-level this compound.
Solutions:
-
Improve Chromatographic Separation: Optimize the gradient elution to better separate this compound from the atenolol API and other matrix components. A shallower gradient can often improve resolution.
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects that cannot be eliminated through sample preparation or chromatography.[4]
-
Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.[4]
-
Consider a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than ESI for certain compounds.[5]
Issue 3: Low Sensitivity / Inability to Reach Required Limit of Quantification (LOQ)
Possible Causes:
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for this compound.
-
Inefficient Sample Preparation: Poor recovery of the analyte during sample extraction.
-
Significant Ion Suppression: As discussed in Issue 2.
Solutions:
-
Optimize MS Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal response.[1][9]
-
Improve Extraction Recovery: Evaluate the efficiency of your sample preparation method by performing recovery experiments with spiked samples.
-
Address Matrix Effects: Follow the recommendations outlined in the "High Signal Suppression or Enhancement" section.
-
Increase Sample Concentration: If possible, and without overloading the system, increase the amount of sample that is extracted and injected.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for this compound analysis.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 296 [M+H]⁺ | [1] |
| Product Ions (m/z) | 222, 145 | [1] |
| Internal Standard | This compound-d7 | [1] |
| IS Precursor Ion (m/z) | 303 | [1] |
| IS Product Ions (m/z) | 229, 152 | [1] |
| Linear Range | 0.5–80 ng/mL | [1][2] |
| LOD | 0.2 ng/mL | [1][2] |
| LOQ | 0.5 ng/mL | [1][2] |
Table 2: Recovery Experiments in Drug Substance and Product
| Spiking Level | Matrix | Average Recovery (%) |
| 15 ppm | Drug Substance | 87 - 96 |
| 15 ppm | Drug Product | 95 - 102 |
Experimental Protocols
Protocol 1: Sample Preparation using Dilution
-
Accurately weigh a portion of the sample (e.g., powdered tablets or API).
-
Dissolve the sample in a suitable diluent (e.g., methanol or a mixture of methanol and water) to achieve a target concentration of the API (e.g., 0.5 mg/mL).[10]
-
Vortex the sample for 1 minute to ensure complete dissolution.[9]
-
Centrifuge the sample at a high speed (e.g., 4,500 rpm) for 15 minutes to pellet any insoluble excipients.[9]
-
Filter the supernatant through a 0.22 µm or 0.45 µm filter (e.g., PVDF) into an HPLC vial.[9][11]
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
Note: This is a general protocol and should be optimized for the specific SPE cartridge and matrix.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a graphitic carbon or C18 cartridge) by passing through the conditioning solvents as recommended by the manufacturer (e.g., methanol followed by water).[7][12]
-
Load the Sample: Load the pre-treated sample (e.g., dissolved and centrifuged) onto the SPE cartridge at a controlled flow rate.[12]
-
Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining the analyte. The composition of the wash solvent needs to be optimized.
-
Elute the Analyte: Elute this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase or a compatible solvent.
-
The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 4. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. Enantioselective analysis of atenolol in biologic fluids: comparison of liquid-liquid and solid-phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. americanlaboratory.com [americanlaboratory.com]
Improving sensitivity and limit of detection (LOD) for N-nitroso-atenolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and limit of detection (LOD) for N-nitroso-atenolol analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound in pharmaceutical ingredients (APIs) and finished products.[1][2] This technique offers high sensitivity and specificity, allowing for the detection of trace levels of the impurity.[1]
Q2: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound analysis?
A2: Using a validated LC-MS/MS method, an LOD of 0.2 ng/mL and an LOQ of 0.5 ng/mL can be achieved.[1][2] These values correspond to 0.30 ng/mg and 0.75 ng/mg in the solid sample, respectively.[1][2]
Q3: Why is it challenging to analyze this compound in atenolol (B1665814) drug products?
A3: The primary challenge is the vast excess of the atenolol active pharmaceutical ingredient (API) compared to the trace amounts of the this compound impurity.[1] This can lead to matrix effects and ion suppression in the mass spectrometer, interfering with the accurate quantification of the analyte.
Q4: How can matrix effects be minimized?
A4: Effective chromatographic separation is crucial to separate this compound from the atenolol API.[1] Additionally, using a stable isotope-labeled internal standard, such as this compound-d7, can help to correct for matrix effects and improve the accuracy and precision of the analysis.[1] Solid-phase extraction (SPE) can also be employed to clean up the sample and remove interfering substances.[3][4][5]
Q5: What are the regulatory limits for this compound in pharmaceuticals?
A5: Regulatory agencies like the FDA and EMA have set an acceptable intake (AI) limit of 1500 ng per day for this compound.[1][6] For a maximum daily dose of 100 mg of atenolol, this translates to a specification limit of 15 ng/mg or 15 ppm.[1][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Ensure the mobile phase, typically containing 0.1% formic acid, is correctly prepared to maintain an acidic pH for good peak shape of the amine-containing analyte.[1] 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase, such as 75% methanol.[1] |
| Low Sensitivity / High LOD | 1. Suboptimal mass spectrometer settings. 2. Ion suppression from co-eluting matrix components (e.g., atenolol API). 3. Inefficient sample preparation. | 1. Optimize MS parameters, including capillary voltage, cone voltage, and collision energy, by infusing a standard solution of this compound.[1] 2. Improve chromatographic separation to ensure this compound elutes where the atenolol signal is minimal. A divert valve can be used to direct the high-concentration atenolol peak to waste.[1] 3. Implement a sample clean-up step like solid-phase extraction (SPE) to remove interfering matrix components.[3][4][5] |
| Poor Reproducibility (High %RSD) | 1. Inconsistent sample preparation. 2. Instability of the analyte. 3. Fluctuations in the LC-MS system. | 1. Ensure precise and consistent execution of the sample preparation protocol, including accurate weighing and dilution steps.[6] 2. Prepare standards and samples fresh daily and store them at a controlled temperature (e.g., 4-10 °C) to prevent degradation.[1][6] this compound is stable for at least 4 years when stored at -20°C.[7] 3. Perform system suitability tests before each analytical run to ensure the LC-MS system is performing adequately.[1] |
| No Peak Detected for this compound | 1. Analyte concentration is below the LOD. 2. Incorrect MS/MS transition (MRM) is being monitored. 3. Analyte degradation. | 1. Concentrate the sample using techniques like SPE or increase the injection volume if possible. 2. Verify the precursor and product ions for this compound. The protonated molecular ion [M+H]+ is m/z 296, with major product ions at m/z 222 and 145.[1] 3. Investigate the stability of this compound under your specific sample preparation and storage conditions.[7] |
Quantitative Data Summary
Table 1: LC-MS/MS Method Performance for this compound Analysis
| Parameter | Reported Value | Reference |
| Linearity Range | 0.5 - 80 ng/mL | [1] |
| Correlation Coefficient (R²) | > 0.999 | [1][6] |
| Limit of Detection (LOD) | 0.2 ng/mL (0.30 ng/mg) | [1][2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL (0.75 ng/mg) | [1][2] |
| Accuracy (Recovery) | 87% - 102% | [6] |
| Precision (%RSD) | < 5% | [6] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is based on a validated method for the quantification of this compound in atenolol drug substance and drug product.[1]
1. Sample Preparation
-
Drug Substance:
-
Accurately weigh 20 mg of the atenolol API into a 50 mL centrifuge tube.
-
Add 1 mL of an internal standard solution (e.g., this compound-d7 at 20 ng/mL).
-
Add 29 mL of 75% methanol.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Transfer the filtered solution to an autosampler vial for analysis.[1]
-
-
Drug Product (Tablets):
-
Crush ten atenolol tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 20 mg of atenolol API into a 50 mL centrifuge tube.
-
Follow steps 1.2 to 1.7 for the drug substance.[1]
-
2. Chromatographic Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm)[6]
-
Flow Rate: 0.33 mL/min[1]
-
Column Temperature: 45 °C[6]
-
Gradient Elution:
-
0 - 1.5 min: 20% B
-
1.5 - 2.5 min: 20% - 23.5% B
-
2.5 - 3.0 min: 23.5% B
-
3.0 - 9.5 min: 23.5% - 26% B
-
9.5 - 9.9 min: 26% - 99% B
-
9.9 - 12.4 min: 99% B
-
12.4 - 12.5 min: 99% - 20% B
-
12.5 - 15.0 min: 20% B (equilibration)[1]
-
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Desolvation Gas Flow: 800 L/h[1]
-
Cone Gas Flow: 150 L/h[1]
Visualizations
Caption: Workflow for this compound sample preparation and LC-MS/MS analysis.
Caption: Troubleshooting guide for low sensitivity in this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. caymanchem.com [caymanchem.com]
Ion suppression effects in the ESI source for N-nitroso-atenolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression in the ESI source during the analysis of N-nitroso-atenolol.
Troubleshooting Guides
This section addresses common problems related to ion suppression for this compound analysis in a question-and-answer format.
Question 1: I am observing a significantly lower signal for this compound in my sample compared to the standard in a neat solution. What could be the cause?
Answer: This is a classic sign of ion suppression. Ion suppression occurs when molecules in your sample matrix co-eluting with this compound interfere with its ionization in the ESI source.[1] The high concentration of the active pharmaceutical ingredient (API), atenolol (B1665814), or excipients in the drug product are common culprits.[2][3] These matrix components can compete for the available charge on the ESI droplets or alter the physical properties of the droplets, hindering the efficient transfer of this compound ions into the gas phase.
Question 2: My results for this compound are not reproducible across different sample preparations of the same batch. Why is this happening?
Answer: Poor reproducibility is often a consequence of variable ion suppression. Inconsistent sample preparation can lead to varying concentrations of matrix components in your final extracts, causing the degree of ion suppression to differ between injections. The use of a suitable internal standard, such as an isotopically labeled version of the analyte (e.g., this compound-d7), is crucial to compensate for these variations.[2]
Question 3: I have confirmed that ion suppression is affecting my analysis. What are the immediate steps I can take to mitigate this?
Answer: Here are a few immediate strategies to consider:
-
Sample Dilution: A straightforward approach is to dilute your sample. This reduces the concentration of interfering matrix components along with the analyte. However, be mindful that this may compromise the limit of detection (LOD) and limit of quantification (LOQ) if this compound is present at very low levels.
-
Reduce Injection Volume: Similar to dilution, injecting a smaller volume can lessen the amount of matrix introduced into the mass spectrometer, thereby reducing ion suppression.
-
Optimize Chromatographic Separation: Improving the separation between this compound and the bulk of the matrix components is a highly effective strategy.[2][3] This can be achieved by modifying the gradient elution profile, changing the mobile phase composition, or trying a different stationary phase. The goal is to ensure that this compound elutes in a region with fewer co-eluting interferences.
-
Use a Diverter Valve: If the atenolol API is eluting at a significantly different retention time, a diverter valve can be used to send the high-concentration API peak to waste, preventing it from entering and contaminating the MS source.[2]
Question 4: I have tried basic troubleshooting steps, but ion suppression is still a significant issue. What are more advanced approaches I can take?
Answer: For persistent ion suppression, consider the following:
-
Improve Sample Preparation: More rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than simple protein precipitation or dilution.
-
Change Ionization Source: If available, switching to Atmospheric Pressure Chemical Ionization (APCI) may help. APCI is generally less susceptible to ion suppression than ESI because the initial vaporization step is thermally driven, and ionization occurs in the gas phase.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is free of this compound but representative of your samples. This helps to ensure that the calibration standards and the samples experience similar levels of ion suppression, leading to more accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of ESI-MS? A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced due to the presence of other co-eluting compounds in the sample matrix. In the ESI source, these interfering molecules can compete for charge or alter the droplet's surface tension, which hinders the analyte's ability to form gas-phase ions, leading to a decreased signal.
Q2: Why is this compound particularly susceptible to ion suppression? A2: The analysis of this compound often involves detecting trace amounts of this impurity in the presence of a much higher concentration of the atenolol API and various formulation excipients.[2][3] This large disparity in concentration creates a challenging matrix where the abundant API and excipients can easily cause ion suppression of the low-level this compound.
Q3: Can ion suppression lead to an overestimation of the analyte? A3: While less common than suppression, ion enhancement can also occur, where the presence of matrix components increases the analyte signal. However, for this compound analysis in pharmaceutical matrices, ion suppression is the more prevalent issue.
Q4: How can I quantitatively assess the degree of ion suppression in my method? A4: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 . A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q5: Is an internal standard always necessary for the analysis of this compound? A5: Given the high potential for matrix effects and ion suppression in pharmaceutical samples, the use of a stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended.[2] It co-elutes with the analyte and experiences similar ionization effects, allowing for more accurate and precise quantification by correcting for signal variability.
Data Presentation
The following table summarizes recovery data from studies on this compound, which can be used to infer the extent of matrix effects. Lower recovery can be indicative of uncompensated ion suppression.
| Spiking Level | Matrix | Recovery Range (%) | Reference |
| 1.5 ppm | Drug Substance | 71 - 96% | [3] |
| 1.5 ppm | Drug Product | 84 - 95% | [3] |
| 15 ppm | Drug Substance | 87 - 96% | [3] |
| 15 ppm | Drug Product | 95 - 102% | [3] |
| 5% of specification limit (LOQ) | API | ~102.9% (accuracy) | [2] |
| 100% of specification limit | API | ~102.9% (accuracy) | [2] |
| 400% of specification limit | API | ~102.9% (accuracy) | [2] |
| 5% of specification limit (LOQ) | Tablet Formulation | ~102.8% (accuracy) | [2] |
| 100% of specification limit | Tablet Formulation | ~102.8% (accuracy) | [2] |
| 400% of specification limit | Tablet Formulation | ~102.8% (accuracy) | [2] |
Note: The study by MDPI reported accuracy, which suggests that their method, including the use of an internal standard, effectively compensated for matrix effects, resulting in values around 100%. The Waters application note's recovery data at lower concentrations suggest some signal loss due to matrix effects.
Experimental Protocols
Below is a detailed methodology for a key experiment in the analysis of this compound, based on published methods.[2]
LC-MS/MS Method for the Quantification of this compound in Atenolol Drug Substance and Product
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and this compound-d7 (internal standard) in methanol.
-
Create a series of calibration standards by diluting the this compound stock solution with a suitable diluent (e.g., 75% methanol). Add the internal standard to each calibrant to achieve a constant concentration (e.g., 20 ng/mL).
-
For the drug substance, accurately weigh and dissolve the atenolol API in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
For the drug product, weigh and finely powder a representative number of tablets. Extract the powder with the diluent to achieve the same target API concentration as the drug substance preparation.
-
Spike the internal standard into all sample preparations.
-
Filter all solutions through a 0.22 µm PVDF syringe filter before injection.
-
-
Chromatographic Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, and then include a high organic wash step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 1-10 µL.
-
Diverter Valve: Program the valve to divert the flow to waste during the elution of the main atenolol peak to prevent source contamination.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: Optimized for this compound (e.g., 0.4 - 0.7 kV).
-
Source Temperature: e.g., 120-150 °C.
-
Desolvation Temperature: e.g., 400-600 °C.
-
Desolvation Gas Flow: e.g., 800 L/h.
-
Cone Gas Flow: e.g., 150 L/h.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 296 → 222 and 296 → 145.
-
This compound-d7: m/z 303 → 229 and 303 → 152.
-
-
-
Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression of this compound.
References
Technical Support Center: Optimizing Chromatographic Separation of Atenolol and N-Nitroso-Atenolol
Welcome to the technical support center for the chromatographic analysis of atenolol (B1665814) and its N-nitroso-atenolol impurity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of atenolol and this compound?
A1: The main challenges stem from the need for highly sensitive and specific analytical methods to detect trace levels of this compound, a potential mutagenic impurity, in the presence of high concentrations of the active pharmaceutical ingredient (API), atenolol.[1] Key difficulties include:
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Trace-Level Quantification: Detecting and accurately quantifying this compound at parts per million (ppm) or even parts per billion (ppb) levels is necessary to meet regulatory requirements.[1]
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Structural Similarity: The structural resemblance between atenolol and this compound can make chromatographic separation challenging.[1]
-
Matrix Effects: The high concentration of atenolol and other excipients in pharmaceutical formulations can interfere with the ionization and detection of this compound, particularly in LC-MS/MS analysis.[2]
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Method Robustness and Reproducibility: Ensuring consistent and reliable results across different batches and laboratories can be difficult, especially at low analyte concentrations.[3]
Q2: What type of analytical technique is most suitable for this analysis?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended and utilized technique.[1][4] This is due to its high sensitivity, selectivity, and ability to provide structural confirmation of the analyte.[4] Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often preferred for their speed and enhanced resolution.[5]
Q3: What are the typical regulatory limits for this compound in atenolol drug products?
A3: Regulatory agencies like the FDA and EMA have set an acceptable intake (AI) limit for this compound at 1500 ng per day.[1] Based on a maximum daily dose of 100 mg for atenolol, this translates to a specification limit of 15 ppm (ng/mg) in the drug product.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of atenolol and this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the sample, especially the API. 2. Inappropriate Sample Solvent: The solvent used to dissolve the sample is stronger than the mobile phase.[6] 3. Column Degradation: Loss of stationary phase or contamination. 4. Dead Volume: Poorly connected fittings or tubing.[7] | 1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[6] 3. Flush the column with a strong solvent or replace the column if necessary.[8] 4. Check and tighten all fittings. Ensure tubing is cut evenly.[7] |
| Inconsistent Retention Times | 1. Mobile Phase Preparation: Inconsistent composition or pH of the mobile phase. 2. Pump Issues: Fluctuations in flow rate due to air bubbles or worn pump seals.[6][9] 3. Column Temperature Variations: Inconsistent column oven temperature.[6] 4. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions. | 1. Prepare fresh mobile phase daily and ensure accurate measurements. Use a buffer if necessary to control pH.[6] 2. Degas the mobile phase. Purge the pump to remove air bubbles. Check for leaks and replace pump seals if needed.[9] 3. Use a column oven and ensure it is set to a stable temperature.[1] 4. Increase the column equilibration time before each injection. |
| Low Sensitivity / Poor Signal-to-Noise | 1. Ion Suppression: High concentrations of atenolol or other matrix components co-eluting with this compound. 2. MS Source Contamination: Buildup of non-volatile components on the mass spectrometer source. 3. Inefficient Ionization: Suboptimal MS source parameters (e.g., temperature, gas flow, voltage). 4. Mobile Phase Additives: Inappropriate or low concentration of additives like formic acid. | 1. Optimize chromatographic separation to ensure this compound elutes in a region with minimal interference. A divert valve can be used to direct the high-concentration atenolol peak to waste. 2. Clean the mass spectrometer source according to the manufacturer's instructions. 3. Optimize MS source parameters through infusion of a standard solution of this compound. 4. Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote ionization.[1] |
| Carryover (Analyte Detected in Blank Injection) | 1. Injector Contamination: Adsorption of the analyte onto the injector needle or valve. 2. Insufficient Needle Wash: The needle wash procedure is not effectively removing residual analyte. | 1. Clean the injector components. 2. Use a stronger wash solvent or increase the wash volume and/or duration. A wash solution containing a high percentage of organic solvent is often effective. |
| Ghost Peaks (Unexpected Peaks in the Chromatogram) | 1. Contaminated Mobile Phase or Solvents.[9] 2. Late Elution from a Previous Injection.[6] 3. Sample Contamination. | 1. Use high-purity solvents (LC-MS grade) and prepare fresh mobile phase.[6] 2. Extend the run time to ensure all components from the previous sample have eluted. 3. Analyze a fresh, carefully prepared sample. |
Experimental Protocols
Below are detailed methodologies for the chromatographic separation of atenolol and this compound based on published methods.
Method 1: UHPLC-MS/MS
This method is suitable for the sensitive quantification of this compound in both drug substance and drug product.
| Parameter | Condition |
| System | UHPLC coupled to a tandem quadrupole mass spectrometer (MS/MS) |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Column Temperature | 40 °C[1] |
| Autosampler Temperature | 10 °C[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[1] |
| Flow Rate | 0.33 mL/min[1] |
| Injection Volume | 1 µL[1] |
| Gradient Program | 0-1.5 min: 20% B 1.5-2.5 min: 20-23.5% B 2.5-3.0 min: 23.5% B 3.0-9.5 min: 23.5-26% B 9.5-9.9 min: 26-99% B 9.9-12.4 min: 99% B 12.4-12.5 min: Return to 20% B 12.5-15.0 min: Equilibrate at 20% B[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MS/MS Transition (MRM) | This compound: m/z 296.2 → [Product Ion] (Specific product ions will need to be determined during method development) |
Note: The specific MRM transitions should be optimized for the instrument being used.
Sample Preparation Protocol
A general sample preparation procedure is outlined below.
Caption: A typical sample preparation workflow for atenolol drug products and substance.
Data Summary
The following table summarizes typical chromatographic parameters and results.
| Compound | Typical Retention Time (min) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Atenolol | ~3.45[5] | N/A (API) | N/A | N/A | N/A |
| This compound | ~4.5 - 6.72[1] | 0.2 - 150[5] | 0.2[1][10] | 0.5[1][10] | 84 - 102 |
Note: Retention times, linearity, LOD, LOQ, and recovery are method and matrix dependent and should be independently verified.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common chromatographic issues.
Caption: A step-by-step guide for troubleshooting common HPLC/UHPLC issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. lcms.cz [lcms.cz]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Stability of N-nitroso-atenolol in analytical solutions and mobile phases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-nitroso-atenolol. The information provided is designed to address common issues encountered during the analysis of this compound in analytical solutions and mobile phases.
Experimental Protocols
Accurate and reproducible quantification of this compound is critical for ensuring the safety and quality of pharmaceutical products.[1] The following experimental protocols are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Sample and Standard Preparation
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Standard Stock Solutions: Prepare primary stock solutions of this compound by dissolving the reference standard in 100% methanol (B129727).[2]
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Calibration Curve Standards: Create a serial dilution of the stock solution using methanol to prepare a calibration curve ranging from 0.2–150 ng/mL. For matrix-matched calibration, the same reference standard can be serially diluted into a 0.5 mg/mL solution of the atenolol (B1665814) drug substance in methanol.
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Sample Preparation: Dissolve the atenolol drug substance or finished product in methanol to achieve a target concentration for analysis.[2]
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Storage of Solutions: All prepared samples and standards should be stored at 4°C until analysis.[2]
LC-MS/MS Analytical Method
The following table summarizes a typical LC-MS/MS method for the quantification of this compound.
| Parameter | Condition |
| LC System | UHPLC System[2] |
| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer[2] |
| Column | C18 reversed-phase column[2] |
| Column Temperature | 45°C[2] |
| Sample Temperature | 5°C[2] |
| Injection Volume | 1 µL[2] |
| Flow Rate | 0.4 mL/min[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[2] |
| Ionization Mode | Positive Electrospray (ESI+)[2] |
Stability of this compound in Solution
While specific long-term stability data for this compound in analytical solutions is not extensively published, general knowledge of nitrosamine (B1359907) chemistry suggests that these compounds can be susceptible to degradation under certain conditions.
Key Factors Influencing Stability:
-
Light Exposure: Nitrosamines are known to be light-sensitive and can degrade upon exposure to UV light.[1] It is crucial to protect solutions containing this compound from light by using amber vials or by working under subdued light conditions.
-
Temperature: Elevated temperatures can potentially lead to the degradation of this compound or promote its formation if residual nitrosating agents are present.[3] Therefore, it is recommended to store solutions at refrigerated temperatures (e.g., 4°C).[2]
-
pH: The stability of nitrosamines can be influenced by pH. While they are generally stable in neutral and basic aqueous conditions, denitrosation can occur in strongly acidic solutions.[4][5] The use of 0.1% formic acid in the mobile phase, creating a mildly acidic environment, has been shown to be suitable for the analysis of this compound.[2]
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Matrix Effects: The presence of other components in the sample matrix, such as the active pharmaceutical ingredient (API) or excipients, could potentially impact the stability of this compound.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during the analysis of this compound, with a focus on potential stability-related problems.
Diagram: Troubleshooting Workflow for this compound Analysis
Caption: Troubleshooting decision tree for this compound analysis.
| Issue | Possible Cause | Recommended Action |
| Low or no analyte response | Degradation of this compound in the analytical solution. | - Ensure that standard and sample solutions are protected from light by using amber vials.[1]- Confirm that solutions were stored at the recommended refrigerated temperature.[2]- Prepare fresh solutions and re-analyze. |
| In-source formation of artifacts during MS analysis. | - Optimize MS source conditions to minimize the potential for in-source reactions. | |
| Poor peak shape or splitting | Interaction with the analytical column or degradation on the column. | - Ensure the mobile phase pH is appropriate for the analysis.[2]- Evaluate the compatibility of the column with the analyte and mobile phase. |
| Inconsistent results between injections | Instability of this compound in the autosampler. | - Maintain the autosampler at a cool temperature (e.g., 5°C).[2]- Limit the time samples and standards remain in the autosampler before injection. |
| Unexpected peaks in the chromatogram | Presence of degradation products. | - Conduct a forced degradation study to identify potential degradation products and ensure the analytical method is stability-indicating. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound standard and sample solutions?
A1: Methanol is the recommended solvent for preparing stock and working solutions of this compound.[2]
Q2: How should I store my this compound solutions to ensure their stability?
A2: To minimize degradation, store all solutions containing this compound at refrigerated temperatures (4°C) and protect them from light by using amber vials.[1][2]
Q3: Can the mobile phase composition affect the stability of this compound?
A3: Yes, the pH of the mobile phase can be a critical factor. While nitrosamines are generally stable, extreme pH values should be avoided. A commonly used mobile phase for this compound analysis consists of water and methanol with 0.1% formic acid, which provides a mildly acidic condition suitable for LC-MS/MS analysis.[2]
Q4: I am observing a decrease in the this compound peak area over a sequence of injections. What could be the cause?
A4: This could be due to the instability of the analyte in the autosampler. Ensure the autosampler is temperature-controlled (e.g., 5°C) and consider preparing fresh solutions if they have been in the autosampler for an extended period.[2]
Q5: Are there any known degradation products of this compound that I should be aware of?
A5: While specific degradation pathways for this compound in analytical solutions are not well-documented in the provided literature, a degradation study on a drug product exposed to heat and UV light showed no significant change in the concentration of this compound but did show an increase in another, unidentified peak. General nitrosamine chemistry suggests that degradation can occur via photolysis or denitrosation under strongly acidic conditions.[1][5]
Diagram: Experimental Workflow for this compound Analysis
References
Technical Support Center: Mitigation of N-nitroso-atenolol Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of N-nitroso-atenolol in pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a nitrosamine (B1359907) impurity that can form from the reaction of the secondary amine in the atenolol (B1665814) drug substance with nitrosating agents.[1] Nitrosamines are classified as a "cohort of concern" due to their potential carcinogenic properties, making their presence in pharmaceuticals a significant safety issue for regulatory agencies and manufacturers.
Q2: How is this compound formed in a drug product?
A2: this compound forms through a chemical reaction between atenolol and a nitrosating agent, most commonly derived from nitrite (B80452) impurities present in excipients or other raw materials. This reaction is typically accelerated under acidic conditions. The presence of a vulnerable secondary amine in the atenolol structure makes it susceptible to this nitrosation reaction.
Q3: What are the primary mitigation strategies to prevent this compound formation?
A3: The most effective mitigation strategies focus on preventing the nitrosation reaction from occurring. This can be achieved by:
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Incorporating Nitrite Scavengers: Adding antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) to the formulation to react with and eliminate nitrosating agents.[2][3]
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Controlling Raw Material Quality: Selecting excipients and other raw materials with low nitrite content.
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Optimizing Formulation pH: Maintaining a pH that is not conducive to the nitrosation reaction.
-
Process Control: Implementing manufacturing process controls to minimize the risk of nitrosamine formation.
Q4: Which nitrite scavengers are most effective?
A4: Ascorbic acid and alpha-tocopherol are widely recognized and recommended for their effectiveness in scavenging nitrites and inhibiting nitrosamine formation.[2][3] Their efficacy can depend on the specific formulation, pH, and presence of other excipients.
Q5: Are there regulatory guidelines for controlling this compound?
A5: Yes, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceutical products. These guidelines require manufacturers to perform risk assessments, conduct confirmatory testing, and implement mitigation strategies to ensure nitrosamine levels are below acceptable intake (AI) limits.
Troubleshooting Guide
Problem 1: High levels of this compound detected in our atenolol drug product during stability studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| High Nitrite Content in Excipients | 1. Analyze Excipients: Conduct a thorough analysis of all excipients for nitrite content. 2. Source Low-Nitrite Excipients: Work with suppliers to source excipients with guaranteed low levels of nitrites. 3. Qualify New Suppliers: If necessary, qualify new suppliers who can provide excipients with lower nitrite specifications. |
| Favorable pH for Nitrosation | 1. Measure Formulation pH: Determine the pH of the drug product formulation. The nitrosation of atenolol is more likely to occur in acidic conditions. 2. Adjust Formulation pH: If the pH is acidic, consider incorporating pH-modifying excipients to raise the pH to a level where the nitrosation reaction is significantly slowed or inhibited. |
| Lack of or Ineffective Nitrite Scavenger | 1. Incorporate a Nitrite Scavenger: If not already present, add a suitable nitrite scavenger such as ascorbic acid or alpha-tocopherol to the formulation. 2. Optimize Scavenger Concentration: If a scavenger is already in use, its concentration may be insufficient. Conduct studies to determine the optimal concentration for effective inhibition. 3. Evaluate Scavenger Compatibility: Ensure the chosen scavenger is compatible with other formulation components and does not negatively impact the stability or bioavailability of atenolol. |
| Manufacturing Process Issues | 1. Review Manufacturing Process: Evaluate the manufacturing process for any steps that might introduce nitrosating agents or create conditions favorable for their formation (e.g., high temperatures in the presence of moisture and nitrites). 2. Process Optimization: Modify the process to mitigate these risks, such as controlling temperature and humidity. |
Problem 2: The chosen nitrite scavenger (ascorbic acid) is causing discoloration in the final product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Oxidation of Ascorbic Acid | 1. Protect from Light and Oxygen: Ascorbic acid is sensitive to light and oxygen. Implement manufacturing and packaging processes that minimize exposure to these elements. Consider the use of opaque or amber-colored packaging. 2. Evaluate Antioxidant Combinations: In some cases, a combination of antioxidants can be more stable. Investigate the use of alpha-tocopherol in conjunction with ascorbic acid, as they can have a synergistic effect. |
| Interaction with Other Excipients | 1. Excipient Compatibility Study: Conduct a thorough compatibility study of ascorbic acid with all other excipients in the formulation to identify any potential interactions that could lead to discoloration. 2. Alternative Scavenger: If the discoloration cannot be resolved, consider evaluating other nitrite scavengers such as alpha-tocopherol, which may be less prone to causing color changes in your specific formulation. |
Quantitative Data on Mitigation Strategies
The following tables summarize the effectiveness of common nitrite scavengers in reducing nitrosamine formation. Note: The following data is based on studies with model nitrosamines and should be considered indicative for this compound. Formulation-specific studies are essential to determine the optimal strategy.
Table 1: Efficacy of Ascorbic Acid in a Model Solid Dosage Formulation
| Ascorbic Acid Concentration (% w/w) | Nitrite Reduction After 7 Days at 40°C/75% RH | Approximate Nitrosamine Inhibition |
| 0.25 | Data not shown, but proven effective | Not specified, but significant |
| 0.50 | Data not shown, but proven effective | Not specified, but significant |
| 1.00 | Up to 87% | ~75%[2] |
Source: Adapted from DSM Technical Data.[2] The study used a model API and spiked the formulation with KNO₂ to accelerate nitrosamine formation.
Table 2: Comparison of Different Nitrite Scavengers
| Inhibitor (at ~1 wt%) | Approximate Inhibition of Nitrosamine Formation |
| Ascorbic Acid | >80% |
| Sodium Ascorbate | >80% |
| Alpha-Tocopherol | >80% |
| Caffeic Acid | >80% |
| Ferulic Acid | >80% |
Source: Adapted from Nanda et al., Journal of Pharmaceutical Sciences, 2021. The study was conducted on a model system and demonstrates the feasibility of using these inhibitors in oral solid dosage forms.
Experimental Protocols
1. Protocol for Evaluating the Efficacy of Nitrite Scavengers
Objective: To determine the effectiveness of a selected nitrite scavenger (e.g., ascorbic acid) in inhibiting the formation of this compound in a drug product formulation under accelerated stability conditions.
Methodology:
-
Formulation Preparation:
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Prepare several batches of the atenolol drug product formulation.
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One batch will serve as a control (no scavenger).
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The other batches will contain varying concentrations of the nitrite scavenger (e.g., 0.25%, 0.5%, and 1.0% w/w ascorbic acid).
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To simulate a worst-case scenario, consider spiking the formulations with a known concentration of a nitrite salt (e.g., sodium nitrite).
-
-
Accelerated Stability Study:
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Package the different formulation batches in appropriate containers.
-
Place the samples in a stability chamber at accelerated conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity) for a specified period (e.g., 1, 2, and 3 months).
-
-
Sample Analysis:
-
At each time point, withdraw samples from each batch.
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Analyze the samples for the presence and quantity of this compound using a validated, high-sensitivity analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Compare the levels of this compound in the batches containing the scavenger to the control batch.
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Calculate the percentage inhibition of this compound formation for each concentration of the scavenger at each time point.
-
Determine the optimal concentration of the scavenger that effectively mitigates this compound formation to below the acceptable limit.
-
2. Analytical Method for this compound Quantification
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | Optimized to separate this compound from atenolol and other matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry Conditions (Example):
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (m/z) → Product Ion (m/z) for this compound and an internal standard (e.g., this compound-d7). |
| Source Parameters | Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows). |
Method Validation: The analytical method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
References
Navigating Nitrosamine Analysis: A Troubleshooting Guide for Pharmaceutical Laboratories
Technical Support Center
Welcome to the technical support center for nitrosamine (B1359907) analysis in pharmaceutical laboratories. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during nitrosamine analysis, offering potential causes and solutions in a question-and-answer format.
Category 1: Sensitivity and Detection Limits
Question 1: My assay is not reaching the required low detection limits (e.g., parts-per-billion) for nitrosamines. What are the potential causes and solutions?
Answer: Achieving ultra-low detection limits for nitrosamines is a common challenge due to their trace-level presence.[1][2] Several factors can contribute to insufficient sensitivity:
-
Suboptimal Instrument Parameters: Mass spectrometry parameters are critical for sensitivity.[3] Ensure that compound-dependent parameters like collision energy (CE) and collision cell exit potential (CXP) are properly optimized.[3] Additionally, source-dependent parameters such as curtain gas (CUR) pressure can significantly impact background noise; increasing the curtain gas can often reduce background and improve limits of quantitation (LOQ).[3]
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of target nitrosamines, leading to inaccurate and less sensitive measurements.[1] This is particularly prevalent in finished drug products with complex excipients.[1]
-
Inefficient Sample Preparation: Poor extraction efficiency or analyte loss during sample preparation can lead to lower concentrations of nitrosamines in the final extract.[4]
-
Instrument Contamination: A contaminated system can lead to high background noise, obscuring the signal from trace-level nitrosamines.[5]
Solutions:
-
Methodical Instrument Optimization: Optimize all relevant MS parameters. Instead of relying solely on syringe infusion for optimization, perform it through LC-MS to account for the background observed during actual analysis.[3]
-
Advanced Sample Preparation: Employ efficient extraction techniques and consider solid-phase extraction (SPE) for sample cleanup and concentration to mitigate matrix effects.[6]
-
Use of High-Sensitivity Instrumentation: Modern triple quadrupole mass spectrometers are generally ideal for ultra-low-level quantitation of nitrosamines due to their high sensitivity.[1]
-
Regular Instrument Maintenance: Implement a rigorous cleaning schedule for the mass spectrometer to minimize background contamination.[3]
Category 2: Sample Preparation
Question 2: I am observing inconsistent results and poor recovery of nitrosamines during my sample preparation. What could be going wrong?
Answer: Sample preparation is one of the most challenging aspects of nitrosamine analysis.[1] Inconsistent results and poor recovery can stem from several sources:
-
Inappropriate Solvent Selection: The choice of extraction solvent is crucial for efficiently extracting nitrosamines from the sample matrix.[1] For some drug products, water may be a suitable diluent, but for others, organic diluents like methanol (B129727) may be necessary, which can sometimes lead to poor peak shapes.[3]
-
Analyte Instability: Nitrosamines are susceptible to degradation, particularly from light (photolysis).[1]
-
Variability in Manual Procedures: Techniques like sonication, if not well-controlled, can introduce variability in extraction efficiency and potentially lead to the artificial formation of nitrosamines due to heat.[4]
-
Use of Contaminated Materials: Solvents, reagents, and even plastic consumables can be sources of nitrosamine contamination.[5][7]
Solutions:
-
Systematic Solvent Screening: Carefully select and validate the extraction solvent to ensure efficient and reproducible extraction.
-
Protect Samples from Light: Use amber vials or light-blocking sleeves to prevent photolytic degradation of nitrosamines.
-
Control Sonication Parameters: If sonication is necessary, carefully control the time, intensity, and temperature to ensure consistency. Consider alternative agitation methods like vortexing or manual shaking.[4]
-
Use High-Purity Materials: Employ high-purity solvents and reagents. It is also advisable to avoid plastic consumables where possible, as they can be a source of contamination.[5]
-
Incorporate Internal Standards: The use of internal standards can help to correct for variability in sample preparation and recovery.[1]
Question 3: I am concerned about the artificial formation of nitrosamines during sample preparation. How can I prevent this?
Answer: The formation of nitrosamines from precursor amines and nitrosating agents during sample preparation is a significant risk that can lead to false-positive results.[1][8]
-
Acidic Conditions: Acidic environments, often used in sample preparation, can promote the reaction between amines and nitrites to form nitrosamines.[8]
-
Heat: As mentioned, heat generated during steps like sonication can also contribute to the artificial formation of nitrosamines.[4]
Solutions:
-
Addition of Inhibitors: Incorporate nitrosation inhibitors, such as ascorbic acid or sulfamic acid, into the sample preparation workflow to prevent the in-situ formation of nitrosamines.[1] Vitamin E has also been shown to be an effective nitrite (B80452) scavenger.[8]
-
Avoid Harsh Conditions: Whenever possible, avoid high temperatures and strongly acidic conditions during sample preparation.[1]
Category 3: Chromatography and Mass Spectrometry
Question 4: I am observing co-elution of my target nitrosamine with other compounds, leading to inaccurate quantification. How can I improve my chromatographic separation?
Answer: Proper chromatographic separation is essential for accurate nitrosamine analysis, especially to differentiate them from isobaric interferences.[1]
-
Isobaric Interference: A common issue is the co-elution of N-nitrosodimethylamine (NDMA) with dimethylformamide (DMF), a common solvent, as they are isobaric.[9]
-
Poor Retention of Polar Nitrosamines: Highly polar nitrosamines may have very low retention on standard reversed-phase columns, leading to poor reproducibility.[10]
Solutions:
-
Method Development: Optimize the chromatographic gradient, mobile phase composition, and column chemistry to achieve better separation.[3][11]
-
Alternative Stationary Phases: For polar nitrosamines, consider using a column with a different stationary phase or employing hydrophilic interaction liquid chromatography (HILC).[10]
-
High-Resolution Mass Spectrometry (HRMS): While triple quadrupole MS is common, HRMS can help differentiate between analytes and interferences with high mass accuracy.[12]
Question 5: What are the best ionization techniques for nitrosamine analysis by LC-MS?
Answer: The choice of ionization technique depends on the specific nitrosamines being analyzed.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often the preferred method for the analysis of small, volatile nitrosamines as it can improve their ionization.[10][11]
-
Electrospray Ionization (ESI): ESI is generally better suited for the analysis of larger, less volatile nitrosamine drug substance-related impurities (NDSRIs).[11]
It is crucial to optimize the ionization source parameters for the specific analytes and matrix to achieve the best sensitivity and reproducibility.
Quantitative Data Summary
The required limits of detection (LOD) and quantification (LOQ) for nitrosamine analysis are dictated by regulatory bodies and are dependent on the acceptable intake (AI) limit for each specific nitrosamine and the maximum daily dose of the drug product.[1] Generally, methods need to achieve LOQs in the low parts-per-billion (ppb) range.
| Analytical Technique | Typical Limit of Quantification (LOQ) | Key Considerations |
| LC-MS/MS | 0.01 - 1.0 ng/mL (ppb) | Highly sensitive and specific, suitable for a wide range of nitrosamines including non-volatile NDSRIs.[13] |
| GC-MS/MS | ~0.1 - 5.0 ng/mL (ppb) | Excellent for volatile nitrosamines, but not suitable for non-volatile or thermally labile compounds.[14] |
| LC-HRMS | 0.1 - 10 ng/mL (ppb) | Provides high mass accuracy for confident identification and can help resolve interferences.[12] |
Note: These values are indicative and can vary significantly based on the specific nitrosamine, sample matrix, and instrument capabilities.
Experimental Protocols
General Protocol for Nitrosamine Analysis by LC-MS/MS
-
Sample Preparation:
-
Accurately weigh the sample (drug substance or crushed tablets).
-
Add a suitable extraction solvent (e.g., methanol, water, or a mixture). To prevent artificial formation, the solvent may contain a nitrosation inhibitor like ascorbic acid.
-
Vortex or shake the sample for a defined period to ensure complete extraction.
-
Centrifuge the sample to pellet any undissolved material.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm PVDF) into an autosampler vial.
-
Incorporate an appropriate internal standard.
-
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used, but the choice will depend on the specific nitrosamines being analyzed.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: APCI or ESI, depending on the target analytes.
-
Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: At least two transitions should be monitored for each analyte for confident identification and quantification.
-
Optimization: All source and compound-dependent parameters should be optimized for each nitrosamine.
-
General Protocol for Volatile Nitrosamine Analysis by GC-MS/MS
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
For solid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
Add an appropriate internal standard.
-
-
GC Conditions:
-
Injector: Splitless injection is typically used for trace analysis.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: A temperature gradient is used to separate the nitrosamines.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM) or MRM for targeted analysis.
-
Optimization: Optimize the MS parameters for the target nitrosamines.
-
Visualizations
Caption: General workflow for nitrosamine analysis in pharmaceuticals.
Caption: Decision tree for troubleshooting nitrosamine analysis.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolian.com [resolian.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. waters.com [waters.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]
- 14. anchem.pl [anchem.pl]
Reducing analytical variability in N-nitroso-atenolol quantification
Technical Support Center: N-Nitroso-Atenolol Quantification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound. By standardizing methodologies and addressing sources of analytical variability, this resource aims to enhance the accuracy, precision, and reliability of experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during the analytical workflow, from sample preparation to data analysis.
Question 1: Why am I observing poor or inconsistent recovery of this compound?
Answer: Low or variable recovery is a common issue in trace-level analysis and can stem from several factors related to the sample preparation and extraction process.
-
Incomplete Extraction: The efficiency of extracting this compound from the sample matrix (drug substance or drug product) is critical.
-
Solution: Ensure the chosen solvent is appropriate. A common diluent is 75% methanol.[1] For drug products, mechanical shaking (e.g., for 40 minutes) followed by centrifugation is often necessary to effectively release the analyte from the crushed tablet matrix.[2] Ensure vortexing and sonication/shaking steps are performed consistently for all samples as described in validated methods.[1][2][3]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[4][5]
-
Solution: Perform recovery experiments by spiking known concentrations of this compound into the actual drug substance and drug product matrices. Comparing the response in the matrix to the response in a clean solvent can quantify the extent of matrix effects. If significant suppression is observed, further sample cleanup or simple dilution may be required.
-
-
Analyte Instability: N-nitroso compounds can be susceptible to degradation under certain conditions.
Question 2: What is causing poor chromatographic peak shape (e.g., fronting, tailing, or splitting)?
Answer: Peak shape is fundamental for accurate integration and quantification. Several factors in the LC system can contribute to poor chromatography.
-
Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Prepare your final sample and standards in a diluent that is as close as possible in composition to the initial mobile phase conditions. For example, if the gradient starts at 20% methanol, the sample diluent should ideally have a similar or lower organic content.
-
-
Column Overload: Injecting too much analyte or matrix components can overload the analytical column.
-
Solution: While this compound is a trace analyte, the parent drug, atenolol (B1665814), will be present at very high concentrations. Ensure the chromatographic method effectively separates the atenolol peak from the this compound peak.[1] If necessary, reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Buildup of matrix components can lead to active sites on the column, causing peak tailing.
-
Solution: Use a guard column to protect the analytical column. Implement a robust column washing step at the end of each analytical run (e.g., flushing with a high percentage of organic solvent) to remove strongly retained compounds.[1]
-
Question 3: How can I improve the sensitivity and meet the required Limit of Quantification (LOQ)?
Answer: Regulatory limits for nitrosamine (B1359907) impurities are extremely low, requiring highly sensitive methods.[7][8]
-
Mass Spectrometer Optimization: Instrument parameters must be finely tuned for the specific analyte.
-
Solution: Optimize key MS parameters such as capillary voltage, cone voltage, desolvation temperature, and gas flows for this compound.[1] Perform collision-induced dissociation (CID) experiments to identify the most stable and intense product ions for Multiple Reaction Monitoring (MRM). For this compound ([M+H]⁺ at m/z 296), major product ions are often found at m/z 222 and 145.[1]
-
-
Reduce Background Noise: High background can obscure the analyte signal, raising the LOQ.
-
Solution: Use high-purity LC-MS grade solvents and reagents to minimize chemical noise. Ensure proper grounding and maintenance of the MS instrument. Optimize MS parameters like curtain gas and declustering potential, which can help reduce background noise.[9]
-
-
Sample Preparation: Certain diluents can impact sensitivity.
-
Solution: While organic diluents may be necessary for some formulations, they can sometimes limit sensitivity due to poorer peak shapes for early-eluting compounds. If possible, use a diluent with a high aqueous content, but this must be balanced with extraction efficiency.[9]
-
Question 4: I am concerned about the artificial (in-situ) formation of this compound during analysis. How can this be prevented?
Answer: Artifactual formation is a significant concern in nitrosamine analysis, as the presence of precursor amines and nitrosating agents in the sample or during preparation can lead to false positives.[3][10]
-
Control of pH and Temperature: Nitrosation reactions are often favored under acidic conditions and can be accelerated by heat.[11][12]
-
Solution: Avoid excessively acidic conditions during sample preparation unless required for extraction, and keep samples cool. Heat generated during sonication has been reported to potentially cause artifactual formation of nitrosamines.[3] Consider using a vortex mixer or mechanical shaker as an alternative.[3]
-
-
Use of Inhibitors: Scavengers can be added to prevent nitrosation reactions.
-
Solution: In some cases, the addition of inhibitors like ascorbic acid or sulfamic acid during sample preparation can prevent the in-situ formation of nitrosamines.[5] However, the necessity and compatibility of such inhibitors must be evaluated for your specific matrix and method.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound and its internal standard?
-
A1: For this compound, the protonated molecular ion [M+H]⁺ is at m/z 296. Common quantifier and qualifier transitions are m/z 296 → 222 and 296 → 145.[1] For a deuterated internal standard like this compound-d7, a typical transition would be m/z 303 → 229.[1]
Q2: What is a suitable internal standard for this analysis?
-
A2: The ideal internal standard is a stable, isotopically labeled version of the analyte, such as this compound-d7.[1] This is because it will have nearly identical chemical properties and chromatographic behavior, and will co-elute with the analyte, effectively compensating for variability in extraction, injection volume, and matrix-induced ion suppression.
Q3: What are the regulatory limits I should be targeting?
-
A3: Regulatory agencies like the FDA and EMA have set strict acceptable intake (AI) limits for nitrosamine impurities.[11][13] For this compound, which is a Nitrosamine Drug Substance-Related Impurity (NDSRI), the specification limit is often calculated based on the maximum daily dose of the drug. For atenolol, with a maximum daily dose of 100 mg, the corresponding specification limit is 15 ppm. Your analytical method's LOQ should be well below this limit, typically at or below 10% of the specification.[14]
Q4: Is a high-resolution mass spectrometer (HRMS) required for this analysis?
-
A4: While tandem quadrupole mass spectrometers (LC-MS/MS) operating in MRM mode are highly sensitive and widely used for quantification, HRMS can also be employed.[1][15][16] HRMS provides high mass accuracy, which can aid in the confident identification of the impurity and help differentiate it from isobaric interferences.[8] However, for routine quantification, a well-optimized LC-MS/MS method is often sufficient and cost-effective.
Quantitative Data Summary
The following tables summarize key performance characteristics from validated methods for this compound quantification.
Table 1: Method Detection and Quantification Limits
| Parameter | Value (in solution) | Corresponding Value (relative to API) | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.2 ng/mL | 0.30 ng/mg | [1][15] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.75 ng/mg |[1][15] |
Table 2: Linearity of Calibration Curves
| Matrix | Range (ng/mL) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Solvent (Methanol) | 0.2 - 150 | 0.999 | |
| Drug Substance (Atenolol) | 0.5 - 150 | 0.996 |
| Standard Solutions | 0.5 - 80 | >0.99 |[1] |
Table 3: Recovery and Precision in Different Matrices
| Matrix | Spiking Level | Average Recovery (%) | Precision (%RSD, n=9) | Reference |
|---|---|---|---|---|
| Drug Substance | 15 ppm | 87 - 96% | 1.9% |
| Drug Product | 15 ppm | 95 - 102% | 1.3% | |
Experimental Protocols
This section provides a detailed, consolidated methodology based on published and validated LC-MS/MS methods.[1]
1. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d7 (internal standard, IS) in 100% methanol.
-
Working Solutions: Dilute the stock solutions with an appropriate solvent (e.g., 75% methanol) to create working standards. A typical IS working concentration is 20 ng/mL.[1]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound working solution. A typical range is 0.5 to 80 ng/mL.[1] All calibration standards should be fortified with the internal standard to the final target concentration.
2. Sample Preparation
-
Drug Substance (API):
-
Accurately weigh ~20 mg of atenolol API into a 50 mL centrifuge tube.[1]
-
Add a specified volume of the IS working solution (e.g., 1 mL).
-
Add diluent (e.g., 29 mL of 75% methanol) to reach the final volume.[1]
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
-
-
Drug Product (Tablets):
-
Crush at least 10 tablets to a fine, uniform powder.
-
Accurately weigh a portion of the powder equivalent to ~20 mg of atenolol API into a 50 mL centrifuge tube.[1]
-
Follow steps 2-5 as described for the Drug Substance. For tablets, a longer mechanical shaking step may be required instead of or in addition to vortexing to ensure complete extraction.[2]
-
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[1]
-
Flow Rate: 0.3 - 0.4 mL/min.[1]
-
Column Temperature: 30 - 45 °C.[15]
-
Injection Volume: 1 - 2 µL.[1]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 20%) to retain this compound while eluting the highly polar atenolol, followed by a gradual increase in B to elute the analyte, and finally a high-organic wash step.[1]
-
-
Mass Spectrometry (MS):
4. System Suitability Before running the sequence, inject a standard solution (e.g., at the LOQ or a mid-point concentration) multiple times (n=5 or 6) to ensure the system is performing adequately. Check for:
-
Peak Area Reproducibility: %RSD should be <15%.
-
Retention Time Stability: %RSD should be <2%.
-
Signal-to-Noise Ratio (S/N): Should be >10 at the LOQ.
Visualizations
Diagram 1: General Analytical Workflow
Caption: Workflow for this compound quantification.
Diagram 2: Troubleshooting Logic for Low Signal/Recovery
Caption: Troubleshooting map for low signal intensity issues.
References
- 1. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of this compound in Atenolol-Based Pharmaceuticals [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrosamines: Mass Spectrometry-Based Analytical Procedures Criterias - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. fda.gov [fda.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 10. youtube.com [youtube.com]
- 11. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs - ECA Academy [gmp-compliance.org]
- 14. npra.gov.my [npra.gov.my]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
Selection of appropriate LC column for N-nitroso-atenolol separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an appropriate Liquid Chromatography (LC) column and troubleshooting for the separation of N-nitroso-atenolol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of LC column for the separation of this compound?
A C18 reversed-phase column is the most commonly recommended stationary phase for the successful separation of this compound from the atenolol (B1665814) active pharmaceutical ingredient (API) and other impurities.[1][2][3] This type of column provides the necessary hydrophobicity to retain and separate the relatively non-polar this compound from the more polar atenolol.
Q2: What are the typical mobile phase compositions used for this separation?
A gradient elution using a mixture of water and methanol, both containing 0.1% formic acid, is a widely accepted mobile phase system.[1][2][3] The formic acid helps to protonate the analytes, leading to better peak shapes and improved retention on the reversed-phase column. The gradient elution allows for the effective separation of compounds with different polarities.
Q3: What detection method is most suitable for analyzing this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[1][2][3] Operating in positive-ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) allows for the accurate quantification of trace levels of this compound, which is crucial given its potential carcinogenicity.
Q4: What are the expected retention characteristics of atenolol and this compound?
In a typical reversed-phase C18 setup, the more polar atenolol will elute earlier than the less polar this compound. A well-developed method will show a clear separation between the large atenolol API peak and the trace-level this compound peak.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the LC separation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to ensure consistent protonation of the analytes.- Consider a column with advanced end-capping to minimize silanol (B1196071) interactions.- Reduce the injection volume or sample concentration. |
| Inadequate Resolution Between Atenolol and this compound | - Gradient profile is too steep.- Insufficient column efficiency. | - Optimize the gradient elution program by decreasing the rate of organic solvent increase.- Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column length to increase the number of theoretical plates. |
| Low Sensitivity or Inconsistent Response | - Matrix effects from the sample.- Suboptimal MS source conditions. | - Implement a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.- Optimize MS parameters, including spray voltage, gas flows, and collision energy, to enhance the signal for this compound. |
| Carryover of this compound | - Adsorption of the analyte to surfaces in the LC system. | - Use a strong needle wash solution containing a high percentage of organic solvent.- Inject a blank solvent run after a high-concentration sample to check for and mitigate carryover. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Ensure mobile phase is freshly prepared and properly degassed.- Use a column oven to maintain a stable temperature.- Replace the column if it has exceeded its recommended lifetime or performance has significantly deteriorated. |
Experimental Protocols & Data
Representative LC-MS/MS Method Parameters
The following table summarizes typical experimental conditions for the separation and quantification of this compound.
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Optimized for separation (e.g., initial 20% B, ramp to 90% B) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Performance Data
This table presents typical validation parameters for the quantification of this compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 80 ng/mL | [1][2][3] |
| Limit of Detection (LOD) | 0.2 ng/mL | [1][2][3] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [1][2][3] |
| Accuracy (Recovery) | 87% - 102% | |
| Precision (%RSD) | < 5% |
Visualizations
Logical Workflow for LC Column Selection and Method Development
Caption: A logical workflow for selecting an LC column and developing a method for this compound separation.
References
Impact of mobile phase additives on N-nitroso-atenolol ionization
Welcome to the technical support center for the analysis of N-nitroso-atenolol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of mobile phase additives in the LC-MS analysis of this compound?
Mobile phase additives are crucial for achieving sensitive and robust analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). Their primary functions are to control the mobile phase pH and to provide a source of protons to facilitate efficient ionization of the target analyte in the mass spectrometer's ion source. For this compound, which contains a secondary amine, ionization is typically achieved in positive ion mode electrospray ionization (ESI) through protonation, forming the protonated molecular ion [M+H]+.[1]
Q2: Why is 0.1% formic acid the most commonly recommended additive for this compound analysis?
Formic acid is widely used for several key reasons:
-
Proton Source: It effectively lowers the mobile phase pH, providing an abundant source of protons (H+) necessary for the efficient formation of the [M+H]+ ion of this compound in positive mode ESI.[1][2][3]
-
Volatility: It is highly volatile, which is essential for LC-MS applications as it readily evaporates in the heated ESI source, preventing contamination and ensuring stable spray conditions.
-
Chromatographic Performance: It helps to produce sharp, symmetrical peaks for amine-containing compounds like this compound by minimizing undesirable interactions with the stationary phase.
-
MS Compatibility: It generally causes less ion suppression compared to stronger acids like trifluoroacetic acid (TFA), leading to better sensitivity.[4]
Q3: Are there alternatives to formic acid? What are their potential impacts?
While formic acid is most common, other additives can be used, though they may present challenges:
-
Ammonium (B1175870) Formate (B1220265)/Ammonium Acetate: These buffers can be effective and help control pH. However, they can sometimes form adducts (e.g., [M+NH₄]⁺) with the target analyte, which may complicate data interpretation and potentially reduce the signal intensity of the primary [M+H]⁺ ion.
-
Acetic Acid: Similar to formic acid, but it is a weaker acid, which might result in slightly less efficient protonation and lower sensitivity for some compounds.
-
Trifluoroacetic Acid (TFA): While excellent for chromatography, TFA is a strong ion-pairing agent that can significantly suppress the MS signal in ESI and is generally avoided for high-sensitivity trace analysis unless absolutely necessary for chromatographic resolution.[4]
Q4: How does the concentration of the mobile phase additive affect the ionization of this compound?
The concentration of the additive, typically 0.1%, is a balance between providing sufficient protons for ionization and avoiding negative effects.
-
Too Low: An insufficient concentration may lead to incomplete protonation, resulting in low signal intensity, poor peak shape, and inconsistent retention times.
-
Too High: Excessively high concentrations can lead to ion suppression, where other ions in the source compete with the analyte, reducing its signal. It can also alter the chromatographic selectivity and potentially damage the LC column over time.
Troubleshooting Guide
Problem: I am observing a very low or no MS signal for this compound.
-
Answer: This is a common issue that can often be traced back to the mobile phase or ion source settings.
-
Confirm Mobile Phase Composition: Ensure that a suitable additive, such as 0.1% formic acid, is present in both mobile phase A (aqueous) and B (organic).[3][5] The absence of an acid will severely hinder the protonation required for detection in positive ion mode.
-
Verify Ionization Mode: Confirm that the mass spectrometer is operating in positive electrospray ionization (ESI+) mode.[1][2] this compound is readily detected as the protonated molecule [M+H]⁺.
-
Check MS Source Parameters: Optimize source parameters such as capillary voltage, desolvation temperature, and gas flows. For this compound, typical capillary voltages are around 0.4-0.7 kV, with desolvation temperatures at 400-600 °C.[1][3]
-
Evaluate Analyte Stability: Nitrosamines can be sensitive to light and high temperatures. Ensure samples are stored properly and consider using amber vials.[6]
-
Problem: My chromatographic peak for this compound is broad or shows significant tailing.
-
Answer: Poor peak shape is often related to secondary chemical interactions or issues with the mobile phase.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape for ionizable compounds. The use of 0.1% formic acid should provide a sufficiently low pH to ensure this compound is in a consistent, protonated state.[6]
-
Column Equilibration: Ensure the analytical column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts and distorted peaks.
-
Solvent Quality: Use high-purity, LC-MS grade solvents and additives. Impurities in the mobile phase can interfere with the chromatography and increase background noise.[7]
-
Problem: I am seeing unexpected adduct ions in my mass spectrum (e.g., [M+Na]⁺ or [M+K]⁺).
-
Answer: The formation of adducts other than the desired [M+H]⁺ ion can reduce the intensity of your target ion and complicate quantification.
-
Source of Contamination: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts often originate from glassware, reagents, or the sample matrix itself. Use high-purity water and solvents and consider using polypropylene (B1209903) vials instead of glass.
-
Mobile Phase Additives: While less common with formic acid, using buffered additives like ammonium formate can lead to ammonium adducts ([M+NH₄]⁺). If these are observed, switching to a simpler acidic modifier like formic acid is recommended.
-
MS Source Conditions: Sometimes, adjusting source settings like temperature and voltages can minimize the formation of unwanted adducts in favor of the protonated molecule.
-
Experimental Protocols & Data
Optimized Experimental Protocol for this compound Analysis
This protocol is a synthesis of validated methods for the quantification of this compound in pharmaceutical products.[1][3]
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution with a suitable diluent (e.g., 75% methanol).[1]
-
For drug substance/product analysis, dissolve the sample in a diluent to a target concentration (e.g., 0.5 mg/mL of API) and spike with internal standard if used.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., CORTECS™ Premier T3, 2.7 µm, 2.1 mm x 100 mm) is commonly used.[1][3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[3]
-
Gradient Elution: A gradient is used to separate this compound from the atenolol (B1665814) API and other matrix components.[1]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 45 °C.[3]
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole MS.[1]
-
Data Tables
Table 1: Recommended LC-MS/MS Parameters for this compound Detection
| Parameter | Setting | Rationale / Comment |
|---|---|---|
| LC Column | C18 Stationary Phase | Provides good retention and separation for this compound.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with proton source.[3] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic phase with proton source.[3] |
| Ionization Mode | ESI (Positive) | This compound contains a secondary amine, which is readily protonated.[1] |
| Precursor Ion (Q1) | m/z 296.2 | Corresponds to the [M+H]⁺ of this compound.[1] |
| Product Ions (Q3) | m/z 222 and m/z 145 | Major fragments used for quantification and qualification.[1] |
| Capillary Voltage | 0.4 - 0.7 kV | Optimized for stable spray and ion generation.[1][3] |
| Source Temperature | 120 - 150 °C | Typical source temperature for ESI.[1][3] |
| Desolvation Temp. | 400 - 600 °C | Ensures efficient solvent evaporation.[1][3] |
Table 2: Summary of Method Performance Data from Validated Studies
| Performance Metric | Reported Value | Source |
|---|---|---|
| Linear Range | 0.5–150 ng/mL | |
| Correlation Coefficient (R²) | > 0.996 | |
| Limit of Detection (LOD) | 0.2 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [1][2] |
| Recovery in Drug Substance | 87–96% (at 15 ppm) | [3] |
| Recovery in Drug Product | 95–102% (at 15 ppm) |[3] |
Visualizations
The following diagrams illustrate key workflows and concepts in the analysis of this compound.
References
Validation & Comparative
Validation of Analytical Methods for N-nitroso-atenolol: A Comparative Guide Based on ICH Q2
For researchers, scientists, and professionals in drug development, ensuring the safety and quality of pharmaceutical products is paramount. The detection and quantification of impurities, such as N-nitrosamines, are critical aspects of this process. This guide provides a detailed comparison of two analytical methods for the determination of N-nitroso-atenolol, validated as per the International Council for Harmonisation (ICH) Q2 guidelines. The comparison aims to offer an objective overview of their performance, supported by experimental data.
This compound is a potential mutagenic and carcinogenic impurity that can form in atenolol-based pharmaceuticals.[1][2] Regulatory bodies have set stringent limits for such impurities, necessitating highly sensitive and reliable analytical methods for their control.[1] This guide will compare a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a cost-effective Ultra-High-Performance Liquid Chromatography with mass spectrometry (UHPLC-MS) method.
Comparison of Validation Parameters
The following table summarizes the validation data for the two analytical methods based on the ICH Q2(R1) guidelines.
| Validation Parameter | LC-MS/MS Method | UHPLC-MS Method | ICH Q2(R1) Guideline |
| Specificity | No interference observed from blank, standard, drug substance, or drug product.[1] | Chromatographic separation of this compound from the API was achieved. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | |||
| Range | 0.5 – 80 ng/mL[1] | 0.5 – 150 ng/mL[3] | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. |
| Correlation Coefficient (R²) | 0.9996[1] | 0.996[3] | A linear relationship should be evaluated across the range of the analytical procedure. |
| Accuracy (% Recovery) | 98.7% - 101.3% (in API) 99.3% - 102.5% (in tablets) | 87% - 96% (in drug substance) 95% - 102% (in drug product)[3] | The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (%RSD) | |||
| Repeatability | ≤ 2.5% | Not explicitly reported | Precision under the same operating conditions over a short interval of time. |
| Intermediate Precision | ≤ 3.1% | Not explicitly reported | Precision within-laboratory variations: different days, different analysts, different equipment, etc. |
| Limit of Detection (LOD) | 0.2 ng/mL[1][2] | 0.2 ng/mL | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[1][2] | Not explicitly reported, but linearity was demonstrated down to 0.5 ng/mL[3] | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method was shown to be robust with deliberate variations in flow rate and column temperature. | Not explicitly reported | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Experimental Protocols
High-Sensitivity LC-MS/MS Method
This method was developed for the quantification of this compound in both active pharmaceutical ingredients (APIs) and finished drug products.[1]
Instrumentation:
-
Liquid Chromatograph coupled with a triple quadrupole tandem mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[1]
-
Flow Rate: Not explicitly specified.
-
Column Temperature: Not explicitly specified.
-
Injection Volume: Not explicitly specified.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive-mode electrospray ionization (ESI).[1]
-
Monitoring Mode: Multiple reaction monitoring (MRM).[1]
Sample Preparation:
-
Standard solutions were prepared by diluting a stock solution of this compound.
-
API and tablet samples were dissolved in a suitable solvent and spiked with the internal standard.
Cost-Effective UHPLC-MS Method
This method provides a more accessible approach for routine quality control testing of this compound.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph coupled with a single quadrupole mass detector.
Chromatographic Conditions:
-
Column: Not explicitly specified, but effective separation was achieved.
-
Mobile Phase: Not explicitly specified.
-
Flow Rate: Not explicitly specified.
-
Column Temperature: Not explicitly specified.
-
Injection Volume: 1 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Not explicitly specified.
-
Monitoring Mode: Selected Ion Recording (SIR).
Sample Preparation:
-
Calibration standards were prepared by spiking this compound into a solution of the drug substance.
-
Drug substance and drug product samples were prepared at a concentration of 0.5 mg/mL.
Visualizing the Validation Process
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship between the key validation parameters as per ICH Q2 guidelines.
Caption: Workflow of the analytical method validation process.
Caption: Interrelationship of ICH Q2 validation parameters.
References
A Comparative Guide to Analytical Methods for N-nitroso-atenolol Detection
The presence of N-nitroso-atenolol, a potential mutagenic impurity in atenolol-based pharmaceuticals, necessitates robust and sensitive analytical methods for its detection and quantification.[1][2][3] This guide provides a comparative overview of different analytical techniques, focusing on their experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Experimental Workflow
The general workflow for the analysis of this compound in pharmaceutical matrices involves sample preparation followed by instrumental analysis. The specific parameters within each step can be optimized depending on the chosen analytical technique and the sample matrix.
Quantitative Data Comparison
The performance of an analytical method is crucial for its suitability for a specific application. The following table summarizes the key quantitative performance parameters of two prominent LC-MS/MS methods and a voltammetric method for the analysis of this compound.
| Parameter | LC-MS/MS Method 1[1][2] | LC-MS/MS Method 2[4][5] | Voltammetric Method[6] |
| Limit of Detection (LOD) | 0.2 ng/mL | Not explicitly stated, but linearity down to 0.2 ng/mL is reported. | 0.015 µg/mL (15 ng/mL) |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Not explicitly stated, but linearity down to 0.5 ng/mL is reported in matrix. | Not explicitly stated. |
| Linearity Range | 0.5–80 ng/mL | 0.5–150 ng/mL (in matrix) | 0.16–9.6 µg/mL (160-9600 ng/mL) |
| Accuracy (Recovery) | Intra-day: 102.94% (API), 102.85% (Tablet)Inter-day: 101.27% (API), 102.51% (Tablet) | 87–96% (Drug Substance), 95–102% (Drug Product) at 15 ppm | Not reported. |
| Precision (%RSD) | < 5.19% | 1.9% (Drug Substance), 1.3% (Drug Product) at 15 ppm | Not reported. |
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method 1
This method, as described in a 2025 study, offers high sensitivity for the quantification of this compound in both active pharmaceutical ingredients (APIs) and finished drug products.[1][2]
-
Sample Preparation:
-
A stock solution of this compound is prepared in methanol (B129727).
-
Calibration standards are prepared by serially diluting the stock solution.
-
For the analysis of drug substances and products, samples are dissolved in an appropriate solvent (e.g., 75% methanol) to a target concentration.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
Liquid Chromatography-Mass Spectrometry (LC-MS) Method 2
This UHPLC-MS method is presented as a sensitive and cost-effective approach for quantifying this compound in drug substances and products.[4][5]
-
Sample Preparation:
-
An authentic standard of this compound in methanol is used to create a serially diluted solvent calibration curve.[4]
-
A matrix calibration curve is prepared by serially diluting the standard into a 0.5 mg/mL solution of the drug substance in methanol.[4]
-
For recovery experiments, the N-nitroso impurity is spiked into both drug substance and drug product.[4]
-
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
Voltammetric Method
A 1999 study proposed a simple and highly sensitive voltammetric method for the determination of this compound in simulated gastric juice.[6]
-
Principle: The method is based on measuring the differential-pulse polarographic peak produced by this compound.[6]
-
Experimental Conditions:
While this method demonstrates high sensitivity, the provided abstract lacks the detailed sample preparation and instrumental parameters found for the LC-MS/MS methods.[6]
Other Potential Methods
Gas chromatography-mass spectrometry (GC-MS/MS) is another technique recommended for the analysis of nitrosamine (B1359907) impurities in general.[7] However, specific applications and validated methods for this compound using GC-MS/MS were not detailed in the reviewed literature. The choice of analytical technique will depend on the specific requirements of the analysis, including the required sensitivity, the sample matrix, and the available instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of this compound in Atenolol-Based Pharmaceuticals | Scilit [scilit.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. Voltammetric determination of N-nitrosoderivatives of atenolol and propranolol in simulated gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
A Comparative Guide to LC-MS/MS and GC-MS Methods for Nitrosamine Analysis
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products are critical for ensuring patient safety. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the control of these potentially carcinogenic substances.[1][2][3] This guide provides a comprehensive cross-validation of the two most prevalent analytical techniques for nitrosamine analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Nitrosamine Analysis
Nitrosamines are a class of chemical compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product.[4] Due to their classification as probable human carcinogens, their presence in pharmaceuticals is strictly controlled.[3][5] Consequently, robust and sensitive analytical methods are required to detect and quantify these impurities at trace levels. LC-MS/MS and GC-MS have emerged as the primary techniques for this purpose, each offering distinct advantages and limitations.[4][5]
Methodologies and Experimental Protocols
The choice between LC-MS/MS and GC-MS depends on the specific nitrosamines being analyzed, the drug matrix, and the required sensitivity. Both techniques involve chromatographic separation followed by mass spectrometric detection, but they differ in the physical principles of separation and ionization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a versatile technique suitable for a broad range of nitrosamines, including those that are non-volatile or thermally labile.[6]
Sample Preparation: A common approach for sample preparation in LC-MS/MS analysis involves a simple "dilute and shoot" method. For instance, in the analysis of sartan products, the drug substance is dissolved in a suitable diluent, such as 1% formic acid in water.[7] The sample is then vortexed, centrifuged to remove any insoluble material, and the supernatant is filtered before injection into the LC-MS/MS system.[7][8]
Chromatographic Conditions: Chromatographic separation is typically achieved using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile/methanol) is commonly employed.[9]
Mass Spectrometry Parameters: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization sources, with APCI often showing higher signals for nitrosamines.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. It offers high chromatographic resolution and sensitivity.
Sample Preparation: Sample introduction can be performed via direct liquid injection or headspace sampling. Headspace sampling is particularly useful for analyzing volatile nitrosamines in solid or liquid matrices as it minimizes matrix effects.[10] For direct injection, the sample is typically dissolved in a suitable solvent like dichloromethane.[11]
Chromatographic Conditions: A capillary column, such as one with a 5% phenyl-arylene phase, is commonly used for the separation of nitrosamines. The oven temperature is programmed to ramp up to ensure the separation of different analytes. Helium is typically used as the carrier gas.
Mass Spectrometry Parameters: A triple quadrupole mass spectrometer operating in MRM mode is often recommended for its sensitivity and specificity, although single quadrupole instruments can also be used.[5][10] Electron Ionization (EI) is the standard ionization technique.
Quantitative Performance Comparison
The performance of LC-MS/MS and GC-MS methods can be evaluated based on several key parameters, including the limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery. The following tables summarize typical performance data for the analysis of common nitrosamines.
Table 1: Comparison of Limits of Detection (LOD) and Quantitation (LOQ)
| Nitrosamine | LC-MS/MS | GC-MS/MS |
| N-Nitrosodimethylamine (NDMA) | 0.005 ppm[12] | < 3 ppb[10] |
| N-Nitrosodiethylamine (NDEA) | 0.005 ppm[12] | < 3 ppb[10] |
| N-Nitrosodiisopropylamine (NDIPA) | 0.005 ppm[12] | < 3 ppb[10] |
| N-Nitrosoethylisopropylamine (NEIPA) | 0.005 ppm[12] | < 3 ppb[10] |
| N-Nitrosodibutylamine (NDBA) | 0.005 ppm[12] | < 3 ppb[10] |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | 0.005 ppm[12] | Not typically amenable to GC-MS[13] |
Note: ppm (parts per million) and ppb (parts per billion) are used as reported in the sources. 1 ppm = 1000 ppb.
Table 2: Comparison of Linearity and Recovery
| Parameter | LC-MS/MS | GC-MS/MS |
| Linearity (R²) | > 0.99[7] | > 0.996[10] |
| Recovery | 80-120%[9] | 70-130%[11] |
Method Cross-Validation Workflow
Cross-validation is essential to ensure the consistency and reliability of results obtained from different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of LC-MS/MS and GC-MS methods for nitrosamine analysis.
Caption: Workflow for cross-validation of analytical methods.
Summary and Recommendations
Both LC-MS/MS and GC-MS are powerful and sensitive techniques for the analysis of nitrosamine impurities in pharmaceutical products.
-
LC-MS/MS is a more versatile method, capable of analyzing a wider range of nitrosamines, including non-volatile and thermally unstable compounds like NMBA.[13] It often involves simpler sample preparation procedures.[8]
-
GC-MS provides excellent sensitivity and chromatographic resolution for volatile nitrosamines.[14] Headspace GC-MS can be particularly advantageous for minimizing matrix interference.[15]
The choice of method should be based on the specific nitrosamines of concern and the nature of the drug product matrix. For a comprehensive analysis of a wide range of potential nitrosamine impurities, LC-MS/MS is often the preferred method. However, for targeted analysis of volatile nitrosamines, GC-MS can provide excellent results. Regulatory guidelines from bodies like the FDA and USP should always be consulted to ensure compliance.[1][16][17] Cross-validation of methods is a critical step to ensure the accuracy and reliability of data, ultimately safeguarding patient health.
References
- 1. FDA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. restek.com [restek.com]
- 11. edqm.eu [edqm.eu]
- 12. fda.gov [fda.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method-â : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 16. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 17. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
Comparative Analysis of N-nitroso-atenolol and Other Beta-Blocker Nitrosamines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-nitroso-atenolol and other beta-blocker-derived nitrosamines. This document summarizes key experimental data on their formation, genotoxicity, and carcinogenic potential, and includes detailed methodologies for relevant analytical and toxicological assays.
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic effects. N-nitroso compounds can form when secondary or tertiary amines react with nitrosating agents. Beta-blockers, a class of drugs widely used to manage cardiovascular conditions, are susceptible to forming nitrosamine impurities due to their chemical structures. This guide focuses on a comparative analysis of this compound and other nitrosamines derived from beta-blockers such as propranolol (B1214883), metoprolol, and sotalol.
Formation of Beta-Blocker Nitrosamines
This compound and other beta-blocker nitrosamines can form during the synthesis, formulation, or storage of the active pharmaceutical ingredient (API) under specific conditions. The primary mechanism involves the reaction of the secondary amine moiety present in the beta-blocker molecule with nitrosating agents, such as nitrite (B80452) ions, in an acidic environment.[1] Factors that can influence the rate of nitrosamine formation include pH, temperature, and the concentration of nitrites and the amine substrate.
Analytical Determination
Accurate and sensitive analytical methods are crucial for the detection and quantification of beta-blocker nitrosamines at trace levels in drug substances and products. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for this purpose.
Experimental Protocol: LC-MS/MS for N-nitroso-propranolol
This protocol outlines a general procedure for the analysis of N-nitroso-propranolol.
1. Sample Preparation:
-
Accurately weigh the drug substance or crushed tablets.
-
Disperse the sample in a suitable solvent, such as a mixture of methanol (B129727) and water.
-
For tablet formulations, sonication and centrifugation may be necessary to extract the analyte and remove excipients.
-
Filter the resulting solution before injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target nitrosamine are monitored.
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of beta-blocker nitrosamines.
Workflow for LC-MS/MS analysis of nitrosamines.
Comparative Genotoxicity
Genotoxicity assays are essential for assessing the potential of nitrosamines to cause genetic damage. Several studies have investigated the genotoxic effects of beta-blocker nitrosamines.
A study by Robbiano et al. (1991) evaluated the genotoxicity of six N-nitroso derivatives of beta-blockers, including atenolol, metoprolol, propranolol, and sotalol, in primary cultures of rat and human hepatocytes. The study measured DNA fragmentation using the alkaline elution technique. The results showed that all tested nitrosamines induced dose-related DNA fragmentation in both rat and human hepatocytes, indicating their genotoxic potential.[2][3]
Table 1: Comparative Genotoxicity of Beta-Blocker Nitrosamines in Rat Hepatocytes (DNA Fragmentation)
| N-Nitroso Compound | Concentration Range Inducing DNA Fragmentation (mM) |
| N-nitroso-propranolol | 0.01 - 0.1 |
| This compound | 0.1 - 1 |
| N-nitroso-metoprolol | 0.1 - 1 |
| N-nitroso-sotalol | 0.3 - 3 |
Data sourced from Robbiano et al. (1991).
Experimental Protocol: DNA Fragmentation Assay in Hepatocytes
This protocol provides a general outline for assessing DNA damage in hepatocytes.
1. Hepatocyte Isolation and Culture:
-
Hepatocytes are isolated from rats or human liver tissue by collagenase perfusion.
-
The isolated cells are cultured in a suitable medium to allow for attachment and recovery.
2. Treatment with Nitrosamines:
-
Hepatocyte cultures are exposed to various concentrations of the test nitrosamine for a defined period (e.g., 20 hours).
3. Alkaline Elution:
-
After treatment, the cells are gently lysed on a filter, and the DNA is eluted under alkaline conditions.
-
The rate of DNA elution is proportional to the number of single-strand breaks.
4. DNA Quantification:
-
The amount of DNA in the eluted fractions and on the filter is quantified using a fluorescent dye.
-
The results are expressed as the elution rate constant.
The following diagram illustrates the key steps in the DNA fragmentation assay.
Workflow for DNA fragmentation assay.
In Vivo Genotoxicity
The in vivo micronucleus assay is a widely used test to assess the genotoxic potential of substances in a whole-animal system. This assay detects damage to chromosomes or the mitotic apparatus.
A study on N-nitroso-propranolol showed that it induced micronuclei in human lymphoblastoid TK6 cells in the presence of metabolic activation.[4]
Experimental Protocol: In Vivo Rodent Micronucleus Assay
This protocol provides a general overview of the in vivo micronucleus test.
1. Animal Dosing:
-
Rodents (typically rats or mice) are administered the test substance, usually at three different dose levels, via an appropriate route (e.g., oral gavage).
-
A positive control (a known genotoxic agent) and a negative control (vehicle) are included.
2. Sample Collection:
-
Bone marrow or peripheral blood is collected at specific time points after the last dose (e.g., 24 and 48 hours).
3. Slide Preparation and Staining:
-
Smears of bone marrow or peripheral blood are prepared on microscope slides.
-
The slides are stained to differentiate between polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells) and to visualize micronuclei.
4. Microscopic Analysis:
-
The frequency of micronucleated polychromatic erythrocytes is determined by scoring a sufficient number of cells under a microscope.
The following diagram illustrates the workflow of the in vivo micronucleus assay.
Workflow for in vivo micronucleus assay.
Carcinogenic Potency
Table 2: Acceptable Intake (AI) Limits for Some Beta-Blocker Nitrosamines
| N-Nitroso Compound | Acceptable Intake (AI) (ng/day) | Carcinogenic Potency Category (EMA) |
| This compound | 1500 | 4 |
| N-nitroso-metoprolol | 1500 | 4 |
| N-nitroso-sotalol | 1500 | 4 |
Data sourced from the European Medicines Agency.
The higher AI limits for these beta-blocker nitrosamines compared to some other more potent nitrosamines (e.g., NDMA with an AI of 96 ng/day) suggest a lower carcinogenic potency. This is likely due to the structural features of these molecules, such as steric hindrance around the N-nitroso group, which can affect their metabolic activation.
Signaling Pathways
The genotoxicity of N-nitroso compounds is primarily mediated by their metabolic activation to electrophilic species that can alkylate DNA. This DNA damage can trigger various cellular signaling pathways.
Studies on N-nitroso compounds have indicated the involvement of pro-inflammatory signaling pathways. For instance, some N-nitroso compounds have been shown to upregulate the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor involved in inflammation and cell survival.[3][5] The activation of NF-κB can be mediated through the protein kinase C (PKC) pathway.[5] Furthermore, exposure to nitrosamines can lead to the activation of pro-inflammatory cytokines.[6]
The metabolic activation of N-nitroso-propranolol has been shown to be mediated by cytochrome P450 enzymes, with CYP2C19 being the most active.[4]
The following diagram illustrates a potential signaling pathway involved in the genotoxicity of some N-nitroso compounds.
Potential signaling pathway of N-nitroso compounds.
Conclusion
This comparative analysis indicates that while this compound and other beta-blocker nitrosamines are genotoxic, their carcinogenic potency is considered to be lower than that of some other well-characterized nitrosamines. This is reflected in their higher acceptable intake limits set by regulatory agencies. The steric hindrance in their molecular structures likely plays a role in reducing their carcinogenic potential. Continued research, including the generation of more extensive carcinogenicity data (TD50 values) and a deeper understanding of the specific signaling pathways they affect, is essential for a more comprehensive risk assessment of these impurities in pharmaceutical products. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies in this critical area of drug safety.
References
- 1. veeprho.com [veeprho.com]
- 2. efpia.eu [efpia.eu]
- 3. Inhibition of NF-kappa B by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-nitroso-N-methylurea and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape of N-nitroso-atenolol: A Comparative Guide to Acceptable Intake Limits
For Immediate Release
A critical examination of the acceptable intake (AI) limits for N-nitroso-atenolol, a nitrosamine (B1359907) impurity of the widely used beta-blocker atenolol, reveals a harmonized approach by major international regulatory bodies. The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada have all established an AI limit of 1500 ng/day for this specific impurity.[1][2][3] This guide provides a comprehensive comparison of the regulatory stances, the scientific data underpinning these limits, and the analytical methodologies for the detection of this compound in pharmaceutical products.
Comparison of Regulatory Acceptable Intake (AI) Limits
The consensus on the 1500 ng/day limit for this compound is based on the Carcinogenic Potency Categorization Approach (CPCA).[1][3] This approach classifies nitrosamines into different potency categories to derive AI limits. This compound falls into a category where this limit is deemed protective of public health. The EMA explicitly states that this AI is derived from the substance testing positive in an in vivo mutagenicity study.[3]
| Regulatory Agency | Acceptable Intake (AI) Limit for this compound | Basis for Limit |
| U.S. Food and Drug Administration (FDA) | 1500 ng/day[1][4] | Carcinogenic Potency Categorization Approach (CPCA)[1] |
| European Medicines Agency (EMA) | 1500 ng/day[3] | CPCA, informed by a positive in vivo mutagenicity study[3] |
| Health Canada | 1500 ng/day[2] | Carcinogenic Potency Categorization Approach (CPCA)[2] |
Experimental Insights into Genotoxicity
The genotoxic potential of this compound has been evaluated in several key studies, providing the scientific foundation for the established AI limits. These studies have demonstrated that this compound is genotoxic, requiring metabolic activation to exert its DNA-damaging effects.
Summary of Key Genotoxicity Studies
| Study Type | Experimental System | Key Findings | Reference |
| In vitro DNA Damage and Repair | Primary cultures of rat and human hepatocytes | This compound induced DNA fragmentation and DNA repair synthesis in a dose-dependent manner.[5] It was more active in rat hepatocytes than in human hepatocytes.[5] The compound was inactive in V79 cells, indicating the need for metabolic activation.[5] | Robbiano et al., 1991[5] |
| In vivo Clastogenicity | Partially hepatectomized rats | A single high dose (1000 mg/kg) of this compound caused a statistically significant increase in the frequency of micronucleated hepatocytes.[6] | Martelli et al., 1994[6] |
| In vivo Clastogenicity | Rat bone marrow and spleen | This compound did not increase the frequency of micronucleated polychromatic erythrocytes in bone marrow or spleen, suggesting a lack of systemic clastogenic activity at the tested doses.[6] | Martelli et al., 1994[6] |
Experimental Protocols
In Vitro Genotoxicity Assessment in Hepatocytes
This protocol is based on the methodology described by Robbiano et al. (1991).[7][5]
1. Cell Culture:
- Primary hepatocytes were isolated from male Wistar rats and from human liver samples.
- Cells were cultured in Williams' E medium supplemented with fetal bovine serum and antibiotics.
2. Treatment:
- Hepatocyte cultures were exposed to varying concentrations of this compound (typically in the range of 0.1 to 1 mM) for 20 hours.
3. DNA Fragmentation Assay (Alkaline Elution Technique):
- After treatment, cells were lysed on a filter, and the DNA was eluted with an alkaline buffer.
- The rate of DNA elution, which is proportional to the extent of DNA single-strand breaks, was measured by fluorometry after DNA staining.
4. DNA Repair Synthesis Assay (Quantitative Autoradiography):
- Following treatment, cells were incubated with [³H]thymidine.
- Autoradiography was performed on cell smears to visualize and quantify the incorporation of [³H]thymidine into the DNA of non-S-phase cells, indicating DNA repair activity.
In Vivo Micronucleus Test in Rat Hepatocytes
This protocol is based on the methodology described by Martelli et al. (1994).[6]
1. Animal Model:
- Male Sprague-Dawley rats underwent partial hepatectomy to stimulate cell proliferation.
2. Dosing:
- 24 hours after surgery, a single dose of 1000 mg/kg of this compound was administered by gavage.
3. Sample Collection:
- 24, 48, and 72 hours after treatment, the liver was perfused, and hepatocytes were isolated.
4. Micronucleus Analysis:
- Hepatocytes were stained with a DNA-specific stain (e.g., Giemsa).
- The frequency of micronucleated hepatocytes was determined by microscopic examination of at least 2000 cells per animal.
Visualizing the Path to Genotoxicity and Regulatory Control
To better understand the processes involved, the following diagrams illustrate the metabolic activation of nitrosamines and the workflow for establishing acceptable intake limits.
Caption: Metabolic activation of this compound leading to DNA damage.
Caption: Workflow for establishing the Acceptable Intake (AI) limit.
Conclusion
The establishment of a harmonized acceptable intake limit of 1500 ng/day for this compound by the FDA, EMA, and Health Canada underscores a global commitment to ensuring patient safety. This limit is grounded in scientific evidence from genotoxicity studies and a systematic approach to risk assessment. Continuous monitoring and the development of sensitive analytical methods are paramount in controlling the levels of such impurities in pharmaceutical products. This guide serves as a vital resource for researchers and drug development professionals in navigating the complex regulatory and scientific landscape of nitrosamine impurities.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. canada.ca [canada.ca]
- 3. ema.europa.eu [ema.europa.eu]
- 4. labanalysis.it [labanalysis.it]
- 5. researchgate.net [researchgate.net]
- 6. Low clastogenic activity in vivo of the N-nitroso derivatives of 5 beta-adrenergic-blocking drugs proved to be potent genotoxins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to Nitrosamine Impurity Regulations
For Researchers, Scientists, and Drug Development Professionals
The discovery of nitrosamine (B1359907) impurities in common medications has triggered a global regulatory response, demanding a paradigm shift in how the pharmaceutical industry approaches impurity control. These compounds, classified as probable human carcinogens, can form during drug synthesis, manufacturing, or storage. This guide provides a comprehensive comparison of the regulatory landscapes established by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), offering clarity on the expectations for risk assessment, analytical testing, and mitigation strategies.
A Harmonized Three-Step Approach to Nitrosamine Control
At the core of the global regulatory framework is a harmonized three-step mitigation strategy that manufacturers are expected to implement. This systematic process ensures a thorough evaluation and control of nitrosamine risks in drug products.[1][2]
-
Risk Assessment: The initial and foundational step requires manufacturers to conduct a comprehensive risk evaluation to identify the potential for nitrosamine formation or contamination in their active pharmaceutical ingredients (APIs) and finished drug products.[1][3][4][5] This assessment should consider all potential sources, including the manufacturing process, raw materials, and storage conditions.[5][6]
-
Confirmatory Testing: If a risk is identified during the assessment, confirmatory testing of the drug product is mandatory.[1][3][4] This step involves the use of sensitive and validated analytical methods to detect and quantify the levels of any nitrosamine impurities present.[5][7]
-
Mitigation and Reporting: Should confirmatory testing reveal nitrosamine levels exceeding the acceptable intake (AI) limits, manufacturers must implement changes to their manufacturing process or formulation to reduce these impurities to acceptable levels.[1][8] These changes must be reported to the respective regulatory authorities.[1]
This risk-based approach is a central tenet of the ICH M7(R2) guideline on mutagenic impurities, which categorizes nitrosamines as a "cohort of concern" due to their high carcinogenic potency.[3][9][10]
Visualizing the Regulatory Workflow
The following diagram illustrates the logical flow of the three-step approach to nitrosamine impurity control.
Caption: Workflow for Nitrosamine Impurity Risk Management.
Acceptable Intake (AI) Limits: A Comparative Overview
Regulatory bodies have established acceptable intake (AI) limits for several common nitrosamine impurities. These limits are based on a lifetime exposure risk and are generally harmonized across regions. For nitrosamines without established AI limits, a substance-specific assessment is required.[11] The FDA, for instance, has introduced the Carcinogenic Potency Categorization Approach (CPCA) to determine AI limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) in the absence of robust carcinogenicity data.[12][13]
| Nitrosamine Impurity | FDA AI Limit (ng/day) | EMA AI Limit (ng/day) |
| N-nitrosodimethylamine (NDMA) | 96.0[11][14] | 96.0[11] |
| N-nitrosodiethylamine (NDEA) | 26.5[1][14] | 26.5[11] |
| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | 96.0 | 96.0 |
| N-nitrosodiisopropylamine (NDIPA) | 26.5 | 26.5 |
| N-nitrosoethylisopropylamine (NEIPA) | 26.5 | 26.5 |
| N-nitrosodibutylamine (NDBA) | 26.5 | 26.5 |
| N-nitroso-varenicline | 37[11] | 37 |
Note: If multiple nitrosamines are present, the total daily intake should generally not exceed 26.5 ng/day unless otherwise justified.[11][14]
Analytical Methodologies for Nitrosamine Detection
Sensitive and specific analytical methods are crucial for the accurate detection and quantification of trace-level nitrosamine impurities.[15] Regulatory guidance emphasizes the use of validated methods. The most commonly employed techniques are based on mass spectrometry coupled with either gas or liquid chromatography.[16][17][18]
| Analytical Technique | Description | Key Advantages |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds in the gas phase followed by detection with a mass spectrometer.[17] | High sensitivity and specificity, especially for volatile nitrosamines. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates compounds in the liquid phase before mass spectrometric detection.[18] | Applicable to a wider range of nitrosamines, including non-volatile and thermally labile compounds. |
| LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) | A variation of LC-MS that provides highly accurate mass measurements, enabling confident identification of impurities.[16] | High selectivity, allowing for the differentiation of nitrosamine-like impurities from actual nitrosamines.[16] |
Experimental Protocol: General LC-MS/MS Method for Nitrosamine Analysis
The following provides a generalized protocol for the analysis of nitrosamine impurities in a drug product using LC-MS/MS. This is a representative example, and specific parameters must be optimized and validated for each drug product matrix.
-
Sample Preparation:
-
Accurately weigh a representative portion of the drug product.
-
Dissolve and extract the sample using a suitable solvent (e.g., methanol (B129727), dichloromethane).
-
The extraction process may involve sonication or shaking to ensure complete dissolution of the nitrosamines.
-
Centrifuge or filter the sample to remove any undissolved excipients.
-
The final extract may be diluted to an appropriate concentration for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each nitrosamine.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the signal for the target nitrosamines.
-
-
Data Analysis:
-
Quantification is performed by comparing the peak area of the nitrosamine in the sample to a calibration curve generated from standards of known concentrations.
-
System suitability tests must be performed to ensure the analytical system is performing correctly.
-
Root Causes of Nitrosamine Formation and Mitigation Strategies
Understanding the potential root causes of nitrosamine formation is critical for developing effective mitigation strategies.[19] Nitrosamines can arise from the reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrites) under acidic conditions.[3][20]
Potential Sources of Amines and Nitrosating Agents:
-
API Synthesis: Degradation of the API itself or impurities in starting materials and reagents.[18]
-
Excipients: Some common excipients may contain trace levels of nitrites.[21][22]
-
Manufacturing Process: Use of recovered solvents, catalysts, and reagents can introduce impurities.[3] Cross-contamination from shared equipment is also a risk.[5][22]
-
Water: Potable water used in the manufacturing process can contain nitrites and nitrosamines.[19]
-
Packaging Materials: Certain packaging components, such as nitrocellulose-containing materials, can be a source of nitrosating agents.[22][23]
Mitigation Strategies
A multi-pronged approach is often necessary to effectively control nitrosamine impurities.
Caption: Key Strategies for Mitigating Nitrosamine Impurities.
Formulation Strategies:
-
pH Adjustment: Maintaining a neutral or basic pH can inhibit the formation of nitrosamines.[20][23]
-
Use of Inhibitors: Incorporating antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) can act as nitrite (B80452) scavengers, preventing the nitrosation reaction.[20][21][23][24]
-
Excipient Selection: Choosing excipients with low nitrite content is a critical preventative measure.[21][23]
Process Optimization:
-
Parameter Control: Carefully controlling manufacturing process parameters like temperature and pH can minimize nitrosamine formation.[21]
-
Purification: Implementing effective purification steps to remove nitrosamines or their precursors.
-
Material Sourcing: Avoiding the use of raw materials and solvents known to be contaminated with nitrosating agents or amines.
Supplier Qualification:
-
Rigorous Testing: Implementing stringent testing of incoming raw materials to ensure low levels of nitrites and other potential contaminants.[21]
-
Supplier Audits: Conducting thorough audits of suppliers to verify their quality control measures.
Packaging and Storage:
-
Material Selection: Choosing appropriate packaging materials that do not leach nitrosating agents.[23]
-
Optimized Storage Conditions: Storing drug products under conditions that minimize degradation and the potential for nitrosamine formation.[23]
Conclusion
The regulatory landscape for nitrosamine impurities is dynamic, with ongoing research and evolving guidance from international bodies. A proactive and science-based approach, grounded in a thorough understanding of the chemistry of nitrosamine formation and the principles of quality risk management, is essential for ensuring the safety and quality of pharmaceutical products. By implementing robust risk assessment strategies, employing sensitive analytical methods, and developing effective mitigation plans, the pharmaceutical industry can successfully navigate these regulatory challenges and safeguard public health. The ICH is expected to release an addendum to the M7 guideline to establish harmonized acceptable intake limits for nitrosamine impurities, which will further aid in global regulatory alignment.[25][26]
References
- 1. insider.thefdagroup.com [insider.thefdagroup.com]
- 2. Nitrosamine Control: Understanding the New FDA and EMA Regulations | SGS China [sgsgroup.com.cn]
- 3. fda.gov [fda.gov]
- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 5. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. EMA issues recommendations on impurities in medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. ardena.com [ardena.com]
- 11. Nitrosamines Published Limits -reference - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. pharmtech.com [pharmtech.com]
- 13. cir-safety.org [cir-safety.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. agilent.com [agilent.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. gmp-compliance.org [gmp-compliance.org]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 22. m.youtube.com [m.youtube.com]
- 23. senpharma.vn [senpharma.vn]
- 24. contractpharma.com [contractpharma.com]
- 25. ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 26. ICH announces forthcoming documents on nitrosamine impurities, RWD | RAPS [raps.org]
A Comparative Guide to Sample Extraction Techniques for N-Nitroso-Atenolol Analysis
The emergence of N-nitroso-atenolol as a potential impurity in atenolol-based pharmaceuticals necessitates robust and sensitive analytical methods for its detection and quantification. A critical step in the analytical workflow is the extraction of the analyte from the complex matrix of the drug product. This guide provides a comparative overview of two distinct sample extraction techniques: a straightforward "Dilute-and-Shoot" method and a more comprehensive Solid-Phase Extraction (SPE) method. The selection of an appropriate extraction technique is paramount for achieving accurate, precise, and reliable results in line with regulatory expectations.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of these methods, including experimental protocols and performance data, to aid in the selection of the most suitable approach for their analytical needs.
Comparison of Extraction Techniques
The choice between a "Dilute-and-Shoot" and an SPE method depends on several factors, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.
Table 1: Comparison of Performance Data for this compound Extraction Techniques
| Parameter | Dilute-and-Shoot Method | Solid-Phase Extraction (SPE) Method (Representative) |
| Principle | Simple dilution of the sample with a suitable solvent, followed by centrifugation to remove particulates before injection. | Selective adsorption of the analyte onto a solid sorbent, followed by washing to remove interferences and elution of the purified analyte. |
| Recovery | High (typically >95%)[1] | Good to High (typically 85-115%)[2] |
| Limit of Detection (LOD) | 0.2 ng/mL[3][4] | Potentially lower due to concentration step (e.g., <0.1 ng/mL) |
| Limit of Quantification (LOQ) | 0.5 ng/mL[3][4] | Potentially lower due to concentration step (e.g., <0.5 ng/mL) |
| Matrix Effects | Can be significant due to the co-injection of matrix components. | Minimized due to the removal of interfering matrix components. |
| Sample Throughput | High | Moderate |
| Method Complexity | Low | Moderate to High |
| Solvent Consumption | Low | Moderate |
| Cost per Sample | Low | Higher |
Experimental Protocols
Below are the detailed methodologies for the "Dilute-and-Shoot" and a representative SPE method for the extraction of this compound from pharmaceutical dosage forms.
Method 1: Dilute-and-Shoot
This method is valued for its simplicity, speed, and minimal sample manipulation. It is particularly suitable for initial screening and for matrices that do not cause significant ion suppression in the mass spectrometer.
I. Sample Preparation for Drug Substance (API):
-
Accurately weigh 20 mg of the atenolol (B1665814) active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.
-
Add 1.0 mL of an internal standard solution (e.g., this compound-d7).
-
Add 29 mL of 75% methanol (B129727) in water.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant into an autosampler vial for LC-MS/MS analysis.[3]
II. Sample Preparation for Drug Product (Tablets):
-
Weigh and crush ten atenolol tablets to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to 20 mg of the atenolol API and transfer it to a 50 mL centrifuge tube.
-
Add 1.0 mL of the internal standard solution.
-
Add 29 mL of 75% methanol in water.
-
Follow steps 4-6 from the drug substance preparation protocol.[3]
Method 2: Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample clean-up and concentration, leading to improved sensitivity and reduced matrix effects. The following is a representative protocol based on methods for similar N-nitroso compounds found in pharmaceutical products.
I. Sample Preparation:
-
Prepare the drug substance or crushed tablet sample as described in the "Dilute-and-Shoot" method (steps 1-4).
-
After vortexing, centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
II. SPE Protocol:
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a strong cation-exchange or hydrophilic-lipophilic balanced sorbent) by passing 5 mL of methanol followed by 5 mL of water through the cartridge.
-
Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities and matrix components.
-
Elution: Elute the this compound from the cartridge using a suitable elution solvent (e.g., 5 mL of methanol, potentially with a small percentage of a basic modifier like ammonium (B1175870) hydroxide (B78521) to ensure efficient elution from a cation-exchange sorbent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Workflow Visualization
The following diagram illustrates the general workflow for the extraction and analysis of this compound from pharmaceutical samples.
Caption: General workflow for this compound extraction and analysis.
Conclusion
Both the "Dilute-and-Shoot" and Solid-Phase Extraction methods offer viable pathways for the analysis of this compound in pharmaceutical products. The "Dilute-and-Shoot" method provides a rapid and straightforward approach suitable for high-throughput screening and less complex matrices. In contrast, the SPE method, while more labor-intensive, offers superior sample clean-up and concentration, which can be critical for achieving the low detection limits required by regulatory agencies and for minimizing matrix-induced analytical challenges. The choice of method should be guided by a thorough evaluation of the specific analytical requirements, including sensitivity, sample matrix complexity, and available resources. Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the chosen procedure.
References
A Comparative Guide to Proficiency Testing for N-Nitroso-Atenolol Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of N-nitroso-atenolol as a potential impurity in atenolol-based pharmaceuticals necessitates robust analytical methodologies to ensure patient safety and regulatory compliance. Proficiency testing (PT) schemes are a cornerstone of a laboratory's quality assurance program, providing an objective assessment of analytical performance. This guide offers a comparative framework for laboratories involved in the analysis of this compound, detailing validated analytical methods that can form the basis of a proficiency testing program or inter-laboratory comparison.
While specific, commercially available proficiency testing schemes for this compound are not widely documented, this guide provides the necessary components to establish such a scheme or to benchmark laboratory performance. The focus is on the validated analytical techniques that would be employed in such a program.
Comparison of Analytical Method Performance
The accurate quantification of this compound at trace levels is critical. The following table summarizes the performance of two distinct, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that are suitable for this purpose.
| Parameter | Method 1 | Method 2 |
| Instrumentation | LC-MS/MS | UHPLC-MS (ACQUITY QDa II Mass Detector) |
| Linear Range | 0.5–80 ng/mL[1] | 0.2–150 ng/mL |
| Limit of Detection (LOD) | 0.2 ng/mL[1] | Not explicitly stated, but detection at 0.2 ng/mL is demonstrated |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1] | Sub-ppb level detection is claimed |
| Accuracy (Recovery) | 101.27% - 102.94% (API), 102.51% - 102.85% (Tablet)[1] | 87% - 96% (Drug Substance), 95% - 102% (Drug Product) |
| Precision (%RSD) | < 5.19%[1] | 1.3% - 1.9% |
| Internal Standard | This compound-d7[1] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are the protocols for the two LC-MS/MS methods.
Method 1: High-Sensitivity LC-MS/MS Quantification
This method, developed for the quantification of this compound in both active pharmaceutical ingredients (APIs) and finished products, utilizes a highly sensitive LC-MS/MS system.[1]
1. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 75% methanol) at a concentration of 600 ng/mL.[1]
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards with concentrations ranging from 0.5 to 80 ng/mL.[1]
-
Internal Standard: Use this compound-d7 as an internal standard, added to all solutions to a final concentration of 20 ng/mL.[1]
-
Sample Preparation: Dissolve the atenolol (B1665814) drug substance or crushed tablets in the diluent to achieve a target concentration.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[1]
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive-mode electrospray ionization (ESI).[1]
-
Detection Mode: Multiple reaction monitoring (MRM).[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored.
Method 2: Cost-Effective UHPLC-MS Quantification
This method presents a sensitive and cost-effective approach using a more compact mass detector, suitable for routine quality control.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Use an authentic standard of this compound in methanol.
-
Calibration Standards: Prepare a serially diluted solvent calibration curve ranging from 0.2–150 ng/mL. For matrix-matched calibration, dilute the standard into a 0.5 mg/mL solution of the drug substance in methanol.
-
Sample Preparation: For recovery experiments, spike the N-nitroso impurity into both the drug substance and drug product at the specification limit (15 ppm) and at 10% of this threshold (1.5 ppm).
2. Chromatographic Conditions:
-
System: UHPLC system.
-
Column: Not specified, but effective chromatographic separation from structurally related impurities is required.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometry Conditions:
-
Detector: ACQUITY QDa II Mass Detector.
-
Ionization Mode: Not specified, likely ESI positive mode.
-
Detection Mode: Selected ion recording (SIR).
Visualizing Workflows and Logical Relationships
Proficiency Testing Scheme Workflow
The following diagram illustrates a typical workflow for a proficiency testing scheme for this compound analysis.
Caption: Workflow of a proficiency testing scheme.
Analytical Workflow for this compound Determination
This diagram outlines the key steps in the analytical determination of this compound in a pharmaceutical sample.
References
Genotoxicity of N-Nitroso-Atenolol: A Comparative Analysis with Other Nitrosamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of N-nitroso-atenolol, a nitrosamine (B1359907) impurity derived from the widely used beta-blocker atenolol. Its genotoxic potential is evaluated alongside other relevant nitrosamines, supported by experimental data from peer-reviewed studies. This document is intended to serve as a resource for researchers and professionals involved in drug safety and development.
Quantitative Genotoxicity Data
The following table summarizes the genotoxic potential of this compound in comparison to other nitrosamines, including other N-nitroso-beta-blockers and the well-characterized nitrosamine, N-nitrosodimethylamine (NDMA). The data is derived from in vitro and in vivo studies assessing DNA damage and clastogenicity.
| Nitrosamine Compound | Assay Type | Species/Cell Line | Effective Concentration / Dose | Endpoint | Reference |
| This compound | DNA Fragmentation (Alkaline Elution) | Rat Hepatocytes | 0.1 - 1 mM | DNA single-strand breaks | Robbiano et al., 1991 |
| DNA Fragmentation (Alkaline Elution) | Human Hepatocytes | 0.1 - 1 mM | DNA single-strand breaks | Robbiano et al., 1991 | |
| In vivo Micronucleus Assay | Rat Liver | Markedly less clastogenic than NDMA | Micronuclei Induction | Martelli et al., 1994 | |
| N-Nitroso-Propranolol | DNA Fragmentation (Alkaline Elution) | Rat Hepatocytes | 0.01 - 0.1 mM | DNA single-strand breaks | Robbiano et al., 1991 |
| DNA Fragmentation (Alkaline Elution) | Human Hepatocytes | 0.01 - 0.1 mM | DNA single-strand breaks | Robbiano et al., 1991 | |
| N-Nitroso-Metoprolol | DNA Fragmentation (Alkaline Elution) | Rat Hepatocytes | 0.1 - 1 mM | DNA single-strand breaks | Robbiano et al., 1991 |
| DNA Fragmentation (Alkaline Elution) | Human Hepatocytes | 0.1 - 1 mM | DNA single-strand breaks | Robbiano et al., 1991 | |
| N-Nitroso-Oxprenolol | DNA Fragmentation (Alkaline Elution) | Rat Hepatocytes | 0.03 - 1 mM | DNA single-strand breaks | Robbiano et al., 1991 |
| DNA Fragmentation (Alkaline Elution) | Human Hepatocytes | 0.03 - 1 mM | DNA single-strand breaks | Robbiano et al., 1991 | |
| N-Nitroso-Nadolol | DNA Fragmentation (Alkaline Elution) | Rat Hepatocytes | 0.3 - 3 mM | DNA single-strand breaks | Robbiano et al., 1991 |
| DNA Fragmentation (Alkaline Elution) | Human Hepatocytes | 0.3 - 3 mM | DNA single-strand breaks | Robbiano et al., 1991 | |
| N-Nitroso-Sotalol | DNA Fragmentation (Alkaline Elution) | Rat Hepatocytes | 0.3 - 3 mM | DNA single-strand breaks | Robbiano et al., 1991 |
| DNA Fragmentation (Alkaline Elution) | Human Hepatocytes | 0.3 - 3 mM | DNA single-strand breaks | Robbiano et al., 1991 | |
| N-Nitrosodimethylamine (NDMA) | In vivo Micronucleus Assay | Rat Liver | Markedly clastogenic | Micronuclei Induction | Martelli et al., 1994 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methodologies and literature sources.
Alkaline Elution Assay for DNA Fragmentation in Hepatocytes
This protocol is based on the methodology used by Robbiano et al. (1991) to assess DNA single-strand breaks.
1. Cell Culture and Treatment:
-
Primary hepatocytes (rat or human) are isolated and cultured.
-
Cells are exposed to various concentrations of the test nitrosamine (e.g., this compound) or a vehicle control for a specified period (e.g., 20 hours).
2. Cell Lysis and DNA Elution:
-
After treatment, cells are harvested, washed, and gently layered onto a polycarbonate filter.
-
Cells are lysed on the filter using a solution containing proteinase K to digest proteins and leave the DNA on the filter.
-
The DNA is then eluted from the filter using an alkaline buffer (pH 12.1-12.8). The rate of elution is proportional to the number of DNA single-strand breaks.
3. DNA Quantification:
-
The amount of DNA eluted over time and the amount remaining on the filter are quantified using a sensitive fluorescent DNA-binding dye.
-
The elution rate constant (K) is calculated, which is a measure of the extent of DNA fragmentation.
4. Data Analysis:
-
The elution rates of treated cells are compared to those of control cells. A significant increase in the elution rate indicates DNA damage.
In Vivo Rat Liver Micronucleus Assay
This protocol is based on the methodology described by Martelli et al. (1994) for assessing clastogenic effects in the liver.
1. Animal Treatment:
-
Male Sprague-Dawley rats are treated with the test nitrosamine (e.g., this compound or NDMA) via an appropriate route of administration (e.g., intraperitoneal injection).
-
A vehicle control group is also included.
-
To induce cell proliferation in the liver, a partial hepatectomy is performed 24 hours after the last treatment.
2. Hepatocyte Isolation:
-
24 hours after the partial hepatectomy, the animals are euthanized, and the livers are perfused with a collagenase solution to isolate hepatocytes.
3. Slide Preparation and Staining:
-
A suspension of hepatocytes is prepared, and cells are cytocentrifuged onto microscope slides.
-
The slides are fixed and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
4. Micronucleus Scoring:
-
The frequency of micronucleated hepatocytes is determined by scoring a large number of cells (e.g., 2000) per animal under a microscope.
-
A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during cell division.
5. Data Analysis:
-
The mean frequency of micronucleated hepatocytes in the treated groups is compared to the control group using appropriate statistical methods. A significant increase indicates a clastogenic effect.
Mandatory Visualizations
Metabolic Activation of Nitrosamines and Induction of Genotoxicity
The following diagram illustrates the initial and critical step in the genotoxicity of many nitrosamines: metabolic activation by cytochrome P450 (CYP) enzymes. This bioactivation process converts the relatively inert parent nitrosamine into a highly reactive electrophilic species that can directly damage DNA.
Caption: Metabolic activation of nitrosamines leading to genotoxicity.
Experimental Workflow for In Vivo Rat Liver Micronucleus Assay
The following diagram outlines the key steps involved in conducting an in vivo rat liver micronucleus assay to assess the clastogenic potential of a test compound.
Caption: Workflow of the in vivo rat liver micronucleus assay.
A Practical Guide to Inter-Laboratory Method Transfer for N-Nitroso-Atenolol Analysis
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of nitrosamine (B1359907) impurities, such as N-nitroso-atenolol, in pharmaceutical products are critical for ensuring patient safety. When transferring an analytical method for these impurities from one laboratory to another, a robust and well-documented process is essential to guarantee consistent and reliable results. This guide provides a comparative framework for the transfer of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound, complete with detailed experimental protocols, comparative data, and a visual workflow to aid in successful implementation.
The Foundation: A Validated Analytical Method
A sensitive and specific LC-MS/MS method for the quantification of this compound in both active pharmaceutical ingredients (APIs) and finished drug products serves as the basis for this transfer.[1][2] This method, validated according to the International Council for Harmonisation (ICH) Q2 (R2) guidelines, demonstrates excellent performance in terms of specificity, accuracy, precision, linearity, and robustness.[1] The established limit of quantification (LOQ) is crucial for ensuring that the method can reliably detect this compound at levels well below the regulatory acceptable intake (AI) limits.[1][2][3]
The Transfer Process: A Collaborative Approach
A successful method transfer requires clear communication and a well-defined plan between the "Sending Laboratory" (the originating lab) and the "Receiving Laboratory".[4] The most common and recommended approach for method transfer is comparative testing , where both laboratories analyze the same set of samples and compare the results against pre-defined acceptance criteria.[4][5] This process ensures that the receiving laboratory can execute the method with comparable performance.
The method transfer process can be visualized as a structured workflow:
Experimental Protocols
A detailed protocol is the cornerstone of a successful method transfer.[2] It should unambiguously outline all aspects of the analytical procedure.
Objective
To demonstrate that the Receiving Laboratory can successfully perform the validated LC-MS/MS method for the determination of this compound in atenolol (B1665814) drug substance and drug product, and obtain results that are comparable to the Sending Laboratory.
Scope
This protocol applies to the transfer of the analytical method between the Sending Laboratory's and the Receiving Laboratory's quality control departments.
Responsibilities
-
Sending Laboratory: Provide the validated method, reference standards, impurity standards, and representative samples. Offer training and support to the Receiving Laboratory.
-
Receiving Laboratory: Ensure availability of qualified equipment and trained personnel. Execute the method transfer protocol and report the results.
Materials and Equipment
-
Reference Standards: this compound, Atenolol
-
Samples: Homogeneous batches of atenolol drug substance and finished product, including a batch spiked with this compound at a known concentration (e.g., 15 ppm).[3]
-
Instrumentation: Equivalent LC-MS/MS systems in both laboratories. While instruments from different vendors are acceptable, their performance characteristics should be comparable.[1]
-
Reagents and Solvents: All reagents and solvents should be of LC-MS grade.
Analytical Procedure: LC-MS/MS
The following is a representative LC-MS/MS method for the analysis of this compound:[1][2]
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | A suitable gradient to separate this compound from atenolol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: e.g., m/z 296.2 -> 145.1 |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Method Transfer Execution: Comparative Testing
Both laboratories will analyze the same set of samples in parallel. The following tests will be performed:
-
System Suitability: To ensure the chromatographic system is performing adequately.
-
Specificity: Analysis of a blank, a placebo (for drug product), an unspiked sample, and a spiked sample to demonstrate the absence of interference at the retention time of this compound.
-
Precision (Repeatability): Six replicate preparations of the spiked sample.
-
Accuracy: Analysis of the spiked sample at a known concentration.
-
Linearity: A five-point calibration curve covering the expected range of this compound concentrations.
-
Limit of Quantitation (LOQ): Determination of the LOQ in the Receiving Laboratory to confirm sensitivity.
Data Presentation and Acceptance Criteria
All quantitative data should be summarized in clearly structured tables for easy comparison. The acceptance criteria should be pre-defined in the method transfer protocol.
Table 1: System Suitability Comparison
| Parameter | Acceptance Criteria | Sending Lab Result | Receiving Lab Result |
| Tailing Factor | ≤ 2.0 | 1.2 | 1.3 |
| Theoretical Plates | ≥ 5000 | 8500 | 8200 |
| %RSD of 6 Injections | ≤ 5.0% | 1.5% | 1.8% |
Table 2: Precision (Repeatability) Comparison
| Sample | Acceptance Criteria | Sending Lab (%RSD) | Receiving Lab (%RSD) |
| Spiked Sample (n=6) | %RSD ≤ 15.0% | 2.5% | 3.1% |
Table 3: Accuracy Comparison
| Sample | Acceptance Criteria | Sending Lab (% Recovery) | Receiving Lab (% Recovery) |
| Spiked Sample | 80.0% - 120.0% | 98.5% | 101.2% |
Table 4: Linearity Comparison
| Parameter | Acceptance Criteria | Sending Lab Result | Receiving Lab Result |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 | 0.9989 |
Table 5: Limit of Quantitation (LOQ) Comparison
| Parameter | Acceptance Criteria | Sending Lab (ng/mL) | Receiving Lab (ng/mL) |
| LOQ | Comparable to Sending Lab | 0.5 | 0.6 |
Conclusion
A successful inter-laboratory method transfer for the analysis of this compound is achievable through a structured and collaborative approach. By adhering to a detailed protocol, establishing clear acceptance criteria, and ensuring open communication, laboratories can confidently transfer analytical methods while maintaining data integrity and regulatory compliance. This ensures that the safety and quality of pharmaceutical products are consistently monitored across different testing sites.
References
Safety Operating Guide
Proper Disposal of N-nitroso-atenolol: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of N-nitroso-atenolol, a potent carcinogen. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with regulatory standards. This guide outlines both general handling and specific chemical degradation methods for the safe disposal of this compound.
This compound, a genotoxic impurity, requires meticulous handling and disposal to mitigate risks of exposure and environmental contamination. Standard procedures for hazardous waste must be followed, including segregation, proper labeling, and disposal through a certified hazardous waste management program. For laboratory-scale quantities, chemical degradation methods can be employed to neutralize the hazardous properties of this compound before final disposal. This guide details three effective degradation procedures: reduction with aluminum-nickel alloy, acid-catalyzed decomposition with hydrobromic and acetic acid, and UV photolysis.
Immediate Safety and Handling
All personnel handling this compound must receive specific training on the risks associated with N-nitrosamines. All manipulations, including weighing and solution preparation, must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory. Any contaminated materials, such as gloves and wipes, must be treated as hazardous waste and disposed of accordingly.
Chemical Degradation and Disposal Procedures
For the disposal of this compound, particularly in research and development settings, chemical degradation is a recommended step to render the compound non-carcinogenic. The following tables summarize the quantitative data for three effective degradation methods.
Data Presentation: Chemical Degradation Methods for N-nitrosamines
| Parameter | Method 1: Aluminum-Nickel Alloy Reduction | Method 2: Hydrobromic Acid & Acetic Acid | Method 3: UV Photolysis |
| Reagents | Aluminum-Nickel Alloy powder, Aqueous Alkali (e.g., KOH) | Hydrobromic Acid (HBr), Acetic Acid (CH₃COOH) | None (UV light) |
| Principle | Reduction of the N-nitroso group to the corresponding amine. | Acid-catalyzed hydrolysis of the N-nitroso group. | Photolytic cleavage of the N-N bond. |
| Typical Reaction Conditions | Room temperature with cooling (ice bath) | Not specified, typically room temperature | Ambient temperature |
| Solvent | Water or Methanol | Acetic Acid | Aqueous solution |
| Key Parameters | 50 g of alloy per 1 L of solution | 1:1 mixture of HBr and Acetic Acid | Wavelength: 227-254 nm |
| Reported Efficiency | Rapid and complete reduction for various nitrosamines. | Effective for decontamination. | >90% removal with sufficient UV dose (>635 mJ/cm²).[1] |
| Reaction Time | Half-life of ~2 minutes in aqueous medium.[2] | Not specified, used for rinsing. | Half-lives of 4.3 to 8.5 minutes have been reported for some nitrosamines.[1] |
| Final Products | Corresponding amine (Atenolol), ammonia, and alcohols. | Nitrite and the parent amine. | Dimethylamine, nitrite, and nitrate (B79036) ions as major products for NDMA.[3] |
| Notes | Ineffective in acetone (B3395972) or dichloromethane.[4] | Primarily used for surface decontamination. | Efficiency is pH-dependent, with faster degradation at lower pH. |
Experimental Protocols
The following are detailed methodologies for the chemical degradation of this compound. These protocols are based on established methods for the degradation of N-nitrosamines.
Protocol 1: Reduction with Aluminum-Nickel Alloy and Aqueous Alkali
This one-step procedure rapidly reduces N-nitrosamines to their less toxic corresponding amines.
Materials:
-
This compound waste solution
-
Aluminum-Nickel alloy powder
-
Potassium hydroxide (B78521) (KOH) solution (aqueous)
-
Ice bath
-
Stir plate and stir bar
-
Appropriate reaction vessel
Procedure:
-
Place the reaction vessel containing the this compound solution in an ice bath on a stir plate.
-
Begin stirring the solution.
-
Slowly add 50 grams of aluminum-nickel alloy powder for every 1 liter of the nitrosamine (B1359907) solution. The addition should be done carefully to control the exothermic reaction.
-
Continue stirring the mixture. The reaction is typically rapid, with a half-life of approximately 2 minutes in an aqueous medium.[2]
-
After the reaction is complete (a minimum of 1 hour is recommended to ensure full degradation), the resulting mixture containing the non-carcinogenic amine can be disposed of as regular chemical waste, following institutional guidelines.
Protocol 2: Decontamination with Hydrobromic Acid and Acetic Acid
This method is suitable for decontaminating glassware and work surfaces contaminated with this compound.
Materials:
-
Hydrobromic acid (HBr)
-
Glacial acetic acid (CH₃COOH)
-
Appropriate container for the acid mixture
-
Personal protective equipment (acid-resistant gloves, goggles, lab coat)
Procedure:
-
In a certified chemical fume hood, prepare a 1:1 (v/v) solution of hydrobromic acid and glacial acetic acid.
-
To decontaminate glassware, rinse the items thoroughly with this solution.
-
For work surfaces, apply the solution to a wipe and carefully clean the contaminated area.
-
All used acid solution and contaminated wipes must be disposed of as hazardous waste according to institutional protocols.
Protocol 3: Degradation by UV Photolysis
UV irradiation is an effective method for degrading N-nitrosamines in aqueous solutions.
Materials:
-
This compound aqueous waste solution
-
UV photoreactor equipped with a low-pressure mercury lamp (emitting at ~254 nm)
-
Quartz reaction vessel (transparent to UV light)
Procedure:
-
Place the this compound aqueous solution in the quartz reaction vessel of the UV photoreactor.
-
Turn on the UV lamp to irradiate the solution. The degradation of nitrosamines follows pseudo-first-order kinetics.[5]
-
The time required for complete degradation will depend on the initial concentration of the nitrosamine, the intensity of the UV lamp, and the volume of the solution. For some nitrosamines, half-lives of 4.3 to 8.5 minutes have been observed.[1]
-
After irradiation, the solution containing the degradation products can be disposed of as regular chemical waste, following institutional guidelines.
Mandatory Visualizations
Caption: Disposal workflow for this compound waste.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is crucial for the safety of all personnel and for environmental protection. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling N-nitroso-atenolol
Essential Safety and Handling Guide for N-nitroso-atenolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a genotoxic derivative of atenolol.[1][2] Due to its potential health hazards, including being harmful if swallowed and a suspected carcinogen, strict adherence to the following protocols is mandatory to ensure personnel safety and regulatory compliance.[2]
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined in this guide. All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3]
The following table summarizes the minimum required personal protective equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or SilverShield™ for concentrated forms; double gloving with nitrile for diluted solutions is recommended).[4] Gloves must be inspected prior to use.[3] | Prevents skin contact. N-nitroso compounds can penetrate standard latex and nitrile gloves with prolonged exposure.[4] |
| Body Protection | A fire/flame resistant and impervious laboratory coat or disposable, close-fitting suit/scrubs.[3][4][5] | Protects skin from splashes and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols that cannot be controlled by engineering measures. | Prevents inhalation of the compound. |
| Footwear | Closed-toe shoes are mandatory. In animal labs, disposable boot covers should be used.[4] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Designated Area:
-
Before handling, ensure the Safety Data Sheet (SDS) for this compound has been reviewed and is readily accessible.[6]
-
All handling of this compound, including weighing, solution preparation, and transfers, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
The work area should be covered with absorbent, plastic-backed paper to contain any potential spills.
2. Weighing the Compound:
-
When weighing the solid compound, use a balance inside the chemical fume hood.
-
Handle the compound gently to avoid creating dust.
-
Use dedicated spatulas and weighing boats.
3. Dissolution and Solution Handling:
-
When preparing solutions, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[3]
4. Post-Handling Procedures:
-
After handling, decontaminate all surfaces, equipment, and glassware that have come into contact with this compound.[6]
-
Remove and dispose of contaminated PPE as hazardous waste.[6]
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[4]
Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated gloves, bench paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.[5] Double-bag dry waste using sealable transparent bags.[4][6]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams.
Labeling and Storage:
-
Label all waste containers with "HAZARDOUS WASTE," the chemical name "this compound," and the date of generation.[4][6]
-
Store waste containers in a designated, well-ventilated, and secure area, with secondary containment to prevent spills.[6]
Disposal Method:
-
Contact a licensed professional waste disposal service for the pickup and disposal of this compound waste.[4]
-
For small laboratory quantities, chemical degradation can be considered. A common method for N-nitroso compounds involves treatment with aluminum-nickel alloy powder in an increasingly basic medium.[7][8][9] This procedure should only be performed by highly trained personnel with a thorough understanding of the chemical reaction and safety precautions.
Experimental Protocol: Decontamination of Work Surfaces
This protocol details the steps for decontaminating laboratory surfaces after handling this compound.
Materials:
-
Cleaning solution (e.g., 1:1 solution of hydrobromic acid and acetic acid, or a suitable laboratory detergent). Caution: Hydrobromic acid and acetic acid are corrosive and should be handled with appropriate PPE.
-
UV lamp (optional, as UV light can degrade nitrosamines).[10]
-
Absorbent pads.
-
Hazardous waste container.
Procedure:
-
Initial Wipe-Down: Wearing appropriate PPE, use absorbent pads to wipe down all surfaces within the chemical fume hood where this compound was handled.
-
Application of Cleaning Solution: Apply the cleaning solution to the surfaces. Allow for a sufficient contact time as recommended for the chosen decontaminating agent.
-
Second Wipe-Down: Use fresh absorbent pads to wipe the surfaces clean, removing the cleaning solution and any residual this compound.
-
Rinsing: If a corrosive cleaning solution was used, wipe the surfaces with water to remove any remaining acid.
-
UV Decontamination (Optional): If available, expose the work surfaces to a UV lamp for a specified duration to further aid in the degradation of any trace amounts of the compound.[10]
-
Disposal: Dispose of all used absorbent pads and any other contaminated materials in the designated solid hazardous waste container.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. synchemia.com [synchemia.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 9. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
